Silver oxalate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disilver;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2Ag/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYKPINNDWGGF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2C2O4, C2Ag2O4 | |
| Record name | silver oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201448 | |
| Record name | Silver oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-51-7 | |
| Record name | Silver oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disilver oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE0L2ZGZ13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
silver oxalate synthesis from silver nitrate and oxalic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of silver oxalate (Ag₂C₂O₄) from silver nitrate (AgNO₃) and oxalic acid or its salts. This compound is a key intermediate in various chemical processes, including the preparation of silver nanoparticles and catalysts. This document details the underlying chemistry, experimental procedures, and characterization of the resulting product, tailored for a scientific audience.
Introduction
This compound is a white, crystalline solid that is sparingly soluble in water. It is a coordination polymer with the chemical formula Ag₂C₂O₄. The synthesis of this compound is a straightforward precipitation reaction, typically involving the mixing of aqueous solutions of a soluble silver salt, most commonly silver nitrate, with a solution containing oxalate ions. The low solubility of this compound drives the reaction to completion, resulting in the formation of a precipitate.
The primary reaction is represented by the following equation:
2AgNO₃(aq) + H₂C₂O₄(aq) → Ag₂C₂O₄(s) + 2HNO₃(aq)[1]
Alternatively, soluble oxalate salts such as sodium oxalate or potassium oxalate can be used as the source of oxalate ions.[2]
Synthesis Protocols
Several methods for the synthesis of this compound have been reported, with variations in reagents, concentrations, and reaction conditions. Below are detailed experimental protocols for the most common approaches.
Synthesis from Silver Nitrate and Oxalic Acid
This method is a direct and widely used approach for producing this compound.
Experimental Protocol:
-
Preparation of Reagent Solutions:
-
Prepare a 0.5 M solution of silver nitrate (AgNO₃) by dissolving the appropriate amount of solid AgNO₃ in deionized water.
-
Prepare a 0.5 M solution of oxalic acid (H₂C₂O₄) by dissolving the appropriate amount of oxalic acid dihydrate in deionized water.
-
-
Precipitation:
-
Slowly add the 0.5 M oxalic acid solution (30 mL) to the 0.5 M silver nitrate solution (50 mL) while stirring continuously.[3]
-
A white precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Drying:
-
Dry the purified this compound in an oven at 60°C for six hours.[3]
-
Store the dried this compound in a dark, cool, and dry place.
-
Synthesis from Silver Nitrate and Potassium Oxalate
This method utilizes potassium oxalate as the oxalate source and can be controlled by adjusting the pH.
Experimental Protocol:
-
Preparation of Reagent Solutions:
-
Prepare a 1.4 N aqueous solution of silver nitrate.
-
Prepare a 1.54 N aqueous solution of potassium oxalate (K₂C₂O₄·H₂O).
-
-
Precipitation:
-
Isolation and Purification:
-
Filter the resulting precipitate.
-
Wash the precipitate multiple times with hot distilled water (60-90°C).[5]
-
-
Drying:
-
Dry the precipitate as described in the previous method.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various reported synthesis protocols.
Table 1: Synthesis using Silver Nitrate and Oxalic Acid
| Parameter | Value | Reference |
| Silver Nitrate Concentration | 0.5 M | [3] |
| Oxalic Acid Concentration | 0.5 M | [3] |
| Silver Nitrate Volume | 50 mL | [3] |
| Oxalic Acid Volume | 30 mL | [3] |
| Reaction Temperature | Not Specified | [3] |
| Drying Temperature | 60°C | [3] |
| Drying Time | 6 hours | [3] |
Table 2: Synthesis using Silver Nitrate and Potassium Oxalate
| Parameter | Value | Reference |
| Silver Nitrate Concentration | 1.4 N | [5] |
| Potassium Oxalate Concentration | 1.54 N | [5] |
| Reaction Temperature | 60°C | [5] |
| Initial pH of Reaction Medium | 2.5 | [5] |
| Washing Water Temperature | 60-90°C | [5] |
Reaction and Experimental Workflow Diagrams
To visually represent the synthesis process, the following diagrams have been generated using the DOT language.
Caption: Precipitation reaction of silver nitrate and oxalic acid.
Caption: General experimental workflow for this compound synthesis.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity, purity, and morphology. Commonly employed techniques include:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the this compound crystals.
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition of this compound, which typically occurs around 140°C.[1]
-
Infrared Spectroscopy (IR): To identify the characteristic vibrational modes of the oxalate group in the compound.
Safety Precautions
-
Silver nitrate is corrosive and can cause stains on skin and clothing. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Oxalic acid is toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
This compound is known to be explosive upon heating or shock.[1] Handle with extreme care and avoid grinding or subjecting the dry powder to friction. For disposal, it is recommended to decompose it by heating it under water.[1]
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specialized protocols and applications.
References
An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Silver Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silver oxalate (Ag₂C₂O₄) is a coordination polymer with a well-documented thermal instability. Its decomposition into metallic silver and carbon dioxide gas is a rapid, exothermic process that has garnered significant interest for various applications, including the formation of silver nanoparticles and conductive silver traces. Understanding the intricacies of this decomposition mechanism is paramount for controlling the properties of the final silver product and ensuring safe handling. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the underlying mechanism, kinetic parameters, influencing factors, and standard experimental protocols for its characterization.
The Core Mechanism: An Electron Transfer Driven Process
The thermal decomposition of this compound is fundamentally an intramolecular redox reaction. The process is initiated by the transfer of an electron from the oxalate anion (C₂O₄²⁻) to one of the silver cations (Ag⁺). This initial step is the rate-determining stage of the reaction.
Following the electron transfer, the now unstable oxalate radical anion ([C₂O₄]⁻) rapidly undergoes decarboxylation, breaking the carbon-carbon bond to form two molecules of carbon dioxide (CO₂). The silver cation that accepted the electron is reduced to a silver atom (Ag⁰). The subsequent aggregation of these silver atoms leads to the formation of silver nuclei, which then grow into larger silver particles.
The overall balanced chemical equation for the decomposition is:
Ag₂C₂O₄(s) → 2Ag(s) + 2CO₂(g)[1]
This decomposition is a solid-state reaction that proceeds via a nucleation and growth mechanism.
Visualizing the Decomposition Pathway
The following diagram illustrates the key steps in the thermal decomposition of a this compound molecule.
Caption: Figure 1: Proposed Mechanism of this compound Thermal Decomposition.
Quantitative Analysis of the Decomposition
The thermal decomposition of this compound can be quantitatively characterized by several key parameters, including the decomposition temperature, enthalpy of decomposition, and activation energy. These parameters are crucial for predicting the material's behavior under different thermal stresses and for designing controlled decomposition processes.
Decomposition Temperature and Enthalpy
The decomposition of this compound is a sharp, exothermic process. Thermogravimetric analysis (TGA) typically shows a single, rapid weight loss step corresponding to the release of carbon dioxide. The onset temperature of this decomposition can vary depending on factors such as the heating rate and the surrounding atmosphere, but it generally occurs in the range of 140°C to 250°C.[1] For instance, some studies show the decomposition beginning around 200°C and concluding before 250°C.
Differential Scanning Calorimetry (DSC) reveals a strong exothermic peak associated with the decomposition. The enthalpy of decomposition (ΔH) has been reported to be approximately -122 kJ/mol, confirming the highly energetic nature of this reaction.[2]
| Parameter | Typical Value | Analytical Technique |
| Decomposition Temperature Range | 140 - 250 °C | TGA/DSC |
| Enthalpy of Decomposition (ΔH) | ~ -122 kJ/mol | DSC |
| Mass Loss (experimental) | ~29.3% (theoretical for 2CO₂) | TGA |
Table 1: Key Thermal Parameters of this compound Decomposition
Kinetics of Decomposition
The kinetics of the thermal decomposition of this compound have been investigated using various models. The activation energy (Ea), a measure of the energy barrier that must be overcome for the reaction to occur, is a critical kinetic parameter. Reported values for the activation energy vary, reflecting the influence of experimental conditions and sample preparation. Some studies suggest an activation energy in the range of 35-59 kcal/mol for doped this compound, while others, focusing on the initial C-C bond cleavage in the oxalate ion, propose a value of 60-63 kcal/mol.
| Study/Conditions | Activation Energy (Ea) (kcal/mol) | Kinetic Model |
| Doped this compound | 35 - 59 | Not specified |
| C-C Bond Cleavage (theoretical) | 60 - 63 | First-order |
Table 2: Reported Activation Energies for this compound Decomposition
Factors Influencing the Decomposition Process
The rate and characteristics of this compound decomposition are highly sensitive to a variety of factors. Understanding and controlling these factors is essential for tailoring the properties of the resulting silver product.
Influence of Atmosphere
The composition of the surrounding atmosphere plays a significant role in the decomposition kinetics.
-
Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition proceeds readily, yielding pure metallic silver and carbon dioxide.
-
Oxygen: Oxygen has a strong retarding effect on the decomposition rate.
-
Hydrogen: A hydrogen atmosphere significantly accelerates the decomposition process.
Impact of Preparation Method
The method used to synthesize the this compound can influence its crystal size, morphology, and the presence of impurities, all of which affect its thermal stability. For example, the presence of excess oxalate or silver ions during precipitation can alter the decomposition kinetics.
Effect of Additives and Dopants
The introduction of dopants or impurities into the this compound lattice can modify the concentration of defects and electronic properties, thereby influencing the decomposition rate.
Caption: Figure 2: Factors Influencing this compound Decomposition.
Experimental Protocols
Accurate and reproducible characterization of the thermal decomposition of this compound relies on standardized experimental procedures.
Synthesis of this compound
A common method for the preparation of this compound involves the precipitation reaction between silver nitrate and an oxalate source, such as oxalic acid or sodium oxalate.
Materials:
-
Silver nitrate (AgNO₃)
-
Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of silver nitrate and the oxalate source of known concentrations.
-
Slowly add the oxalate solution to the silver nitrate solution with constant stirring. A white precipitate of this compound will form immediately.
-
Continue stirring for a set period to ensure complete precipitation.
-
Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted ions.
-
Dry the this compound precipitate in a vacuum oven at a low temperature (e.g., 60°C) to avoid premature decomposition.
-
Store the dried this compound powder in a dark, cool, and dry place, as it is sensitive to light and heat.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.
Typical TGA Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Mass: 5-10 mg of finely ground this compound powder.
-
Crucible: Alumina or platinum crucible.
-
Heating Rate: A linear heating rate, typically 10 °C/min. To study kinetics, multiple heating rates (e.g., 5, 10, 15, 20 °C/min) are used.
-
Temperature Range: Typically from room temperature to 300°C.
-
Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition and the total mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum decomposition rate.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with the thermal decomposition, allowing for the determination of the enthalpy of decomposition.
Typical DSC Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Mass: 2-5 mg of this compound, weighed accurately.
-
Crucible: Hermetically sealed aluminum or gold-plated copper pans.
-
Heating Rate: A constant heating rate, typically 10 °C/min.
-
Temperature Range: From room temperature to a temperature beyond the completion of the decomposition.
-
Purge Gas: Inert gas (nitrogen or argon) at a constant flow rate.
-
Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify the exothermic peak corresponding to the decomposition. The area under the peak is integrated to calculate the enthalpy of decomposition (ΔH).
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases of the solid reactant (this compound) and the solid product (metallic silver). In-situ XRD, where diffraction patterns are collected as the sample is heated, can be used to monitor the phase transformation during decomposition.
Typical XRD Protocol:
-
Instrument: A powder X-ray diffractometer.
-
Radiation: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Sample Preparation: A thin layer of the powder is mounted on a sample holder. For in-situ studies, a high-temperature stage is used.
-
Scan Range: A 2θ range appropriate for identifying the characteristic peaks of this compound and silver (e.g., 20-80°).
-
Analysis: The positions and intensities of the diffraction peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present.
Caption: Figure 3: Experimental Workflow for Characterization.
Conclusion
The thermal decomposition of this compound is a complex solid-state reaction governed by an initial electron transfer step, followed by rapid decarboxylation. The process is highly exothermic and results in the formation of metallic silver and carbon dioxide. The kinetics and characteristics of this decomposition are significantly influenced by factors such as the surrounding atmosphere, the method of preparation, and the presence of dopants. A thorough understanding of this mechanism, facilitated by analytical techniques like TGA, DSC, and XRD, is crucial for the controlled synthesis of silver-based materials and for ensuring the safe handling of this energetic compound. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound and related materials.
References
An In-depth Technical Guide to the Photochemical Decomposition of Silver Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical decomposition of silver oxalate (Ag₂C₂O₄), a light-sensitive compound that decomposes into metallic silver and carbon dioxide upon irradiation. This process is of significant interest for various applications, including the synthesis of silver nanoparticles and the fabrication of conductive silver patterns for electronics. This document details the underlying mechanism, experimental protocols, and quantitative data associated with this phenomenon.
Introduction
This compound is a silver salt of oxalic acid that is notably sensitive to light.[1][2] This property leads to its decomposition through a photochemical process, yielding elemental silver and carbon dioxide gas.[1][2] While it also undergoes thermal decomposition at elevated temperatures (around 140°C), the photochemical route offers distinct advantages, such as spatial and temporal control, making it suitable for advanced material fabrication.[1][3][4] The reaction is thermodynamically favorable due to the reduction potentials of the oxalate ion.[2]
Reaction Mechanism and Products
The overall photochemical decomposition of this compound can be represented by the following equation:
Ag₂C₂O₄ (s) + hν → 2Ag (s) + 2CO₂ (g) [1][2][4]
The process is initiated by the absorption of a photon (hν), typically in the UV region, which excites the oxalate dianion (C₂O₄²⁻).[2] This excitation is followed by an intramolecular electron transfer to the silver (I) ions, leading to their reduction to metallic silver (Ag⁰) and the oxidation of the oxalate ion, which then decomposes into two molecules of carbon dioxide.[2]
The general scheme for the photochemical decomposition is understood to proceed without a bimolecular excitation stage, with the rate of exciton excitation being proportional to the first power of the light intensity.
Quantitative Data
Quantitative data on the photochemical decomposition of this compound, such as the quantum yield, is not extensively reported in the reviewed literature. The quantum yield in a photochemical reaction is the number of moles of a substance reacted per mole of photons absorbed.[5] For many photochemical processes, the quantum yield is less than 1, although values greater than 1 are possible for chain reactions.[5] The efficiency of this compound decomposition is known to be influenced by factors such as the wavelength and intensity of the incident light.
| Parameter | Value | Conditions | Reference |
| Primary Products | Metallic Silver (Ag), Carbon Dioxide (CO₂) | UV or visible light irradiation | [1][2] |
| Decomposition Temp. | ~140 °C (Thermal) | Heating | [1][4] |
| Laser-induced Decomp. | λ = 405 nm; Power = 3 - 100 mW | Focused laser beam on a thin film of this compound. | [2][3] |
| Reaction Rate | Proportional to the first power of light intensity | Under conditions where bimolecular excitation is not significant. |
Experimental Protocols
Detailed methodologies for the synthesis, decomposition, and analysis of this compound are crucial for reproducible research.
A common method for preparing this compound is through the precipitation reaction between silver nitrate and a soluble oxalate salt or oxalic acid.[1][4]
Materials:
-
Silver nitrate (AgNO₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or Potassium oxalate (K₂C₂O₄)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of silver nitrate. A typical concentration is around 1.5 g of AgNO₃ in 20 mL of deionized water.[2]
-
Prepare a separate aqueous solution of oxalic acid or potassium oxalate. For a 2:1 molar ratio, dissolve approximately 1.48 g of oxalic acid dihydrate in 40 mL of deionized water.[2]
-
Add the silver nitrate solution to the oxalate solution with constant stirring. A white precipitate of this compound will form immediately.[2]
-
The precipitate can be collected by filtration or centrifugation.
-
Wash the collected this compound precipitate multiple times with deionized water and then with ethanol to remove any unreacted reagents and impurities.[2]
-
Dry the final product in an oven at a moderate temperature (e.g., 60°C) overnight, away from direct light.[2]
The photolysis of this compound can be carried out using various light sources, from broad-spectrum UV lamps to focused lasers for micro-patterning.
General Setup:
-
Light Source: A high-pressure mercury lamp, a UV LED array, or a laser (e.g., 405 nm diode laser) can be used.[2][3]
-
Reaction Vessel: For solid-state decomposition, a thin layer of this compound powder can be spread on a suitable substrate (e.g., glass, polycarbonate). For decomposition in a suspension, a quartz reaction tube is recommended due to its UV transparency.
-
Atmosphere: The decomposition can be performed in air or under an inert atmosphere (e.g., nitrogen, argon). The presence of oxygen can sometimes influence the reaction.
Procedure for Laser-Induced Patterning:
-
A thin film of this compound is deposited onto a substrate, for instance, by spin-coating a suspension of this compound.[3]
-
The film is then exposed to a focused laser beam, which can be computer-controlled to write specific patterns.[2][3]
-
The laser-induced decomposition converts the this compound in the exposed regions into metallic silver.[3]
-
The unexposed this compound can be washed away with a suitable solvent, such as an ammoniacal solution, which does not affect the metallic silver.[3]
A variety of analytical methods are employed to characterize the starting material and the decomposition products.
-
X-ray Diffraction (XRD): Used to confirm the crystal structure of the synthesized this compound and to identify the metallic silver formed after decomposition.[7][8]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology and size of the this compound crystals and the resulting silver particles, which are often in the nanometer range.[2]
-
Thermogravimetric Analysis (TGA): While primarily for studying thermal decomposition, TGA can provide information on the purity of the this compound and its decomposition temperature.[3]
-
UV-Visible Spectroscopy (UV-Vis): Can be used to monitor the formation of silver nanoparticles by observing the surface plasmon resonance peak characteristic of silver.
-
Gas Chromatography (GC) or Mass Spectrometry (MS): Can be used to detect and quantify the evolution of carbon dioxide during the decomposition process.
Comparison with Thermal Decomposition
While both photochemical and thermal methods lead to the decomposition of this compound into silver and carbon dioxide, there are key differences:
-
Initiation: Photochemical decomposition is initiated by light absorption, allowing for room temperature processing, whereas thermal decomposition requires heating to temperatures around 140°C or higher.[1][4]
-
Control: The use of light, particularly lasers, allows for high spatial resolution in the decomposition process, enabling the direct writing of conductive patterns.[2][3] Thermal decomposition is generally a bulk process and more difficult to control spatially.
-
Product Morphology: The conditions of decomposition can affect the morphology of the resulting silver. Slow decomposition at lower temperatures (e.g., 125°C) can produce isolated silver nanoparticles.[3] Photochemical methods can also be tailored to control the size and morphology of the silver nanostructures.
Applications
The photochemical decomposition of this compound is a versatile technique with several important applications:
-
Synthesis of Silver Nanoparticles: This method provides a route to produce silver nanoparticles with a high propensity for sintering.[2]
-
Printed Electronics: The ability to selectively decompose this compound with a laser beam is a promising technique for creating conductive silver traces on various substrates, including flexible polymers, for applications like transparent electrodes.[2][3]
-
Photography and Imaging: Although its low sensitivity to light compared to silver halides has limited its widespread use, this compound has been explored for photographic emulsions.
Conclusion
The photochemical decomposition of this compound is a fundamentally important process with practical applications in materials science and nanotechnology. The reaction proceeds via photoexcitation and subsequent reduction of silver ions to form metallic silver and carbon dioxide. While detailed quantitative data on its quantum efficiency remains an area for further investigation, the experimental protocols for its synthesis and decomposition are well-established. The precise spatial control afforded by laser-induced decomposition makes it a highly attractive method for the fabrication of micro- and nanoscale silver structures for advanced electronic and optical devices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. EP0254935B1 - Process for producing this compound - Google Patents [patents.google.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Silver Oxalate in Aqueous Solutions
This technical guide provides a comprehensive overview of the aqueous solubility of this compound (Ag₂C₂O₄), a sparingly soluble salt of significant interest in various chemical and pharmaceutical contexts. Understanding its solubility behavior is critical for processes ranging from analytical chemistry to the development of novel materials and drug delivery systems. This document outlines the fundamental principles governing its dissolution, the key factors that influence its solubility, and detailed experimental protocols for its characterization.
Fundamental Principles of this compound Solubility
This compound is a chemical compound with the formula Ag₂C₂O₄.[1] It is a white, crystalline solid that is sparingly soluble in water.[1] The dissolution of this compound in an aqueous solution is an equilibrium process, which can be represented by the following equation:
Ag₂C₂O₄(s) ⇌ 2Ag⁺(aq) + C₂O₄²⁻(aq)
The equilibrium constant for this reaction is known as the solubility product constant (Ksp) . It is defined by the expression:
At a given temperature, the Ksp is a constant that indicates the degree to which the compound dissociates in solution.[3] The reported Ksp value for this compound at 25°C is approximately 5.4 x 10⁻¹² .[4]
Caption: Dissolution and precipitation equilibrium of this compound.
Quantitative Solubility Data
The solubility of this compound can be expressed in various units. The following tables summarize key quantitative data.
Table 1: Solubility Product and Molar Mass of this compound
| Parameter | Value | Reference |
| Molar Mass | 303.755 g/mol | [1] |
| Ksp (at 25°C) | 5.4 x 10⁻¹² | [4] |
Table 2: Solubility of this compound in Pure Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 18 | 0.0034 | 1.12 x 10⁻⁴ |
| 21 | 0.00378 | 1.24 x 10⁻⁴ |
| 25 | 0.00416 | 1.37 x 10⁻⁴ |
Calculations are based on the provided solubility data and the molar mass of this compound.[1]
Factors Influencing the Solubility of this compound
The solubility of this compound is significantly affected by the chemical composition of the aqueous solution.
According to Le Châtelier's principle, the solubility of this compound decreases in a solution that contains a common ion, either Ag⁺ (from a soluble silver salt like AgNO₃) or C₂O₄²⁻ (from a soluble oxalate salt like Na₂C₂O₄). The addition of a common ion shifts the dissolution equilibrium to the left, favoring the formation of solid Ag₂C₂O₄.
Caption: The common ion effect on this compound solubility.
The solubility of this compound increases significantly in acidic solutions. The oxalate ion (C₂O₄²⁻) is the conjugate base of the weak acid, oxalic acid (H₂C₂O₄). In the presence of a strong acid, such as nitric acid (HNO₃), the hydrogen ions (H⁺) react with the oxalate ions to form the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid.[5]
C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq) HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq)
This consumption of oxalate ions from the solution shifts the dissolution equilibrium of this compound to the right, leading to an increase in its solubility. The pKa values for oxalic acid are pKa₁ = 1.27 and pKa₂ = 4.28.[6]
Caption: Mechanism of increased solubility in acidic media.
The solubility of this compound is enhanced in the presence of ligands that form stable, soluble complexes with silver ions (Ag⁺). A common example is ammonia (NH₃), which reacts with Ag⁺ to form the diamminesilver(I) complex ion, [Ag(NH₃)₂]⁺.[7]
Ag⁺(aq) + 2NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)
The formation of this stable complex reduces the concentration of free Ag⁺ ions in the solution.[8] This pulls the dissolution equilibrium of this compound to the right, causing more of the solid to dissolve.
Caption: Mechanism of increased solubility via complexation.
Experimental Protocol for Ksp Determination
The Ksp of this compound can be determined by measuring the concentration of either silver ions or oxalate ions in a saturated solution. A common and effective method is the redox titration of the oxalate ion with a standardized solution of potassium permanganate (KMnO₄).
Caption: Workflow for determining the Ksp of this compound.
-
Preparation of a Saturated this compound Solution:
-
Add an excess amount of solid this compound to a flask containing deionized water.
-
Seal the flask and agitate it, preferably using a magnetic stirrer, in a constant temperature water bath (e.g., 25°C) for an extended period (several hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully filter the supernatant through a fine filter paper to obtain a clear, saturated solution. Ensure the temperature of the solution is maintained during filtration.
-
-
Titration Procedure:
-
Accurately measure a specific volume (e.g., 25.00 mL) of the saturated this compound filtrate into an Erlenmeyer flask.
-
Add an excess of dilute sulfuric acid (e.g., 1 M H₂SO₄) to the flask.
-
Gently heat the solution to approximately 60-70°C.
-
Titrate the hot solution with a standardized solution of potassium permanganate (KMnO₄) of known concentration. The permanganate solution should be added dropwise while swirling the flask.
-
The endpoint is reached when the first persistent faint pink color appears in the solution, indicating the complete reaction of the oxalate ions.[2]
-
-
Data Analysis and Calculation:
-
Record the volume of KMnO₄ solution used to reach the endpoint.
-
The balanced net ionic equation for the redox reaction is: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)
-
Calculate the moles of MnO₄⁻ used in the titration.
-
From the stoichiometry of the reaction, determine the moles of C₂O₄²⁻ in the filtrate sample.
-
Calculate the concentration of the oxalate ion, [C₂O₄²⁻], in the saturated solution. This value represents the molar solubility, 's', of this compound.
-
Since the dissolution of one mole of Ag₂C₂O₄ produces two moles of Ag⁺ and one mole of C₂O₄²⁻, we have [C₂O₄²⁻] = s and [Ag⁺] = 2s.
-
Finally, calculate the solubility product constant using the expression: Ksp = [Ag⁺]²[C₂O₄²⁻] = (2s)²(s) = 4s³.
-
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. a) The solubility product of this compound Ag₂C₂O₄ is given by the expre.. [askfilo.com]
- 3. homework.study.com [homework.study.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. Oxalic_acid [chemeurope.com]
- 7. quora.com [quora.com]
- 8. inorganic chemistry - What is the reason for the different solubility of silver halides in ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the Crystal Structure and Morphology of Silver Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and morphology of silver oxalate (Ag₂C₂O₄). This compound is a coordination polymer with notable properties, including its thermal decomposition to form pure silver nanoparticles, making it a compound of interest in materials science and potentially in drug delivery systems where controlled release of silver ions or nanoparticles is desired. This document details its crystallographic parameters, experimental synthesis protocols, and the influence of various synthesis conditions on its crystal morphology.
Crystal Structure of this compound
This compound crystallizes in a monoclinic system, belonging to the P2₁/c space group. The crystal structure consists of silver ions coordinated by oxalate anions, forming a three-dimensional network. These chains of (Ag₂C₂O₄)ₓ are interconnected by longer silver-oxygen bonds.[1]
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a | 3.4603 ± 0.0005 Å | [1] |
| b | 6.1972 ± 0.0009 Å | [1] |
| c | 9.548 ± 0.002 Å | [1] |
| β | 103.47 ± 0.01° | [1] |
| Unit Cell Volume | 199.12 ± 0.06 ų | [1] |
| Z (molecules per unit cell) | 2 | [1] |
Experimental Protocols for Synthesis
The most common method for synthesizing this compound is through a precipitation reaction in an aqueous solution. The following protocols are adapted from literature and provide a basis for obtaining this compound crystals.
Protocol 1: Synthesis of this compound Nanorods
This protocol is optimized for the synthesis of this compound nanorods.[2]
Materials:
-
Silver nitrate (AgNO₃) solution (0.001 mol/L)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O) solution
-
Deionized water
Procedure:
-
Prepare a solution of silver nitrate (0.001 mol/L) in deionized water.
-
Prepare a solution of oxalic acid with a stoichiometric amount relative to the silver nitrate solution.
-
Cool both solutions to 0 °C.
-
Add the silver nitrate solution to the oxalic acid solution at a constant flow rate of 40 mL/min with continuous stirring.
-
A white precipitate of this compound will form immediately.
-
Filter the precipitate using a suitable filtration method (e.g., vacuum filtration).
-
Wash the precipitate with deionized water to remove any unreacted ions.
-
Dry the resulting this compound nanorods in an oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: General Synthesis of this compound Precipitate
This protocol describes a general method for the synthesis of this compound, which can be adapted to control particle size by adjusting the pH.[1]
Materials:
-
Silver nitrate (AgNO₃)
-
Potassium oxalate (K₂C₂O₄) or Oxalic Acid (H₂C₂O₄)
-
Deionized water
-
Nitric acid (HNO₃) for pH adjustment (optional)
Procedure:
-
Prepare an aqueous solution of silver nitrate.
-
Prepare an aqueous solution of potassium oxalate or oxalic acid.
-
For controlling particle size and reducing stickiness, adjust the pH of the reaction medium to ≤ 5 with nitric acid.[1]
-
Heat both solutions to a temperature between 40 °C and 60 °C.[1]
-
Slowly add the oxalate solution to the silver nitrate solution with vigorous stirring.
-
A white precipitate of this compound will form.
-
Allow the precipitate to settle.
-
Decant the supernatant and wash the precipitate several times with deionized water.
-
Filter and dry the this compound precipitate as described in Protocol 1.
Morphology of this compound Crystals
The morphology of this compound crystals is highly dependent on the synthesis conditions. By carefully controlling parameters such as reactant concentrations, temperature, pH, and the solvent system, various morphologies can be achieved, ranging from nanorods to hexagonal columns.
Table 2: Influence of Synthesis Parameters on this compound Morphology
| Parameter | Condition | Resulting Morphology | Reference |
| Reactant Concentration | 0.001 mol/L Silver Nitrate | Nanorods (107 ± 45 nm width) | [2] |
| Temperature | 0 °C | Nanorods | [2] |
| 40 - 60 °C | Larger, non-sticky particles | [1] | |
| pH | ≤ 5 | Larger, non-sticky particles | [1] |
| Solvent | Butanol | Not specified in detail, but different from ethanol | [3] |
| Ethyl alcohol | Different morphologies observed via SEM | [3] | |
| Precipitation Rate | 40 mL/min flow rate | Nanorods | [2] |
The use of different alcohols as solvents, such as butanol and ethyl alcohol, has been shown to produce distinct morphologies, although detailed quantitative descriptions are not always provided in the literature.[3] The control of pH to be acidic (≤ 5) is a key factor in producing a precipitate that is less sticky and has a larger particle size, which facilitates easier handling and processing.[1]
Visualizing Experimental and Logical Workflows
To better understand the synthesis and characterization process, as well as the relationships between synthesis parameters and crystal morphology, the following diagrams are provided.
References
An In-depth Technical Guide to the Physical and Chemical Hazards of Silver Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and toxicological hazards associated with silver oxalate (Ag₂C₂O₄). The information is intended to enable researchers, scientists, and drug development professionals to handle this compound safely and effectively in a laboratory setting. All quantitative data is summarized in tables for clarity, and detailed experimental protocols and hazard workflows are provided.
Physical and Chemical Properties
This compound is a white, crystalline powder that is sparingly soluble in water.[1] It is known for its thermal instability and sensitivity to light.[1][2] The primary physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Chemical Formula | Ag₂C₂O₄ | |
| Molar Mass | 303.76 g/mol | [3] |
| Appearance | White crystalline powder | |
| Density | 5.03 g/cm³ | [4] |
| Decomposition Temp. | ~140 °C (decomposes explosively) | [4][5] |
| Solubility in Water | 0.00327 g/100 mL (at 25 °C) | [4] |
| Solubility (Other) | Insoluble in organic solvents; dissolves in ammonia or basic solutions due to complex formation. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance due to its explosive properties and toxicity. It is crucial to understand these hazards before handling the material. The GHS classification is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Citations |
| Explosives | Division 1.1 | H201: Explosive; mass explosion hazard | [3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | [3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [3] |
Physical Hazards: Explosive Properties
The most significant physical hazard of this compound is its explosive nature. It is highly sensitive to heat, shock, and friction, particularly when dry.[4][5]
-
Thermal Sensitivity: this compound decomposes explosively when heated to approximately 140 °C.[4][5] The decomposition is highly exothermic and produces metallic silver and carbon dioxide gas, as shown in the reaction below.[6] Ag₂C₂O₄(s) → 2 Ag(s) + 2 CO₂(g)
-
Light Sensitivity: this compound is photosensitive and will slowly decompose upon exposure to light, particularly UV radiation, to form metallic silver and carbon dioxide.[4][6]
Due to these properties, this compound is forbidden from transport when dry under regulations such as the US Code of Federal Regulations (49 CFR § 173.54).[3]
Chemical Hazards and Reactivity
-
Decomposition: As noted, the primary chemical hazard is its propensity to undergo rapid, exothermic decomposition. This can be initiated by heat, friction, shock, or light.
-
Incompatibilities: this compound should be kept away from strong acids and oxidizing agents. Reacting oxalic acid with silver compounds can form the explosive this compound.
Toxicological Hazards
The toxicity of this compound is attributed to both the silver ions (Ag⁺) and the oxalate anion (C₂O₄²⁻).
Silver Ion Toxicity
Exposure to silver and its compounds can occur through ingestion, inhalation, or dermal contact.[3][7] While elemental silver is not considered toxic, most silver salts are.[3]
-
Mechanism of Action: Silver ions are biologically active and can interact with thiol groups (-SH) in enzymes and proteins, leading to their denaturation and the inhibition of cellular respiration.[7] They can also bind to DNA, affecting replication and cell proliferation.[7]
-
Argyria: The most well-known effect of chronic, long-term exposure to silver is argyria, a condition characterized by a permanent blue-gray discoloration of the skin and other tissues due to the deposition of silver particles.[3][7]
-
Acute Effects: Significant acute exposure is rare but can lead to severe health effects, including pulmonary edema, hemorrhage, and necrosis of the bone marrow, liver, and kidneys.[8]
Oxalate Toxicity
Oxalate is a metabolic end-product that can be toxic at high concentrations, primarily affecting the kidneys.[1][9]
-
Mechanism of Action: High oxalate concentrations can induce renal injury by promoting the formation of calcium oxalate crystals, the main component of kidney stones.[9] This process involves oxalate-induced activation of lipid signaling pathways, production of reactive oxygen species (ROS), and disruption of mitochondrial function, which can lead to apoptosis (programmed cell death) or necrosis of renal cells.[9]
-
Cellular Signaling: Oxalate toxicity is mediated by complex cellular pathways. It can trigger endoplasmic reticulum (ER) stress, which in conjunction with ROS, activates the NF-κB signaling pathway, a key regulator of inflammation and apoptosis.[10]
A simplified representation of the oxalate-induced cellular toxicity pathway is provided below.
Caption: Simplified signaling pathway of oxalate-induced cellular toxicity.
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is adapted from established laboratory procedures for the precipitation of this compound.[2][6][11] The synthesis itself presents a significant hazard and must be conducted with extreme care.
Materials:
-
Silver nitrate (AgNO₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized or milliQ water
-
Ethanol
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), and filter paper.
Procedure:
-
Prepare Solutions:
-
Prepare a silver nitrate solution. For example, dissolve 2.00 g of silver nitrate in 20 mL of deionized water.[6]
-
Prepare an oxalic acid solution. For example, dissolve 1.48 g of oxalic acid dihydrate in 40 mL of deionized water (this provides a 2:1 molar ratio of Ag⁺ to C₂O₄²⁻).[6]
-
Gently heat both solutions to approximately 60 °C to ensure complete dissolution.[6]
-
-
Precipitation:
-
While stirring the oxalic acid solution, slowly add the silver nitrate solution. A white precipitate of this compound will form immediately.[6]
-
Continue stirring for a short period to ensure the reaction is complete.
-
-
Isolation and Washing:
-
Drying:
-
Storage:
-
Store the dried this compound in a labeled, sealed container, protected from light, heat, and mechanical shock.[5]
-
The following workflow diagram illustrates the key steps and safety considerations for this synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Protocols for Hazard Assessment
Standardized tests are used to quantify the sensitivity of energetic materials. While specific results for this compound are not widely published, the methodologies are described here for context.
-
Impact Sensitivity (BAM Fallhammer): This test measures the sensitivity of a substance to drop-weight impact. A sample is subjected to the impact of a known mass dropped from a known height. The result is typically reported as the energy in Joules (J) at which a 50% probability of initiation is observed. For highly sensitive materials like this compound, this value would be expected to be very low.
-
Friction Sensitivity (BAM Friction Apparatus): This test measures sensitivity to frictional stimuli. A small sample is placed on a porcelain plate, and a porcelain peg is moved back and forth over it under a specified load. The result is the lowest load in Newtons (N) that causes an initiation in at least one of six trials.[12]
Safe Handling and Risk Mitigation
Given its significant hazards, a strict risk mitigation strategy is mandatory when working with this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.
-
Respiratory Protection: If there is a risk of inhaling dust, use a full-face respirator with appropriate particulate filters.
Engineering Controls:
-
Work in a well-ventilated chemical fume hood.
-
Use a blast shield, especially during synthesis, drying, and handling of the dry powder.
-
Avoid using metal spatulas or ground glass joints that can create friction or sparks. Use non-sparking tools (e.g., plastic or ceramic).
Handling and Storage:
-
Handle only small quantities at a time.
-
Avoid grinding, shock, friction, and exposure to heat or direct sunlight.[13]
-
Store in a cool, dark, and dry location, away from incompatible materials.[5] The storage container should be clearly labeled with all relevant hazards.
Disposal:
-
Do not dispose of this compound as solid waste.
-
A recommended method for safe destruction is to carefully heat the compound while it is suspended in water. This allows for controlled decomposition into metallic silver, which can then be collected and recycled.[5] All disposal procedures must comply with local and institutional regulations.
The following diagram outlines a logical workflow for assessing and controlling the risks associated with this compound.
Caption: Risk assessment and control workflow for handling this compound.
References
- 1. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.rit.edu [repository.rit.edu]
- 3. This compound | C2Ag2O4 | CID 62364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Silver Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wikem.org [wikem.org]
- 9. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. etusersgroup.org [etusersgroup.org]
- 13. elgalabwater.com [elgalabwater.com]
An In-depth Technical Guide to the History, Discovery, and Properties of Silver Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of silver oxalate (Ag₂C₂O₄), a simple coordination compound with significant historical and modern applications. The document details its discovery, physicochemical properties, and key experimental protocols, tailored for a scientific audience.
Historical Context and Discovery
The discovery of this compound is not attributed to a single individual but was the logical outcome of systematic chemical investigations in the late 18th and early 19th centuries. Its synthesis was predicated on the isolation of its organic component, oxalic acid.
The Swedish-German chemist Carl Wilhelm Scheele first isolated oxalic acid in 1776, and his work on a vast number of organic and inorganic acids paved the way for the synthesis of their metallic salts.[1] Following the characterization of oxalic acid, chemists of the era began exploring its reactions with various metal salts.
The first preparation of this compound was a straightforward precipitation reaction, a common technique at the time. By combining an aqueous solution of a soluble silver salt, such as silver nitrate (AgNO₃), with oxalic acid (H₂C₂O₄) or a soluble oxalate salt, early chemists would have observed the immediate formation of a white, insoluble precipitate.[2][3] This simple synthesis allowed for its initial characterization as a water-insoluble silver salt that is sensitive to light and heat.[2][4] Early investigations into its thermal properties revealed its decomposition into metallic silver and carbon dioxide gas, a characteristic that remains a key aspect of its modern utility.[2][5]
Physicochemical Properties
This compound is a white, crystalline solid known for its low solubility and thermal instability.[2] Its properties have been well-characterized using a variety of modern analytical techniques. The key quantitative data are summarized below.
| Property | Value |
| Molecular Formula | Ag₂C₂O₄ |
| Molar Mass | 303.76 g/mol [6] |
| Appearance | White crystalline powder[2][7] |
| Density | 5.03 g/cm³[4][7] |
| Solubility in Water | 0.0034 g/100 mL (at 18°C)[8] |
| Solubility Product (Ksp) | pKsp: 11.27 |
| Decomposition Temperature | ~140 °C[2][4][8] |
| Crystal System | Monoclinic[9] |
| Space Group | P2₁/c[9] |
| Unit Cell Dimensions | a = 3.46 Å, b = 6.16 Å, c = 9.47 Å, β = 76°[9] |
Key Experimental Protocols
The methodologies for synthesizing and analyzing this compound are well-established. The following sections detail the standard laboratory procedures.
This protocol describes the common precipitation method for preparing this compound from silver nitrate and oxalic acid.[10][11]
Materials:
-
Silver nitrate (AgNO₃, ≥99.0%)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O, 99%)
-
Deionized or milliQ water
-
Ethanol
-
Beakers, graduated cylinders, stirring apparatus
-
Centrifuge or filtration setup (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Precipitation:
-
Isolation and Washing:
-
Drying and Storage:
The thermal decomposition of this compound is a key characteristic, resulting in metallic silver and carbon dioxide.[2] This process is typically analyzed using Thermogravimetric Analysis (TGA).
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Small sample pan (typically alumina or platinum)
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of dried this compound (typically 1-5 mg) into the TGA sample pan.
-
Instrument Setup:
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to ensure a non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the decomposition point (e.g., 300°C).
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The onset temperature of the sharp mass loss corresponds to the decomposition temperature of this compound (~140°C).[2]
-
The total mass loss should correspond to the theoretical mass of two molecules of CO₂ being released, leaving behind metallic silver.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical pathways related to this compound.
Modern Significance and Applications
Despite its long history, this compound remains a compound of interest in modern materials science and specialized fields.
-
Precursor to Silver Nanoparticles: The clean, low-temperature decomposition of this compound into metallic silver and gaseous byproducts makes it an excellent precursor for synthesizing silver nanoparticles.[2][12][13] These nanoparticles have widespread applications in conductive inks, coatings, and antimicrobial agents.[12]
-
Experimental Petrology: In geological sciences, this compound is used to introduce a precise amount of carbon dioxide into high-pressure, high-temperature experiments that simulate conditions within the Earth's crust and mantle.[4][6]
References
- 1. Carl Wilhelm Scheele - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. This compound | C2Ag2O4 | CID 62364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound [chemister.ru]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. repository.rit.edu [repository.rit.edu]
- 12. americanelements.com [americanelements.com]
- 13. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Silver Oxalate (CAS Number: 533-51-7) for Researchers and Drug Development Professionals
Abstract
Silver oxalate (Ag₂C₂O₄), identified by CAS number 533-51-7, is a silver salt of oxalic acid. This white, crystalline powder is notable for its thermal instability, decomposing into silver nanoparticles and carbon dioxide gas upon heating.[1][2] This property has positioned this compound as a key precursor in the burgeoning field of nanotechnology, particularly for the synthesis of silver nanoparticles with diverse applications, including antimicrobial coatings and conductive inks.[3][4] While the biological activities of silver ions and silver nanoparticles are well-documented, the direct pharmacological effects of this compound remain a nascent area of research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety considerations, and primary applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a simple coordination compound with a defined set of physical and chemical characteristics. Quantitative data are summarized in Table 1. It is a white, crystalline powder that is poorly soluble in water but soluble in ammonia and nitric acid.[3][5] A critical property of this compound is its explosive decomposition upon heating to approximately 140 °C.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 533-51-7 | [5] |
| Molecular Formula | C₂Ag₂O₄ | [3] |
| Molecular Weight | 303.76 g/mol | [3][5] |
| Appearance | White crystalline powder | [3][7] |
| Density | 5.03 g/cm³ | [3][6] |
| Melting Point | Decomposes at ~140 °C | [1][3] |
| Solubility in Water | 0.041 g/L at 25 °C | [3][7] |
| Crystal Structure | Monoclinic |
Synthesis and Experimental Protocols
The synthesis of this compound is a straightforward precipitation reaction. Detailed experimental protocols for its synthesis and subsequent use in generating silver nanoparticles are provided below.
Synthesis of this compound
This compound is typically synthesized by the reaction of a soluble silver salt, such as silver nitrate, with oxalic acid or a soluble oxalate salt.[2][8]
Experimental Protocol: Synthesis of this compound [3]
-
Preparation of Reactant Solutions:
-
Dissolve 2.00 g of silver nitrate (AgNO₃, ≥99.0% purity) in 20 mL of deionized water.
-
In a separate beaker, dissolve 1.48 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O, 99% purity) in 40 mL of deionized water, heating to 60 °C to ensure complete dissolution.
-
-
Precipitation:
-
While stirring, add the silver nitrate solution to the heated oxalic acid solution. A white precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Allow the precipitate to settle, then collect it via centrifugation or vacuum filtration.
-
Wash the collected precipitate three times with deionized water and once with ethanol to remove any unreacted starting materials and byproducts.
-
-
Drying:
-
Dry the purified this compound powder overnight in an oven at 60 °C.
-
-
Storage:
-
Store the dried this compound in a dark, airtight container to prevent photochemical decomposition.
-
Thermal Decomposition for Silver Nanoparticle Synthesis
A primary application of this compound is its use as a precursor for silver nanoparticles. The thermal decomposition of this compound in the presence of a capping agent yields well-dispersed nanoparticles.
Experimental Protocol: Thermal Decomposition of this compound for Silver Nanoparticle Synthesis
-
Preparation of Reaction Mixture:
-
In a flask, dissolve a desired amount of a capping agent, such as polyvinyl alcohol (PVA), in 40 mL of deionized water with stirring.
-
Add a specific amount of synthesized this compound to the PVA solution and stir for 10 minutes.
-
Purge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
-
Thermal Decomposition:
-
Heat the reaction mixture to reflux in an oil bath for approximately 3 hours. The formation of a yellow color indicates the formation of silver nanoparticles.
-
-
Isolation of Nanoparticles:
-
Centrifuge the resulting solution to separate the silver nanoparticles from the reaction medium.
-
Applications in Research and Drug Development
The primary relevance of this compound in the pharmaceutical and biomedical fields stems from its role as a precursor to silver nanoparticles, which have well-established antimicrobial properties.
Precursor for Silver Nanoparticles
This compound is a convenient and effective precursor for the synthesis of silver nanoparticles due to its clean decomposition into metallic silver and carbon dioxide.[1][3] These nanoparticles are of significant interest in drug development for their broad-spectrum antimicrobial activity.
Antimicrobial Applications of Silver Nanoparticles
Silver nanoparticles derived from this compound exhibit potent antimicrobial activity against a wide range of bacteria. The proposed mechanisms of action include:
-
Cell Wall Interaction: Silver ions can disrupt the bacterial cell wall and membrane, leading to increased permeability and cell lysis.
-
Inhibition of Cellular Respiration: Silver ions can interfere with respiratory enzymes, leading to the production of reactive oxygen species (ROS).
-
DNA and Protein Damage: Silver ions can interact with sulfur-containing proteins and phosphorus-containing compounds like DNA, inhibiting their function.
While this compound itself is not typically used directly in antimicrobial formulations, its ability to be readily converted into highly active silver nanoparticles makes it a relevant starting material for the development of new antimicrobial agents and coatings for medical devices.
Biological Activity and Toxicological Profile
Direct studies on the biological activity and toxicology of this compound are limited. The toxicological profile is largely inferred from the properties of its constituent ions, silver and oxalate, and its decomposition products.
Cytotoxicity
The cytotoxicity of silver compounds is generally attributed to the release of silver ions. While specific data for this compound is scarce, silver nanoparticles have been shown to induce cytotoxicity in a dose-dependent manner, primarily through the induction of oxidative stress and mitochondrial damage.[1]
Signaling Pathways
There is currently no direct evidence to suggest that this compound modulates specific signaling pathways. The biological effects observed are more likely attributable to the general toxicity of silver ions or the downstream effects of silver nanoparticles. It is important to note that oxalate itself can influence cellular signaling, particularly in the context of renal cell injury where it can induce the production of reactive oxygen species and activate pathways such as Akt and p38 MAPK. However, these findings are related to calcium oxalate and may not be directly extrapolated to the effects of the silver salt.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
Table 2: Safety and Hazard Information for this compound
| Hazard Category | Description | Precautionary Measures | Reference(s) |
| Explosive | Explosive; mass explosion hazard. Sensitive to heat, shock, and friction. | Keep away from heat, sparks, open flames, and other ignition sources. Do not subject to grinding, shock, or friction. | [1][3] |
| Acute Toxicity | Harmful if swallowed. Harmful in contact with skin. | Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. | [3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. | [3] |
First Aid Measures: [3]
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Conclusion
This compound is a compound of significant interest due to its utility as a precursor for the synthesis of silver nanoparticles, which have broad-ranging applications, particularly as antimicrobial agents. For researchers and professionals in drug development, the value of this compound lies in its ability to be transformed into a biologically active nanomaterial. While the direct biological effects of this compound are not well-characterized, a thorough understanding of its properties, synthesis, and safe handling is essential for its application in research and the development of new technologies. Future research may explore the potential for this compound itself to be used in controlled-release formulations or as a component of composite materials with unique biological activities.
References
- 1. This compound | C2Ag2O4 | CID 62364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro and in vivo anti-urolithiatic activity of silver nanoparticles containing aqueous leaf extract of Tragia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. In vitro assessment of silver effect on porcine ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Silver as an Antibiotic-Independent Antimicrobial: Review of Current Formulations and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Silver-Treated Bacteria against Other Multi-Drug Resistant Pathogens in Their Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Theoretical Examination of Silver Oxalate Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and experimental studies on the stability of silver oxalate (Ag₂C₂O₄). This compound is a coordination polymer with notable sensitivity to heat, light, and physical shock, making a thorough understanding of its stability paramount for its safe handling and application in various fields, including as a precursor for silver nanoparticles and in experimental petrology. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of decomposition pathways and experimental workflows.
Core Stability Parameters of this compound
The stability of this compound is influenced by several factors, including temperature, light, and the presence of certain chemical agents. The primary decomposition reaction yields metallic silver and carbon dioxide gas.[1][2]
Thermal Stability
This compound is thermally unstable and its decomposition can be explosive.[1][2] The temperature at which decomposition begins and the characteristics of this process are critical parameters for its safe handling.
Table 1: Thermal Decomposition Data for this compound
| Parameter | Value | Conditions/Notes | Source(s) |
| Decomposition Temperature | ~140 °C | Explosive decomposition | [1][3][4] |
| Decomposition Onset (TGA) | ~200 °C | Heating in an inert atmosphere | [5] |
| Decomposition End (TGA) | < 250 °C | Heating in an inert atmosphere | [5] |
| Exothermic Peak (DSC) | 250 °C | Converged peak with sintered silver formation | [6] |
| Decomposition in Air | Leads directly to metallic silver | Because silver is a noble metal | [6] |
The method of preparation significantly impacts the thermal decomposition rate of this compound. For instance, this compound prepared with an excess of oxalate ions decomposes more rapidly than that prepared with an excess of silver nitrate.[7] The composition of the surrounding atmosphere also plays a role; the decomposition is accelerated in the presence of helium, argon, and neon, slightly decelerated by krypton and xenon, and significantly accelerated in hydrogen. Conversely, oxygen acts as a strong inhibitor of the thermal decomposition process.[7]
Photochemical Stability
This compound is sensitive to light, particularly in the ultraviolet spectrum, and undergoes photochemical decomposition to metallic silver and carbon dioxide.[3][6] This property is harnessed in some photographic applications and for the synthesis of silver nanoparticles.[2][8]
Table 2: Photochemical Properties of this compound
| Parameter | Value/Observation | Source(s) |
| Photochemical Sensitivity Limit | 492 nm | |
| Absorption Band Edge | 298 nm | |
| UV Decomposition | Rapid decomposition under UV irradiation to yield metallic Ag | Thermodynamically favorable |
| Effect of Prior UV Irradiation | Can increase the rate of thermal decomposition | Catalytic effect |
The general mechanism for photochemical decomposition involves the excitation of the oxalate dianion upon UV irradiation, leading to its decomposition into CO₂ and the simultaneous transfer of electrons to Ag⁺ ions to form metallic silver.[8]
Chemical Stability and Solubility
This compound is a sparingly soluble salt in water. Its solubility can be influenced by the pH of the solution and the presence of complexing agents.
Table 3: Solubility Data for this compound
| Parameter | Value | Conditions | Source(s) |
| Water Solubility | 0.041 g/L | 25 °C | [2] |
| Solubility Product (Ksp) | 5.4 x 10⁻¹² | [3] | |
| Solubility in other media | Soluble in moderately concentrated nitric acid and ammonia | [2] |
The dissolution in ammonia is due to the formation of a soluble silver-amine complex.
Experimental Protocols for Stability Analysis
The characterization of this compound stability involves several key experimental techniques. Below are detailed methodologies for its synthesis and thermal analysis.
Synthesis of this compound
A common method for the preparation of this compound is through the precipitation reaction between a soluble silver salt (e.g., silver nitrate) and an oxalate source (e.g., oxalic acid or a soluble oxalate salt).[1][3]
Protocol for Synthesis of this compound:
-
Preparation of Solutions:
-
Dissolve a specific molar amount of silver nitrate (AgNO₃) in deionized water. For example, 1.5 g of AgNO₃ in 20 mL of water.[6]
-
Separately, dissolve a stoichiometric amount of oxalic acid dihydrate (H₂C₂O₄·2H₂O) or a corresponding molar amount of sodium oxalate (Na₂C₂O₄) in deionized water. For a 2:1 molar ratio of AgNO₃ to H₂C₂O₄, 1.48 g of oxalic acid dihydrate would be dissolved in 40 mL of water.[6]
-
-
Precipitation:
-
Heat both solutions to a specific temperature, for example, 60 °C.[6]
-
Slowly add the silver nitrate solution to the oxalic acid or sodium oxalate solution with constant stirring. A white precipitate of this compound will form immediately.[6][9] The rate of addition and stirring speed are crucial as they can affect the crystal size and, consequently, the thermal stability.
-
-
Isolation and Purification:
-
Filter the precipitate using a suitable filtration method (e.g., vacuum filtration).
-
Wash the collected precipitate multiple times with deionized water to remove any unreacted reagents and soluble byproducts.
-
Subsequently wash with ethanol to aid in drying.[6]
-
-
Drying:
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability of this compound.
Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed amount of the dried this compound powder (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a desired atmosphere (e.g., nitrogen, argon, or air) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled environment.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature well above the decomposition temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss corresponds to the beginning of decomposition. The final residual mass should correspond to the theoretical mass of metallic silver.
Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Place a small, accurately weighed amount of the dried this compound powder (typically 2-5 mg) into a DSC sample pan (e.g., aluminum). Seal the pan hermetically or leave it open depending on the desired experimental conditions.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with a desired atmosphere (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature above the decomposition temperature at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Exothermic peaks indicate the release of heat during decomposition. The peak temperature and the integrated area of the peak provide information about the decomposition temperature and the enthalpy of the reaction, respectively.
Visualizing Decomposition and Experimental Workflows
Graphical representations can aid in understanding the complex processes involved in the study of this compound stability.
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for this compound stability analysis.
Conclusion
The stability of this compound is a critical consideration for its synthesis, storage, and application. Its thermal and photochemical lability, leading to the formation of metallic silver, is a key characteristic that is both a hazard and a feature to be exploited in materials science. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and professionals working with this compound. A thorough understanding of the factors influencing its stability, such as preparation method and atmospheric conditions, is essential for ensuring safety and achieving desired outcomes in its various applications.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Cas 533-51-7,this compound | lookchem [lookchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Silver_oxalate [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 193. The thermal decomposition of this compound. Part I. Experimental - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Fabrication of Worm-Like Nanorods and Ultrafine Nanospheres of Silver Via Solid-State Photochemical Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.rit.edu [repository.rit.edu]
Methodological & Application
Silver Oxalate: A Precursor for High-Performance Ethylene Oxide Catalysts
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
The selective oxidation of ethylene to ethylene oxide is a cornerstone of the modern chemical industry, with ethylene oxide serving as a critical intermediate in the production of polyester, antifreeze, and other valuable chemicals. Silver-based catalysts are unique in their ability to facilitate this reaction with high selectivity. This document provides detailed application notes and experimental protocols on the use of silver oxalate as a precursor for the synthesis of highly efficient silver catalysts for ethylene oxide production. The protocols described herein are based on established literature and patents in the field.
Introduction
Silver catalysts supported on α-alumina (α-Al₂O₃) are the industry standard for the epoxidation of ethylene.[1][2] The performance of these catalysts, particularly their activity, selectivity towards ethylene oxide, and stability, is critically dependent on the properties of the silver nanoparticles, including their size, dispersion, and the presence of promoters.[1][3][4] this compound (Ag₂C₂O₄) is a widely used precursor for the preparation of these catalysts due to its ability to be controllably decomposed to form well-dispersed silver nanoparticles on the support material.[4][5][6]
The general process involves the synthesis of this compound, followed by its complexation with an amine, impregnation onto a porous support, and a final thermal treatment (calcination) to decompose the complex and deposit metallic silver.[4][5][7] Promoters, such as alkali metals (e.g., cesium) and rhenium, are often incorporated to enhance selectivity.[1][3][8][9]
Catalyst Preparation Workflow
The overall workflow for preparing a silver catalyst for ethylene oxide production using this compound is depicted below.
Caption: Workflow for Silver Catalyst Preparation.
Experimental Protocols
Protocol 1: Synthesis of this compound Precipitate
This protocol describes the synthesis of this compound from silver nitrate and an oxalate source.
Materials:
-
Silver nitrate (AgNO₃)
-
Oxalic acid (H₂C₂O₄·2H₂O) or a water-soluble oxalate salt (e.g., potassium oxalate, K₂C₂O₄·H₂O)
-
Deionized water
-
Nitric acid (for pH adjustment)
-
Ethanol
Equipment:
-
Glass reactors
-
Stirrers
-
Heating mantles or water baths
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Precipitation:
-
Heat both solutions to a temperature between 40°C and 60°C.[5]
-
Slowly add the oxalate solution to the silver nitrate solution under constant stirring. A white precipitate of this compound will form immediately.[5][6][10]
-
Adjust the pH of the reaction mixture to ≤ 5, preferably ≤ 4, using nitric acid to obtain larger this compound particles.[5]
-
Continue stirring at the reaction temperature (40-60°C) for a defined period (e.g., 30-60 minutes) to ensure complete precipitation.
-
-
Washing and Drying:
Protocol 2: Preparation of Impregnation Solution and Catalyst
This protocol details the preparation of the silver-amine complex solution and the impregnation of the support.
Materials:
-
Dried this compound powder
-
Ethylenediamine (EDA) or other suitable amine complexing agent
-
Deionized water
-
Porous α-alumina support pellets or spheres
Equipment:
-
Beakers
-
Stirrers
-
Impregnation vessel (e.g., rotary evaporator)
-
Drying oven
-
Calcination furnace (tube furnace)
Procedure:
-
Prepare Silver-Amine Complex Solution:
-
Impregnation of Support:
-
Immerse the α-alumina support in the silver-amine complex solution.
-
The impregnation can be carried out under vacuum to ensure complete penetration of the solution into the pores of the support.
-
-
Drying:
-
After impregnation, the excess solution is drained, and the impregnated support is dried. This is typically done in an oven at a temperature of 80-120°C.
-
-
Calcination:
-
The dried, impregnated support is then calcined in a furnace. The calcination temperature is typically in the range of 150°C to 700°C.[10] This step decomposes the silver-amine-oxalate complex, depositing finely divided metallic silver onto the support.[5][12] The heating rate and atmosphere (e.g., air or inert gas) during calcination can influence the final silver particle size.
-
Data Presentation
The following tables summarize typical quantitative data for the preparation and performance of silver catalysts for ethylene oxide production.
Table 1: Catalyst Support and Silver Loading
| Parameter | Typical Value | Reference(s) |
| Support Material | α-Alumina (α-Al₂O₃) | [2][12] |
| Specific Surface Area | 0.5 - 5 m²/g | [12] |
| Apparent Porosity | 25 - 60% | [12] |
| Specific Pore Volume | 0.2 - 0.5 cc/g | [12] |
| Particle Diameter | 3 - 20 mm | [12] |
| Silver Loading | 5 - 25% by weight | [12] |
Table 2: Typical Reaction Conditions for Ethylene Epoxidation
| Parameter | Typical Range | Reference(s) |
| Reaction Temperature | 180 - 300°C (preferably 190 - 260°C) | [10] |
| Reaction Pressure | 1 - 35 kg/cm ² (preferably 5 - 20 kg/cm ²) | [10] |
| Ethylene Concentration | 1 - 40% by volume (preferably 15 - 35%) | [10] |
| Oxygen Concentration | 1 - 20% by volume (preferably 5 - 10%) | [10] |
| Diluent Gas | Methane, Nitrogen | [10] |
| Promoter (gaseous) | e.g., Vinyl Chloride (ppm levels) | [4] |
Reaction Mechanism and Promoter Effects
The selective epoxidation of ethylene on a silver surface is a complex process. It is generally accepted that different oxygen species on the silver surface play distinct roles in the reaction.
Caption: Simplified Reaction Pathway on Silver Catalyst.
The electrophilic oxygen species (O⁻) is believed to be responsible for the selective formation of ethylene oxide, while the nucleophilic oxygen species (O²⁻) leads to the complete combustion of ethylene to carbon dioxide and water.[2]
Promoters play a crucial role in enhancing the selectivity towards ethylene oxide. For instance, cesium (Cs) is thought to weaken the adsorption of atomic oxygen, which facilitates the desorption of the ethylene oxide precursor and increases the activation energy for the formation of byproducts like acetaldehyde.[3] Rhenium (Re) can also increase selectivity, potentially by suppressing the overall activity and site-blocking the pathways leading to total oxidation.[1][8][9] The presence of a chlorine-containing moderator, such as vinyl chloride, is also known to improve selectivity.[4]
Conclusion
The use of this compound as a precursor provides a reliable and controllable method for the synthesis of high-performance silver catalysts for ethylene oxide production. By carefully controlling the synthesis of the this compound, the impregnation process, and the calcination conditions, it is possible to tailor the properties of the final catalyst to achieve high activity and selectivity. The addition of promoters is a key strategy to further enhance the catalyst's performance in this industrially vital process.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0254935B1 - Process for producing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US9199223B2 - Process for producing a supported silver catalyst - Google Patents [patents.google.com]
- 8. preserve.lehigh.edu [preserve.lehigh.edu]
- 9. Promoting effects of Re and Cs on silver catalyst in ethylene epoxidation (Journal Article) | OSTI.GOV [osti.gov]
- 10. EP0059422A1 - Silver-based catalyst for production of ethylene oxide - Google Patents [patents.google.com]
- 11. U.S. Patent for High concentration silver solutions for ethylene oxide catalyst preparation Patent (Patent # 10,300,462 issued May 28, 2019) - Justia Patents Search [patents.justia.com]
- 12. US4368144A - Silver catalyst for production of ethylene oxide - Google Patents [patents.google.com]
Application Notes and Protocols: Controlled Thermal Decomposition of Silver Oxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Silver oxalate (Ag₂C₂O₄) is an inorganic salt that serves as a common precursor for the synthesis of metallic silver nanoparticles. The controlled thermal decomposition of this compound is a precise method to produce pure silver particles, as the only by-product is gaseous carbon dioxide. The reaction is highly sensitive to experimental conditions such as heating rate, atmosphere, and the method of precursor preparation.[1] These notes provide a detailed protocol for the synthesis of the this compound precursor and its subsequent controlled decomposition via thermogravimetric analysis (TGA), a technique that monitors mass change as a function of temperature.[2][3]
Reaction Mechanism
The thermal decomposition of this compound is a solid-state reaction where the this compound crystal lattice breaks down to form metallic silver and carbon dioxide gas.[4] The overall chemical equation for this process is:
Ag₂C₂O₄(s) → 2Ag(s) + 2CO₂(g) [4]
The primary stage of this reaction is believed to be the breakage of the C-C bond within the oxalate ion (C₂O₄²⁻), which is the weakest bond in the structure. This process is highly exothermic and, if not controlled, can proceed rapidly or even explosively.[4][5][6]
Figure 1: Reaction pathway for the thermal decomposition of this compound.
Experimental Protocols
Part A: Synthesis of this compound Precursor
This protocol describes the synthesis of this compound powder via precipitation, adapted from literature procedures.[6] The reactivity of the resulting this compound is highly dependent on the preparation conditions.[1]
Materials:
-
Silver nitrate (AgNO₃, ≥99.0%)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O, 99%)
-
Deionized water
-
Ethanol
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Protocol:
-
Prepare Solutions:
-
Solution A: Dissolve 2.0 g of silver nitrate in 20 mL of deionized water in a 100 mL beaker.
-
Solution B: Dissolve 1.48 g of oxalic acid dihydrate in 40 mL of deionized water in a separate 100 mL beaker. Heat gently to 60°C to ensure complete dissolution.
-
-
Precipitation:
-
While stirring Solution B vigorously with a magnetic stirrer, slowly add Solution A dropwise.
-
A white precipitate of this compound will form immediately.
-
-
Washing:
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate by adding 50 mL of deionized water, stirring, allowing it to settle, and decanting the supernatant. Repeat this washing step three times.
-
Perform a final wash with 20 mL of ethanol to aid in drying.
-
-
Drying:
Part B: Controlled Thermal Decomposition via TGA
This protocol outlines the use of a thermogravimetric analyzer (TGA) to achieve a controlled, monitored decomposition of the synthesized this compound.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or other desired inert gas)
-
Alumina or platinum crucibles[7]
-
Microbalance
Protocol:
-
Sample Preparation:
-
Accurately weigh between 5–10 mg of the dried this compound powder into a TGA crucible.[7] Distribute the powder evenly across the bottom of the crucible.
-
-
Instrument Setup:
-
Place the sample crucible into the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 30-50 mL/min for at least 30 minutes to ensure an inert atmosphere. An inert atmosphere is crucial as oxygen strongly inhibits the decomposition process.[1]
-
-
Thermal Program:
-
Set the following temperature program:
-
Segment 1 (Equilibration): Hold at 30°C for 10 minutes.
-
Segment 2 (Ramp): Heat from 30°C to 300°C at a controlled heating rate of 10°C/min. A controlled, slow heating rate is essential to prevent explosive decomposition.[4][8]
-
Segment 3 (Isothermal): Hold at 300°C for 10 minutes to ensure complete decomposition.
-
-
-
Data Acquisition:
-
Initiate the experiment and record the sample mass as a function of temperature.[2]
-
-
Post-Analysis:
-
After the experiment, allow the furnace to cool to room temperature under the nitrogen atmosphere.
-
Carefully remove the crucible containing the final silver product for subsequent characterization.
-
Data Presentation and Expected Results
The primary output of the TGA experiment is a thermogram plotting percent mass loss versus temperature. For this compound, a single, sharp mass loss step is expected.
Expected Quantitative Data:
The following table summarizes the expected quantitative results from the thermal decomposition.
| Parameter | Theoretical Value | Typical Experimental Range | Citation |
| Decomposition Onset Temp. | N/A | 140 - 200 °C | [4][5][8] |
| Decomposition End Temp. | N/A | < 250 °C | [8] |
| Final Mass (% of Initial) | ~71.02% | 71.0% - 71.5% | [8] |
The theoretical final mass is calculated from the stoichiometry of the reaction: (2 × Molar Mass of Ag) / (Molar Mass of Ag₂C₂O₄).
The resulting thermogram should show a stable baseline up to the onset of decomposition, followed by a rapid mass loss of approximately 29%. The curve will then stabilize again at ~71% of the initial mass, indicating the complete conversion to pure silver.
Characterization of Final Product
The solid residue after decomposition should be a fine, dark gray powder of metallic silver. To confirm the identity, purity, and morphology of the resulting silver nanoparticles, the following analytical techniques are recommended:
-
X-Ray Diffraction (XRD): To confirm the crystalline structure of the metallic silver.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To analyze the size, shape, and morphology of the silver particles.[6]
Experimental Workflow
The entire process, from precursor synthesis to final product analysis, can be summarized in the following workflow.
Figure 2: Overall experimental workflow for silver nanoparticle synthesis.
Safety Precautions
-
Explosion Hazard: this compound can decompose explosively upon rapid heating, shock, or friction.[4][5] Handle the dry powder with care and avoid grinding or subjecting it to impact. Always use a slow, controlled heating rate during thermal analysis.
-
Light Sensitivity: this compound is light-sensitive and should be stored in the dark to prevent premature photochemical decomposition.[5][6]
-
Chemical Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling silver nitrate and oxalic acid.
References
- 1. 193. The thermal decomposition of this compound. Part I. Experimental - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. epfl.ch [epfl.ch]
- 8. researchgate.net [researchgate.net]
Application Note: Gravimetric Determination of Anions Using Silver Oxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gravimetric analysis is a highly accurate and precise method of quantitative chemical analysis in which the amount of a substance is determined by weighing a pure, stable precipitate of the substance.[1][2][3] While silver nitrate is a well-established precipitating agent for the gravimetric determination of halides and other anions, the use of silver oxalate for such purposes is not a standard or common practice.[4][5] This document explores the theoretical application of this compound in the gravimetric analysis of anions, outlining a general protocol based on established principles of gravimetric analysis. The inherent challenges and safety precautions associated with this compound are also discussed.
This compound (Ag₂C₂O₄) is a silver salt of oxalic acid that is sparingly soluble in water.[6][7] Its primary applications are in experimental petrology and as a precursor for the synthesis of silver nanoparticles.[6] The use of this compound as a precipitating agent in gravimetric analysis is largely hypothetical due to its own low solubility, which could lead to co-precipitation and interference, and its thermal instability, as it can be explosive upon heating.[6][7]
This application note provides a general framework for how one might theoretically approach the gravimetric determination of an anion using a silver-based precipitant, with specific considerations for the use of this compound. The provided protocol is a generalized procedure and would require significant optimization and validation for any specific analyte.
Principles of Gravimetric Analysis
Gravimetric analysis relies on the quantitative precipitation of the analyte from a solution. The ideal precipitating agent should react selectively with the analyte to form a precipitate that:
-
Is sparingly soluble to ensure complete precipitation.
-
Has a known and stable chemical composition.
-
Is easily filtered and washed free of impurities.
-
Is unreactive with the atmosphere.
The mass of the precipitate is then used to calculate the concentration of the analyte in the original sample.
Quantitative Data: Solubility Products of Silver Salts
The feasibility of a gravimetric method depends on the solubility product (Ksp) of the precipitate. A smaller Ksp value indicates lower solubility and more complete precipitation. The table below lists the Ksp values for this compound and other common silver salts at 25°C.
| Compound Name | Formula | Ksp Value |
| This compound | Ag₂C₂O₄ | 5.40 x 10⁻¹² |
| Silver Chloride | AgCl | 1.8 x 10⁻¹⁰ |
| Silver Bromide | AgBr | 5.4 x 10⁻¹³ |
| Silver Iodide | AgI | 8.3 x 10⁻¹⁷ |
| Silver Chromate | Ag₂CrO₄ | 1.1 x 10⁻¹² |
| Silver Sulfide | Ag₂S | 6.0 x 10⁻⁵¹ |
Note: The Ksp for AgF is not typically reported due to its high solubility.[8]
The low Ksp of this compound suggests that it would precipitate readily. However, if used as a source of silver ions to precipitate another anion, its own precipitation could be a significant source of interference.
Experimental Workflow Diagram
Caption: General workflow for gravimetric analysis of an anion.
Detailed Experimental Protocol (Hypothetical)
This protocol outlines a general procedure for the gravimetric determination of an anion (let's denote it as X⁻) using a solution of a silver salt as the precipitating agent. Note: This is a generalized protocol. If attempting to use this compound, significant modifications and safety precautions would be necessary.
1. Preparation of the Precipitating Agent
-
To prepare a this compound solution, one would typically react silver nitrate with oxalic acid or sodium oxalate.[6]
-
Due to the low solubility of this compound, a saturated solution would be prepared, and the concentration of free silver ions would be determined by its Ksp. It is important to note that using a saturated solution of a sparingly soluble salt as a titrant is not a common practice in gravimetric analysis due to the low concentration of the active ion.
2. Sample Preparation
-
Accurately weigh a suitable amount of the dried sample containing the anion X⁻ into a 400 mL beaker.
-
Dissolve the sample in deionized water. If the sample is not readily soluble, a suitable solvent that does not interfere with the precipitation should be chosen.
-
Adjust the pH of the solution as necessary. For many precipitations, a slightly acidic medium is used to prevent the co-precipitation of hydroxides or salts of weak acids.[4]
3. Precipitation
-
Slowly, and with constant stirring, add the silver-containing precipitating agent to the sample solution. The slow addition helps to promote the formation of larger, more easily filterable crystals.
-
Continue adding the precipitating agent until no further formation of precipitate is observed.
-
Add a slight excess of the precipitating agent to ensure the complete precipitation of the analyte, driven by the common ion effect.[1]
4. Digestion of the Precipitate
-
Heat the solution containing the precipitate to just below boiling for about an hour. This process, known as digestion, promotes the growth of larger crystals and reduces the surface area available for adsorption of impurities.[2]
-
Allow the solution to cool to room temperature.
5. Filtration and Washing
-
Weigh a clean, dry filtering crucible (e.g., sintered glass or Gooch crucible) to a constant weight.
-
Filter the supernatant through the weighed crucible.
-
Wash the precipitate in the beaker with several small portions of a suitable wash liquid. The wash liquid should be chosen to prevent peptization (the breaking up of the precipitate into colloidal particles) and should not dissolve the precipitate. Often, a dilute solution of an electrolyte is used.
-
Quantitatively transfer the precipitate to the crucible, using the wash liquid to rinse any remaining particles from the beaker.
-
Continue washing the precipitate in the crucible until the filtrate is free of interfering ions. This can be tested by collecting a small amount of the filtrate and adding a reagent that would indicate the presence of the excess precipitating agent.
6. Drying and Weighing
-
Dry the crucible and precipitate in an oven at a suitable temperature (e.g., 110-120°C) until a constant weight is achieved. Caution: this compound is explosive upon heating to around 140°C.[6][7] Therefore, if this compound is the precipitate, extreme caution must be exercised, and alternative drying methods at lower temperatures under vacuum might be considered.
-
Cool the crucible in a desiccator to prevent the absorption of atmospheric moisture.
-
Weigh the crucible containing the dried precipitate.
-
Repeat the drying, cooling, and weighing cycles until a constant weight (±0.2 mg) is obtained.
7. Calculation
The percentage of the anion X⁻ in the sample can be calculated using the following formula:
% X⁻ = ( (Weight of precipitate (g) * Gravimetric factor) / Weight of sample (g) ) * 100
Where the Gravimetric Factor = (Atomic weight of X⁻) / (Formula weight of the precipitate)
Potential Challenges and Interferences with this compound
-
Co-precipitation: Due to the low solubility of this compound itself, it is highly likely to co-precipitate along with the target analyte's silver salt, leading to inaccurate results.
-
pH Sensitivity: The oxalate ion is the conjugate base of a weak acid, so the solubility of this compound is pH-dependent. In acidic solutions, the oxalate concentration will decrease as it becomes protonated, increasing the solubility of the salt.[1]
-
Thermal Instability: As mentioned, this compound is thermally unstable and can decompose explosively upon heating.[6][7] This poses a significant safety risk during the drying step of the gravimetric procedure.
-
Photodecomposition: Like other silver salts, this compound is sensitive to light and can decompose to metallic silver and carbon dioxide.[6] This would lead to errors in the final weight of the precipitate.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle silver salts with care, as they can stain skin and clothing.
-
When working with this compound, be aware of its explosive nature upon heating, shock, or friction.[6][7] Avoid heating this compound directly unless appropriate safety measures are in place.
-
Conduct all procedures in a well-ventilated fume hood.
Conclusion
While this compound is a known silver salt, its application as a precipitating agent for the gravimetric analysis of anions is not established and presents significant theoretical and practical challenges. These include the high risk of co-precipitation, pH sensitivity, and severe safety concerns due to its thermal instability. For the gravimetric determination of anions that form insoluble silver salts, silver nitrate remains the reagent of choice due to its high solubility (ensuring it does not co-precipitate) and the well-characterized properties of the resulting silver halide precipitates. The information provided herein serves as a theoretical guide to the principles of gravimetric analysis, highlighting the complexities that would arise if one were to consider using this compound. Any research in this area should proceed with extreme caution and a thorough understanding of the associated risks.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 5. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. testbook.com [testbook.com]
Application Notes and Protocols for Creating Conductive Silver Patterns by Laser Decomposition of Silver Oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of conductive silver patterns using the laser-induced decomposition of silver oxalate. This technique offers a direct-write, maskless method for creating microscale conductive features on various substrates, which is particularly relevant for applications in flexible electronics, sensors, and microfluidics.
Principle of the Method
The core of this technique lies in the localized thermal decomposition of a this compound (Ag₂C₂O₄) precursor film into metallic silver upon focused laser irradiation. This compound is a metal-organic compound that, when heated, decomposes into solid silver (Ag) and gaseous carbon dioxide (CO₂), as shown in the reaction below:
Ag₂C₂O₄(s) → 2Ag(s) + 2CO₂(g)
By precisely controlling the movement and parameters of a focused laser beam, intricate patterns of conductive silver can be directly written onto a substrate coated with a thin film of this compound. The unexposed this compound can then be selectively removed, leaving behind the desired conductive silver pattern.
Experimental Protocols
Synthesis of this compound (Ag₂C₂O₄)
This protocol outlines the synthesis of this compound powder, the precursor for creating the conductive patterns.
Materials:
-
Silver nitrate (AgNO₃)
-
Ammonium oxalate ((NH₄)₂C₂O₄) or Oxalic Acid (H₂C₂O₄)[1]
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve silver nitrate in deionized water to create a solution (e.g., 1.5 g of AgNO₃ in 20 mL of deionized water).[1]
-
In a separate beaker, dissolve a stoichiometric amount of ammonium oxalate or oxalic acid in deionized water.
-
-
Precipitation:
-
Washing and Filtration:
-
Separate the this compound precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
-
Drying:
-
Dry the collected this compound powder in an oven at a low temperature (e.g., 60-80°C) to avoid premature decomposition.
-
Substrate Preparation and this compound Film Deposition
This protocol describes the preparation of the substrate and the application of the this compound precursor film.
Materials:
-
Substrate (e.g., polycarbonate, glass)
-
Synthesized this compound powder
-
Spin coater
-
Solvent (e.g., a diol such as ethane-1,2-diol may be used to create a suspension)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate with appropriate solvents (e.g., acetone, isopropanol) to ensure good adhesion of the this compound layer.
-
Precursor Suspension: Prepare a suspension of the this compound powder in a suitable solvent. The concentration will depend on the desired film thickness.
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the this compound suspension onto the center of the substrate.
-
Spin the substrate at a specific speed and for a set duration to achieve a uniform thin film. The exact parameters will need to be optimized based on the suspension viscosity and desired thickness.
-
Laser Decomposition of this compound
This protocol details the laser writing process to form the conductive silver patterns.
Materials and Equipment:
-
Substrate coated with this compound film
-
Laser direct-write system (e.g., a photolithography machine with a focused laser)
-
Laser source (e.g., 405 nm diode laser)
-
Computer-aided design (CAD) software to define the desired pattern
Procedure:
-
Pattern Design: Create the desired conductive pattern using CAD software.
-
Laser Setup:
-
Mount the this compound-coated substrate onto the motorized stage of the laser writing system.
-
Focus the laser beam onto the surface of the this compound film.
-
-
Laser Writing:
-
The laser is scanned across the substrate according to the predefined CAD pattern. The focused laser beam locally heats the this compound, causing it to decompose into metallic silver.
-
Key parameters to control are laser power, scanning speed, and spot size. These will determine the line width, thickness, and conductivity of the resulting silver patterns.
-
Post-Processing of the Conductive Patterns
This protocol describes the steps to remove the unreacted precursor and to enhance the conductivity of the silver patterns.
Materials:
-
Ammoniacal solution
-
Deionized water
-
Mechanical press (optional)
Procedure:
-
Development (Removal of Unexposed Oxalate):
-
Immerse the substrate in an ammoniacal solution. The unreacted this compound is soluble in this solution, while the metallic silver is not.
-
Gently agitate to facilitate the dissolution of the unexposed areas.
-
Rinse the substrate thoroughly with deionized water to remove any residual solution.
-
-
Drying: Dry the substrate with the developed silver patterns, for example, by using a gentle stream of nitrogen.
-
(Optional) Mechanical Pressing:
-
The as-deposited silver lines can be porous. To improve conductivity, a uniaxial mechanical pressure can be applied perpendicular to the substrate.
-
This process physically compresses the porous silver, increasing its density and thereby enhancing the electrical conductivity.
-
Data Presentation
The following tables summarize the quantitative data obtained from experiments on the laser decomposition of this compound.
Table 1: Laser Processing Parameters
| Parameter | Value | Reference |
| Laser Wavelength | 405 nm | |
| Laser Power | 3 - 100 mW | |
| Laser Spot Size | 5 µm | |
| Scanning Speed | 120 mm/min | [4] |
Table 2: Properties of Fabricated Silver Patterns
| Property | Value | Conditions/Notes | Reference |
| Line Width | ~15 µm | Optimized insolation conditions | |
| Electrical Resistance | 10 Ω | For a 1x1 cm sample | |
| Optical Transparency | 95% | After correcting for substrate effects | |
| Figure of Merit | ~0.059 W⁻¹ | (Transparency₅₅₀nm)¹⁰ / Rpattern | |
| Post-Pressing Pressure | 5 MPa | To reduce porosity |
Visualizations
Caption: Experimental workflow for creating conductive silver patterns.
Caption: Laser-induced decomposition of this compound.
Caption: Relationship between laser parameters and pattern properties.
References
Application Notes & Protocols: Silver Oxalate in the Preparation of Supported Silver Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Silver oxalate (Ag₂C₂O₄) serves as a highly effective precursor for the synthesis of supported silver catalysts. Its primary advantage lies in its clean decomposition, which yields metallic silver nanoparticles and gaseous carbon dioxide, minimizing the introduction of contaminants like nitrates or chlorides into the final catalyst.[1][2] This method allows for the formation of well-dispersed, small silver particles, which is crucial for achieving high catalytic activity.[3] The thermal decomposition of this compound can be controlled to tune the resulting silver particle size, making it a versatile precursor for applications such as the industrial epoxidation of ethylene, where catalyst morphology is critical.[2]
Core Principle: Decomposition of this compound
The fundamental reaction enabling the use of this compound as a silver precursor is its thermal or mechanochemical decomposition. When heated, this compound decomposes into solid metallic silver (Ag) and gaseous carbon dioxide (CO₂), as described by the following reaction:
Ag₂C₂O₄(s) → 2Ag(s) + 2CO₂(g)
This process is advantageous because the only byproduct is a gas, which evolves from the system, leaving behind pure silver nanoparticles on the support material.[2] The decomposition typically occurs at relatively low temperatures (below 200°C), which can help prevent significant sintering of the newly formed silver particles.[2]
Logical Diagram of this compound Decomposition
Caption: Thermal decomposition of this compound into metallic silver and carbon dioxide.
Experimental Protocols
Protocol 1: Synthesis of this compound (Ag₂C₂O₄) Precursor
This protocol details the precipitation of this compound from silver nitrate and oxalic acid. This method is adapted from procedures described for preparing precursors for Ag/α-Al₂O₃ catalysts.[2]
Materials:
-
Silver Nitrate (AgNO₃, ≥99.0%)
-
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O, 99%)
-
Deionized Water (Milli-Q or equivalent)
-
Ethanol
-
Magnetic stirrer with heating plate
-
Beakers
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve 1.5 g of silver nitrate in 20 mL of deionized water in a beaker.
-
In a separate beaker, dissolve 1.48 g of oxalic acid dihydrate in 40 mL of deionized water. This corresponds to a 2:1 molar ratio of Ag to oxalate.
-
-
Precipitation:
-
Heat both solutions to 60°C while stirring.
-
Slowly add the silver nitrate solution to the oxalic acid solution while maintaining the temperature at 60°C and stirring continuously.
-
A white precipitate of this compound will form immediately.[2]
-
-
Washing and Isolation:
-
Allow the suspension to cool to room temperature.
-
Separate the this compound precipitate from the solution via centrifugation.
-
Discard the supernatant and wash the precipitate by re-suspending it in deionized water and centrifuging again. Repeat this washing step three times.
-
Perform a final wash with ethanol to aid in drying.
-
-
Drying:
Workflow for this compound Synthesis
References
Application of Silver Oxalate in Experimental Petrology: A Source for In Situ Carbon Dioxide Generation
Introduction
In the field of experimental petrology, the ability to control the chemical environment at high pressures and temperatures is paramount to simulating geological processes. One crucial component in many geological systems is carbon dioxide (CO₂). Silver oxalate (Ag₂C₂O₄) serves as a convenient and effective solid source for the in situ generation of CO₂ in high-pressure experiments, particularly in piston-cylinder and diamond anvil cell apparatuses. Its primary application lies in studies of carbonate-silicate equilibria, metasomatism, and the role of carbon-bearing fluids in the Earth's crust and mantle. Upon heating, this compound decomposes cleanly to metallic silver and carbon dioxide, introducing a known amount of CO₂ into the experimental charge. This document provides detailed application notes and protocols for the use of this compound in experimental petrology.
Physicochemical Properties and Decomposition Data
This compound is a white crystalline solid that is sparingly soluble in water. Its key property for experimental petrology is its thermal decomposition.
Decomposition Reaction:
Ag₂C₂O₄(s) → 2Ag(s) + 2CO₂(g)
The decomposition of this compound begins at relatively low temperatures, a critical consideration in experimental design. While the exact temperature of complete decomposition can be influenced by pressure and heating rate, it is generally accepted to occur below 200°C at atmospheric pressure.[1] This early release of CO₂ must be accounted for in the experimental procedure to ensure the integrity of the sample capsule.
| Property | Value | Reference |
| Molar Mass | 303.76 g/mol | N/A |
| Density | 5.029 g/cm³ | [2] |
| Decomposition Temperature (approx. at 1 atm) | ~140-200°C | [1] |
| CO₂ Yield (by weight) | ~28.97% | Calculated |
Applications in Experimental Petrology
The primary application of this compound is to controllably introduce CO₂ into high-pressure and high-temperature experiments. This is particularly useful for:
-
Investigating Carbonate-Silicate Reactions: Studying the formation and stability of carbonate minerals in the presence of silicate melts or solid phases.
-
Simulating Metasomatic Processes: Understanding the role of CO₂-rich fluids in altering the chemical composition of rocks in the Earth's mantle and crust.
-
Determining the Solubility of CO₂ in Melts: Quantifying the amount of CO₂ that can be dissolved in magmas at various depths.
-
Phase Equilibria Studies: Defining the stability fields of minerals in the presence of a CO₂-bearing fluid phase.
This compound is favored over other CO₂ sources, such as carbonates, in some applications because it decomposes completely, leaving behind inert metallic silver which is less likely to react with the sample compared to the oxides left by the decomposition of carbonates like magnesite or calcite.
Experimental Protocols
General Safety Precautions
Warning: this compound is a shock-sensitive and heat-sensitive explosive.[1] It is also harmful if swallowed or in contact with skin.[2][3] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handling should be performed in a well-ventilated area, and the material should be stored away from light, heat, and sources of friction.[1][3][4]
-
Handling: Use non-sparking tools. Avoid grinding or subjecting the material to friction or shock.[2][3]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[1][3][5]
-
Disposal: Dispose of in accordance with local regulations. Small amounts can be decomposed by heating under water.[1]
Protocol for Piston-Cylinder Experiments
The piston-cylinder apparatus is used to simulate conditions in the Earth's deep crust and upper mantle.[6][7]
Materials:
-
This compound (Ag₂C₂O₄)
-
Sample material (e.g., powdered rock, synthetic mineral mix)
-
Precious metal capsule (e.g., Pt, Au, Ag-Pd) and lid
-
Welder for sealing the capsule
-
Piston-cylinder pressure assembly (e.g., NaCl, BaCO₃, talc-pyrex)[7][8]
-
Piston-cylinder apparatus
Procedure:
-
Sample Preparation:
-
Thoroughly dry the sample material to remove any adsorbed water.
-
Weigh the desired amount of sample material and this compound. The amount of this compound will depend on the desired CO₂ concentration in the experiment. For example, to achieve a fluid-present condition, an excess of this compound is often added.
-
Gently mix the sample and this compound. To minimize the risk of explosion due to friction, this can be done by gentle rolling in a vial rather than grinding.
-
-
Capsule Loading:
-
Carefully load the mixture into the precious metal capsule.
-
Ensure the top of the capsule is clean before welding.
-
-
Capsule Sealing:
-
Weld the lid onto the capsule. During welding, it is crucial to keep the body of the capsule cool to prevent premature decomposition of the this compound. This can be achieved by partially immersing the capsule in a beaker of water or by using a cooling block.[8]
-
-
Experiment Assembly and Execution:
-
Place the sealed capsule into the piston-cylinder assembly.[9][10][11]
-
Assemble the experiment in the piston-cylinder apparatus.
-
Pressurize the experiment to a pressure slightly below the target pressure.
-
Slowly heat the experiment. The this compound will decompose at a relatively low temperature, releasing CO₂ and increasing the internal pressure of the capsule. The initial pressurization helps to counteract this internal pressure and prevent capsule rupture.
-
Once the temperature is above the decomposition temperature of this compound, increase the pressure and temperature to the desired experimental conditions.
-
Hold at the target conditions for the desired duration.
-
Quench the experiment by turning off the power. The rapid cooling preserves the high-pressure and high-temperature mineral and melt assemblages.
-
Slowly de-pressurize the experiment.
-
Protocol for Diamond Anvil Cell (DAC) Experiments
The diamond anvil cell is used for experiments at extremely high pressures, simulating conditions deep within the Earth's mantle.
Materials:
-
This compound (Ag₂C₂O₄)
-
Sample material
-
Gasket (e.g., Re, steel)
-
Pressure medium (e.g., Ar, Ne, NaCl)
-
Ruby chips for pressure calibration
-
Diamond anvil cell
Procedure:
-
Gasket Preparation:
-
Pre-indent the gasket between the diamond anvils.
-
Drill a sample chamber in the center of the indentation.
-
-
Sample Loading:
-
Place a small amount of the sample material and a few ruby chips into the sample chamber.
-
Add a small, well-defined amount of this compound. Due to the very small sample volume in a DAC, this must be done with great care under a microscope.
-
-
Loading Pressure Medium:
-
For a hydrostatic environment, the DAC is typically loaded with a gas pressure medium using a gas-loading system.
-
-
Experiment Execution:
-
Close the DAC and gradually increase the pressure.
-
Use a laser heating system to heat the sample to the desired temperature. The laser will also trigger the decomposition of the this compound, releasing CO₂.
-
Monitor the pressure using the ruby fluorescence method.
-
Collect data (e.g., X-ray diffraction, Raman spectroscopy) at the desired pressure and temperature conditions.
-
Data Presentation
| Parameter | Piston-Cylinder | Diamond Anvil Cell |
| Typical Pressure Range | 0.5 - 4 GPa[7] | Up to >100 GPa |
| Typical Temperature Range | 600 - 1800°C[7] | Up to several thousand °C (with laser heating) |
| Sample Volume | mm³ - cm³ | µm³ |
| Typical CO₂ Source Amount | Milligrams to tens of milligrams | Micrograms or less |
| Pressure Medium | Solid (e.g., NaCl, BaCO₃)[8] | Gas (e.g., Ar, Ne) or solid (e.g., NaCl) |
Visualizations
Caption: Workflow for using this compound in a piston-cylinder experiment.
Caption: Decomposition pathway of this compound upon heating.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. This compound, Where to buy CAS NO: 533-51-7 | City Chemical [citychemical.com]
- 6. Experimental Petrology [serc.carleton.edu]
- 7. Piston Cylinders – High Pressure Geology | ETH Zurich [highpressure.ethz.ch]
- 8. minsocam.org [minsocam.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Silver Oxalate Ink: A Gateway to Low-Temperature Printed Electronics
Application Notes and Protocols for Researchers in Printed Electronics
The burgeoning field of printed electronics demands cost-effective and versatile conductive inks that can be processed at low temperatures, enabling compatibility with flexible polymer substrates. Silver oxalate-based inks have emerged as a compelling solution, offering a particle-free, metal-organic decomposition (MOD) approach to fabricating highly conductive patterns. These inks leverage the thermal or light-induced decomposition of a this compound complex to form pure metallic silver traces, bypassing the need for high-temperature sintering of nanoparticle-based inks.
This document provides detailed application notes and experimental protocols for the formulation and use of this compound inks, targeted at researchers, scientists, and professionals in drug development who utilize printed electronics for applications such as sensors, flexible circuits, and smart packaging.
Principle of Operation
This compound (Ag₂C₂O₄) is a metallic salt that readily decomposes at relatively low temperatures to yield metallic silver and carbon dioxide gas. The core principle of this compound inks involves dissolving the this compound in a suitable solvent system with the aid of a complexing agent. This forms a stable, printable ink. Upon heating or exposure to UV light, the complex decomposes, leaving behind a conductive silver trace. The addition of a complexing ligand, such as an amine, can further reduce the decomposition temperature, making these inks ideal for temperature-sensitive substrates like polyethylene terephthalate (PET) and polyimide.[1][2]
Ink Formulations and Performance Data
The composition of the this compound ink is critical in determining its printing performance and the final electrical properties of the conductive traces. Key components include the silver precursor (this compound), a complexing agent, and a solvent system. The following tables summarize various reported formulations and their resulting performance metrics.
| Ink Component | Formulation 1 | Formulation 2 | Formulation 3 |
| Silver Precursor | This compound | µ-oxolato-bis(ethylenediaminesilver(I)) | This compound |
| Complexing Agent | Butylamine | Ethylenediamine | 1,2-diaminopropane |
| Solvent(s) | Ethylene glycol | Water/Isopropyl alcohol | Methanol/Acetone |
| Silver Content | 10 wt% | 29.5 wt% | Not specified |
| Substrate | Polyimide (PI) | PET, PI, Glass | Not specified |
Table 1: this compound Ink Formulations
| Performance Metric | Formulation 1 | Formulation 2 | Formulation 3 |
| Sintering/Curing Temperature | 100-130°C | 120°C (thermal) + photonic curing | 160°C |
| Resistivity | 36.29 µΩ·cm @ 100°C | 4.26 x 10⁻⁸ Ω·m (2.7 times bulk silver) | 4.56 µΩ·cm |
| Printing Method | Drop-coating | Inkjet printing | Not specified |
Table 2: Performance Characteristics of this compound Inks [1][3][4][5]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a this compound precursor, its formulation into a printable ink, and the subsequent printing and curing process to generate conductive silver patterns.
Protocol for Synthesis of this compound
This protocol outlines the synthesis of this compound powder via an ion exchange reaction.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Deionized (DI) water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare a solution of silver nitrate in DI water.
-
Prepare a separate solution of sodium oxalate in DI water.
-
While stirring the sodium oxalate solution, slowly add the silver nitrate solution. A white precipitate of this compound will form immediately.
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate several times with DI water to remove any unreacted salts.
-
Dry the collected this compound powder in an oven at a low temperature (e.g., 60-80°C) to avoid premature decomposition.
-
Store the dried this compound powder in a dark container, as it is light-sensitive.[6]
Protocol for this compound Ink Formulation
This protocol describes the formulation of a this compound-based conductive ink.
Materials:
-
Synthesized this compound powder
-
Complexing agent (e.g., butylamine or ethylenediamine)
-
Solvent (e.g., ethylene glycol or a mixture of alcohols)
-
Vial or small beaker
-
Magnetic stirrer and stir bar
-
Syringe filter (for inkjet applications)
Procedure:
-
In a clean vial, disperse the desired amount of this compound powder in the chosen solvent.
-
Slowly add the complexing agent to the dispersion while stirring. The this compound should dissolve to form a clear or slightly colored solution as the silver-amine complex is formed.[1]
-
Continue stirring until the this compound is completely dissolved. The ratio of this compound to complexing agent will need to be optimized for the specific components used.
-
For inkjet printing applications, filter the ink through a syringe filter (e.g., 0.45 µm pore size) to remove any particulate matter that could clog the printer nozzle.
-
The ink is now ready for printing. For improved shelf life, some formulations can be prepared as a stable solid complex that is dissolved in the solvent just before use.[3][7]
Protocol for Printing and Curing
This protocol outlines the process of depositing the ink and converting it into a conductive silver trace.
Materials:
-
Formulated this compound ink
-
Substrate (e.g., PET, polyimide, glass)
-
Printing method (e.g., inkjet printer, screen printer, drop-coater)
-
Hotplate or oven for thermal curing, or a UV lamp/photonic curing system
Procedure:
-
Clean the substrate thoroughly to ensure good adhesion of the ink.
-
Deposit the this compound ink onto the substrate using the chosen printing method to create the desired pattern.
-
Curing/Sintering:
-
Thermal Curing: Place the printed substrate on a preheated hotplate or in an oven at the desired temperature (e.g., 100-160°C). The curing time will depend on the temperature and ink formulation, typically ranging from a few minutes to an hour.[1][2]
-
UV/Photonic Curing: Expose the printed pattern to a high-intensity UV lamp or a photonic curing system. This method can significantly reduce the processing time.[8][9] A hybrid approach combining thermal and photonic curing can also be employed to enhance conductivity and adhesion.[3][4]
-
-
During curing, the solvent evaporates, and the this compound complex decomposes, leaving behind a solid, conductive silver pattern.
-
Allow the substrate to cool to room temperature before handling and characterization.
Diagrams
The following diagrams illustrate the key processes and relationships in the formulation and application of this compound inks.
Caption: Decomposition pathway of this compound.
Caption: Experimental workflow for this compound ink.
Caption: Formulation parameters and performance.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactive this compound Ink Composition with Enhanced Curing Conditions for Flexible Substrates. | Semantic Scholar [semanticscholar.org]
- 8. UV‐Sinterable this compound‐Based Molecular Inks and Their Application for In‐Mold Electronics | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of Silver Nanoparticles from Silver Oxalate: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of silver nanoparticles (AgNPs) using silver oxalate as a precursor. This method offers a rapid, efficient, and scalable approach for producing well-defined AgNPs with potential applications in drug development, antimicrobial therapies, and biosensing. This document is intended for researchers, scientists, and professionals in the fields of nanotechnology, materials science, and pharmaceutical development.
Introduction
Silver nanoparticles have garnered significant attention in the scientific community due to their unique physicochemical properties, including a large surface area-to-volume ratio and quantum effects, which translate into potent antimicrobial, anti-inflammatory, and anticancer activities.[1] Various methods have been developed for the synthesis of AgNPs, with microwave-assisted synthesis emerging as a particularly attractive route due to its rapid heating, uniform energy distribution, and ability to produce nanoparticles with controlled size and morphology. The use of this compound as a precursor in a polyol process, facilitated by microwave energy, presents a promising avenue for the controlled synthesis of AgNPs.
Data Presentation
The following table summarizes key quantitative data obtained from the microwave-assisted synthesis of silver nanoparticles from this compound, as reported in the literature. This data highlights the influence of reaction time on the resulting nanoparticle size.
| Precursor | Capping Agent | Synthesis Medium | Microwave Irradiation Time (seconds) | Average Nanoparticle Size (nm) | Reference |
| This compound | Polyvinylpyrrolidone (PVP) | Glycol | 60 | 5-6 | [2][3] |
| This compound | Polyvinylpyrrolidone (PVP) | Glycol | 75 | ~30 | [2][3] |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted synthesis of silver nanoparticles from this compound. This protocol is based on the findings of Navaladian et al. and general principles of microwave-assisted polyol synthesis.[2][3][4]
Materials:
-
This compound (Ag₂C₂O₄)
-
Ethylene Glycol (or other suitable glycol)
-
Polyvinylpyrrolidone (PVP, e.g., MW 40,000)
-
Deionized Water
-
Ethanol
-
Domestic or Laboratory Microwave Oven (with adjustable power settings)
-
Reaction Vessel (e.g., Borosilicate glass flask)
-
Magnetic Stirrer and Stir Bar
-
Centrifuge
-
Spectrophotometer (for UV-Vis analysis)
-
Transmission Electron Microscope (TEM) (for size and morphology characterization)
Protocol:
-
Precursor Solution Preparation:
-
In a typical experiment, a specific molar concentration of this compound is dispersed in a glycol medium (e.g., ethylene glycol). The exact concentration can be varied to control the final nanoparticle size and concentration.
-
Polyvinylpyrrolidone (PVP) is added to the solution as a capping and stabilizing agent. The molar ratio of PVP to this compound is a critical parameter that influences nanoparticle stability and size.
-
-
Microwave Irradiation:
-
The reaction mixture is placed in a suitable vessel and subjected to microwave irradiation.
-
The microwave power and irradiation time are crucial parameters for controlling the reaction kinetics and, consequently, the size of the synthesized AgNPs. As indicated in the data table, irradiation times of 60 to 75 seconds have been shown to be effective.[2][3]
-
-
Purification of Silver Nanoparticles:
-
Following microwave irradiation, the resulting colloidal suspension is cooled to room temperature.
-
The synthesized AgNPs are purified by repeated centrifugation and redispersion in a suitable solvent, such as ethanol or deionized water, to remove excess reactants and byproducts.
-
-
Characterization:
-
UV-Visible (UV-Vis) Spectroscopy: The formation of AgNPs can be confirmed by monitoring the surface plasmon resonance (SPR) peak using a UV-Vis spectrophotometer, typically in the range of 400-450 nm.
-
Transmission Electron Microscopy (TEM): TEM analysis is essential for determining the size, shape, and morphology of the synthesized nanoparticles.
-
Dynamic Light Scattering (DLS): DLS can be used to measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
X-ray Diffraction (XRD): XRD analysis can be employed to determine the crystalline structure of the synthesized AgNPs.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of silver nanoparticles from this compound.
Caption: Experimental workflow for AgNP synthesis.
Proposed Cytotoxicity Signaling Pathway
The cytotoxic effects of silver nanoparticles are often attributed to the induction of oxidative stress and subsequent cellular damage. The following diagram depicts a generalized signaling pathway for AgNP-induced cytotoxicity. While this pathway is based on general knowledge of AgNP toxicology, further research is needed to elucidate the specific mechanisms for nanoparticles synthesized from this compound.
Caption: AgNP-induced cytotoxicity pathway.
Applications and Future Perspectives
Silver nanoparticles synthesized via this microwave-assisted method hold significant promise for various applications in the biomedical field.
-
Antimicrobial Agents: AgNPs are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. The nanoparticles synthesized from this compound could be investigated for their efficacy against drug-resistant pathogens.
-
Drug Delivery: The surface of AgNPs can be functionalized to carry and deliver therapeutic agents, such as anticancer drugs, to specific targets within the body, potentially reducing side effects and improving treatment efficacy.[5]
-
Biosensors: The unique optical properties of AgNPs make them suitable for the development of sensitive and selective biosensors for the detection of biomolecules and pathogens.
-
Anti-inflammatory and Wound Healing: Silver has been traditionally used for its wound-healing properties. AgNPs may further enhance this effect by modulating inflammatory responses and promoting tissue regeneration.
Further research is warranted to fully explore the potential of AgNPs synthesized from this compound. Specifically, detailed investigations into their biocompatibility, in vivo toxicity, and specific mechanisms of action are crucial for their successful translation into clinical and commercial applications. The optimization of synthesis parameters to achieve precise control over nanoparticle characteristics will also be a key area of future research.
References
- 1. Silver Nanoparticles: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biomedical Application of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical Applications of Silver Nanoparticles: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Silver Oxalate in Metallo-Organic Decomposition (MOD) Pastes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of silver oxalate in Metallo-Organic Decomposition (MOD) pastes for the formation of conductive silver films. The inclusion of this compound in MOD formulations offers significant advantages, including lower processing temperatures and enhanced electrical performance, making it a material of interest for applications in flexible electronics, in-mold electronics, and photosensitive devices.[1][2][3][4]
Principle of Operation
Metallo-Organic Decomposition (MOD) is a process where a metal-organic compound is decomposed, typically through heating, to yield a pure metallic or metal oxide film. In the context of conductive pastes, silver-containing organic compounds are formulated into a paste or ink that can be deposited onto a substrate. Subsequent thermal treatment decomposes the organic components, leaving behind a sintered network of silver particles that form a conductive layer.
This compound (Ag₂C₂O₄) is a particularly effective precursor in MOD pastes. Its primary decomposition reaction is:
Ag₂C₂O₄(s) → 2Ag(s) + 2CO₂(g)
This decomposition is advantageous for several reasons:
-
It yields pure, fine silver particles without the formation of silver carbonate or oxide byproducts.[3]
-
The in situ formation of these fine silver particles aids in the sintering process, creating better connectivity between larger silver flakes often included in the paste.[2][3]
-
The decomposition of this compound can catalyze the removal of other organic components in the paste, such as lubricants on silver flakes, at lower temperatures.[2][3]
Applications
The unique properties of this compound-containing MOD pastes make them suitable for a variety of applications, including:
-
Flexible Electronics: The ability to cure at lower temperatures makes these pastes compatible with heat-sensitive flexible substrates like polyethylene terephthalate (PET) and polyimide.[1][4]
-
In-Mold Electronics (IME): UV-sinterable this compound-based inks have been developed for creating 3D electronic devices, where the ink can be elongated during thermoforming without cracking.[1][4]
-
Thick-Film Technology: Screen-printable MOD silver pastes with this compound additions are used for creating conductive traces on various substrates.[2][3]
-
Photosensitive Pastes: Replacing some of the silver powder with this compound in photosensitive pastes can reduce light scattering and improve the resolution of fine line patterns.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from cited research on the formulation and performance of this compound-based MOD pastes.
Table 1: Formulation of MOD Silver Pastes with Varying this compound Content
| Component | Paste with 0 wt% Ag-Oxalate | Paste with 3 wt% Ag-Oxalate | Paste with 10 wt% Ag-Oxalate |
| Silver Flake (wt%) | 81.00 | 78.57 | 73.64 |
| Silver 2-ethylhexanoate (wt%) | 1.74 | 1.70 | 1.58 |
| This compound (wt%) | 0.00 | 3.00 | 10.00 |
| α-Terpineol (wt%) | 17.26 | 16.73 | 14.78 |
| Total Silver (wt%) | 82.74 | 83.27 | 85.22 |
Data adapted from a study on low-temperature-curing MOD silver paste.[3]
Table 2: Thermal Decomposition Temperatures of Paste Components
| Component | Decomposition Temperature (°C) |
| α-Terpineol & Silver 2-ethylhexanoate | < 190 |
| This compound | 210 |
| Lubricant on Silver Flakes | 222 (with Ag-Oxalate) |
| Lubricant on Silver Flakes | 235 (without Ag-Oxalate) |
Data reflects the decomposition temperatures in a paste formulation.[3]
Table 3: Electrical Resistivity of Cured Silver Films
| This compound Content (wt%) | Curing Temperature (°C) | Resistivity (μΩ-cm) |
| 0 | 225 | 180.1 |
| 3 | 225 | - |
| 10 | 225 | 31.9 |
| 10 | < 250 | Decreases with increasing temperature |
The addition of this compound significantly reduces the resistivity of the cured film.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in MOD pastes.
Protocol for Synthesis of this compound
This protocol describes the precipitation method for synthesizing this compound powder.
Materials:
-
Silver nitrate (AgNO₃)
-
Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)
-
Deionized water
-
Nitric acid (for pH adjustment, optional)[6]
-
Ethanol
Procedure:
-
Prepare an aqueous solution of silver nitrate.
-
Prepare an aqueous solution of oxalic acid or sodium oxalate.
-
Optionally, adjust the pH of the reaction medium to ≤ 5 with nitric acid to control particle size.[6]
-
Under stirring, add the oxalic acid/sodium oxalate solution to the silver nitrate solution. A white precipitate of this compound will form immediately.[7]
-
Continue stirring for a specified period to ensure complete reaction.
-
Filter the precipitate using a suitable filtration apparatus.
-
Wash the precipitate with deionized water to remove any unreacted salts.
-
Wash the precipitate with ethanol to aid in drying.
-
Dry the this compound powder in an oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.[8]
-
Store the dried this compound powder in a dark container to prevent photochemical decomposition.[9]
Protocol for Formulation of a Screen-Printable MOD Silver Paste
This protocol outlines the steps for preparing a silver paste containing this compound for screen printing applications.
Materials:
-
Silver flakes
-
This compound powder (synthesized as per Protocol 4.1)
-
Silver 2-ethylhexanoate (or other silver-organic compound)
-
α-Terpineol (or other suitable organic vehicle)
-
Three-roll mill
Procedure:
-
Weigh the desired amounts of silver flakes, this compound, silver 2-ethylhexanoate, and α-terpineol according to the desired formulation (refer to Table 1 for examples).
-
In a suitable container, gradually add the solid components (silver flakes, this compound, silver 2-ethylhexanoate) to the α-terpineol while mixing.
-
Continue mixing until a homogenous slurry is formed.
-
Process the mixture on a three-roll mill to ensure uniform dispersion of the solid particles and to achieve the desired paste viscosity for screen printing.
-
Store the formulated paste in an airtight container.
Protocol for Deposition and Curing of the MOD Silver Paste
This protocol describes the process of depositing the formulated paste onto a substrate and thermally treating it to form a conductive silver film.
Materials:
-
Formulated MOD silver paste (from Protocol 4.2)
-
Substrate (e.g., alumina, PET, polyimide)
-
Screen printer with the desired pattern
-
Convection oven or hot plate
Procedure:
-
Deposition:
-
Mount the substrate onto the screen printer.
-
Apply the MOD silver paste onto the screen.
-
Print the paste onto the substrate using a squeegee with controlled pressure and speed.
-
-
Drying (Leveling):
-
Place the printed substrate in an oven or on a hot plate at a low temperature (e.g., 60-80 °C) for a short period (e.g., 10-15 minutes) to allow the paste to level and to evaporate some of the solvent.
-
-
Curing (Sintering):
-
Transfer the dried substrate to a convection oven.
-
Ramp up the temperature to the desired curing temperature (e.g., 225 °C). The specific temperature will depend on the substrate and the paste formulation.[3]
-
Hold the substrate at the curing temperature for a specified duration (e.g., 30 minutes) to ensure complete decomposition of the organic components and sintering of the silver particles.
-
Allow the substrate to cool down to room temperature.
-
Visualizations
The following diagrams illustrate key processes and relationships in the use of this compound in MOD pastes.
Caption: Workflow for creating conductive silver films using this compound MOD paste.
Caption: Thermal decomposition pathway of a this compound-based MOD paste.
Caption: Relationship between this compound addition and improved film conductivity.
References
- 1. UV‐Sinterable this compound‐Based Molecular Inks and Their Application for In‐Mold Electronics | Semantic Scholar [semanticscholar.org]
- 2. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. Silver–Organic Complex in Photosensitive Silver Pastes for Enhanced Resolution and Aspect Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0254935B1 - Process for producing this compound - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Controlled Decomposition of Silver Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the controlled decomposition of silver oxalate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and decomposition of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly Rapid or Explosive Decomposition | - Purity of this compound: Impurities can lower the decomposition temperature and increase sensitivity.[1] - Heating Rate: A rapid increase in temperature can lead to an uncontrolled, explosive reaction. - Shock or Friction: this compound is sensitive to mechanical shock and friction.[1][2] - Static Discharge: A static spark can initiate decomposition. | - Purification: Recrystallize the this compound to improve purity. - Controlled Heating: Use a programmable furnace or an oil bath with a slow heating ramp rate. - Gentle Handling: Avoid grinding, scraping, or subjecting the material to sudden movements. Use appropriate laboratory equipment to handle the substance. - Grounding: Ensure all equipment is properly grounded, especially in low-humidity environments. |
| Decomposition is Too Slow or Incomplete | - Low Temperature: The decomposition temperature may not have been reached or sustained for a sufficient duration. - Atmosphere: The presence of oxygen can inhibit the decomposition process.[3] - Particle Size: Larger crystals of this compound may decompose more slowly due to a lower surface area-to-volume ratio. | - Verify Temperature: Calibrate your heating apparatus and ensure the set temperature is being reached at the sample. - Inert Atmosphere: Perform the decomposition under an inert atmosphere, such as nitrogen or argon.[4] - Control Crystal Size: Modify the synthesis protocol (e.g., adjust pH, concentration of reactants) to produce smaller crystals. |
| Inconsistent Decomposition Temperature | - Inconsistent Preparation Method: Variations in the synthesis of this compound, such as the order of adding reagents or the presence of excess silver nitrate or oxalate ions, can affect its reactivity.[3] | - Standardize Synthesis Protocol: Maintain a consistent and well-documented procedure for the synthesis of this compound. This includes controlling reactant concentrations, addition rates, temperature, and pH. |
| Undesirable Silver Nanoparticle Characteristics (e.g., large size, aggregation) | - Decomposition Rate: A rapid decomposition can lead to the formation of larger, aggregated silver nanoparticles. - Absence of Capping Agents: Without a stabilizing agent, the newly formed silver nanoparticles can aggregate.[5] - pH of the Medium: The pH of the reaction medium during synthesis can influence the size and stability of the resulting nanoparticles.[6][7] | - Slower Decomposition: Decrease the heating rate or perform the decomposition at a lower temperature for a longer period.[8] - Use of Capping Agents: Introduce a capping agent, such as polyvinylpyrrolidone (PVP) or citrate, during the synthesis or decomposition process to control particle size and prevent aggregation.[5][9][10] - pH Control: Adjust and control the pH of the synthesis solution to achieve the desired nanoparticle size.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the typical decomposition temperature of this compound?
A1: this compound typically decomposes explosively around 140 °C.[1][2] However, this temperature can be influenced by factors such as purity, heating rate, and the surrounding atmosphere.[1]
Q2: How can I safely handle and store this compound?
A2: this compound should be handled with extreme care due to its sensitivity to shock, friction, and heat.[1] It should be stored in a cool, dark, and well-ventilated area, away from light and sources of ignition.[1] It is advisable to work with small quantities and behind a safety shield.
Q3: What are the primary products of this compound decomposition?
A3: The thermal decomposition of this compound primarily yields metallic silver (in the form of nanoparticles) and carbon dioxide gas.[1] The reaction is: Ag₂C₂O₄ → 2Ag + 2CO₂.
Q4: Can the decomposition of this compound be performed in an aqueous medium?
A4: Yes, a safe method for the destruction of this compound is to heat it under water.[1] This method can be used for controlled decomposition and disposal.
Q5: How does the method of preparation affect the decomposition of this compound?
A5: The reactivity of this compound is highly sensitive to its preparation method. Factors such as the concentration of reactants, the order of mixing, and the pH of the solution can influence the crystal size and purity of the this compound, which in turn affects its decomposition rate and temperature. For instance, this compound prepared with an excess of oxalate ions tends to decompose more rapidly.[3]
Q6: Are there any materials that can stabilize this compound or control its decomposition?
A6: While stabilizing the this compound itself is challenging due to its inherent instability, the decomposition process can be controlled. Using a controlled heating rate, an inert atmosphere, and adding capping agents like PVP during the process can help manage the reaction and the properties of the resulting silver nanoparticles.[5][9]
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from silver nitrate and oxalic acid.
Materials:
-
Silver nitrate (AgNO₃)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
-
Beakers
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare a solution of silver nitrate by dissolving the required amount in deionized water in a beaker.
-
In a separate beaker, prepare a solution of oxalic acid by dissolving it in deionized water.
-
Slowly add the oxalic acid solution to the silver nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.
-
Continue stirring for a predetermined amount of time to ensure complete precipitation.
-
Filter the white precipitate using a Büchner funnel and filter paper.
-
Wash the precipitate with deionized water to remove any unreacted reagents.
-
Carefully transfer the filtered this compound to a watch glass or drying dish.
-
Dry the this compound in a drying oven at a temperature well below its decomposition point (e.g., 60-80 °C) until a constant weight is achieved.
-
Store the dried this compound in a labeled, airtight container in a cool, dark place.
Protocol 2: Controlled Thermal Decomposition of this compound
Objective: To thermally decompose this compound in a controlled manner to produce silver nanoparticles.
Materials:
-
Synthesized this compound
-
Tube furnace with temperature controller
-
Quartz or ceramic boat
-
Inert gas supply (e.g., nitrogen or argon) with flowmeter
-
Safety shield
Procedure:
-
Place a small, accurately weighed amount of this compound into a quartz or ceramic boat.
-
Position the boat in the center of the tube furnace.
-
Place a safety shield in front of the furnace.
-
Purge the tube furnace with an inert gas (e.g., nitrogen) for at least 15-20 minutes to remove all oxygen. Maintain a slow, steady flow of the inert gas throughout the experiment.
-
Program the furnace to heat to the desired decomposition temperature at a slow, controlled rate (e.g., 1-5 °C/min).
-
Hold the temperature at the setpoint for the desired duration to ensure complete decomposition.
-
After the decomposition is complete, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Once cooled, carefully remove the boat containing the silver product.
-
The resulting silver nanoparticles can then be collected for characterization.
Visualizations
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 193. The thermal decomposition of this compound. Part I. Experimental - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition as route for silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Decomposition of H2O2 Using Metallic Silver Nanoparticles under UV/Visible Light for the Removal of p-Nitrophenol from Water [mdpi.com]
- 7. The Effect of pH on the Size of Silver Nanoparticles Obtained in the Reduction Reaction with Citric and Malic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. Control of the Size of Silver Nanoparticles and Release of Silver in Heat Treated SiO2-Ag Composite Powders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Dry Silver Oxalate
This guide provides essential safety information, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with dry silver oxalate. Adherence to these protocols is critical to mitigate the inherent risks associated with this energetic material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a hazardous material?
A1: this compound (Ag₂C₂O₄) is a chemical compound that is highly sensitive and hazardous. It is an explosive material that can decompose violently when subjected to heat, friction, or shock.[1][2] Its primary hazards stem from this explosive decomposition, which releases silver metal and carbon dioxide gas.[1][2] The sensitivity of this compound can be influenced by its purity.[1]
Q2: What are the specific triggers for the explosive decomposition of dry this compound?
A2: The primary triggers for the explosive decomposition of dry this compound are:
-
Heat: It decomposes explosively upon heating to around 140°C.[1][2]
-
Friction: The material is sensitive to friction and grinding.[1][2][3]
-
Light: It is also sensitive to light, particularly UV irradiation, which can cause it to decompose into metallic silver and carbon dioxide.[2][4]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: When handling this compound, a comprehensive suite of PPE is required to ensure personal safety. This includes:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or tightly fitting safety goggles are necessary.[3][5]
-
Skin Protection: Wear impervious, fire/flame-resistant clothing and handle the material with gloves.[3][5] It is crucial to use proper glove removal techniques to avoid skin contact.[3]
-
Respiratory Protection: In situations where dust may be formed or exposure limits are exceeded, a full-face respirator or a dust mask should be worn.[3][5]
Q4: What are the correct procedures for storing dry this compound?
A4: Dry this compound must be stored with extreme care:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3][5]
-
Keep the container tightly closed and store it in its original packaging.[1][3]
-
It should be stored away from light.[1]
-
Ensure the storage area is locked and secure.
Q5: How can I safely dispose of residual or waste this compound?
A5: The recommended and safest method for destroying this compound is to heat it while it is suspended in water.[1] This method allows for controlled decomposition. The resulting silver particles from this process should be collected for recycling.[1] Do not dispose of this compound as standard chemical waste without first neutralizing its explosive hazard.
Q6: What is the emergency protocol for a this compound spill?
A6: In the event of a spill:
-
Remove all sources of ignition.[5]
-
Wear the appropriate PPE, including respiratory protection, gloves, and protective clothing.[3]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[5]
-
Carefully sweep or scoop up the spilled material. Avoid creating dust.[3]
-
Place the material into suitable, closed containers for disposal.[3]
Material Properties and Sensitivity Data
The following table summarizes key quantitative data for this compound. Note that specific values for friction and impact sensitivity are not consistently reported in standard literature, emphasizing that the material should always be treated as highly sensitive.
| Property | Value | Citation(s) |
| Chemical Formula | Ag₂C₂O₄ | [1] |
| Molar Mass | 303.755 g/mol | [1] |
| Appearance | Colorless white solid | [1] |
| Density | 5.066 g/cm³ (at 20 °C) | [1] |
| Decomposition Point | Explodes at ~140 °C (284 °F) | [1][2] |
| Solubility in Water | 0.0034 g/100 mL (at 18 °C)0.00416 g/100 mL (at 25 °C) | [1] |
| Friction Sensitivity | Described as "somewhat sensitive" to "sensitive." Do not subject to grinding or friction. | [1][2][3] |
| Impact Sensitivity | Described as "somewhat sensitive." Do not subject to shock. | [1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the precipitation of this compound from silver nitrate and oxalic acid. This procedure should only be performed by trained personnel within a fume hood and with all appropriate safety measures in place.
-
Materials:
-
Silver nitrate (AgNO₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Milli-Q water
-
Ethanol
-
Beakers, centrifuge, and appropriate glassware
-
-
Procedure:
-
Prepare a solution of silver nitrate by dissolving it in Milli-Q water (e.g., 2.00 g in 20 mL).[4]
-
In a separate beaker, prepare a solution of oxalic acid by dissolving it in Milli-Q water (e.g., 1.48 g in 40 mL).[4] For this reaction, a 2:1 molar ratio of silver nitrate to oxalic acid is used.[4]
-
Heat both solutions to approximately 60°C.[4]
-
Slowly add the silver nitrate solution to the oxalic acid solution while stirring. This compound will precipitate immediately as a white solid.[4]
-
Allow the mixture to cool.
-
Separate the precipitate by centrifugation.
-
Wash the collected this compound powder three times with Milli-Q water and once with ethanol to remove any residual acid or unreacted reagents.[4]
-
Dry the final product in an oven at a temperature not exceeding 60°C.[4] Crucially, do not use higher temperatures as the material approaches its decomposition point.
-
-
Safety Notes:
-
Always wear appropriate PPE.
-
Perform the reaction in a well-ventilated fume hood.
-
Handle the final dry product with extreme care, avoiding friction and shock.
-
Protocol 2: Safe Disposal via Decomposition in an Aqueous Slurry
This protocol details the method for neutralizing the explosive hazard of this compound before disposal.
-
Materials:
-
Waste this compound
-
Water
-
Large beaker (at least 10x the volume of the oxalate)
-
Heatable stir plate
-
Blast shield
-
-
Procedure:
-
Place a blast shield in front of the experimental setup.
-
In a large beaker, create a dilute slurry of the waste this compound with a large volume of water.
-
Place the beaker on a heatable stir plate and begin stirring to keep the solid suspended.
-
Slowly and gently heat the slurry while stirring.[1]
-
As the temperature approaches its decomposition point, the this compound will break down into metallic silver and carbon dioxide gas. The water serves to dissipate the heat and prevent an explosion.
-
Continue heating until gas evolution ceases, indicating the decomposition is complete.
-
Allow the mixture to cool completely.
-
The solid metallic silver can be separated by filtration, collected, and sent for recycling.
-
-
Safety Notes:
-
This procedure must be conducted in a fume hood and behind a blast shield.
-
Never heat dry this compound directly as a means of disposal.
-
The heating should be gradual and controlled.
-
Hazard Mitigation Workflow
The following diagram illustrates the relationship between the hazards of dry this compound, the triggers for decomposition, and the critical mitigation strategies that must be implemented.
Hazard mitigation workflow for handling dry this compound.
References
Technical Support Center: Optimizing Silver Nanoparticle Size from Silver Oxalate Precursor
Welcome to the technical support center for the synthesis of silver nanoparticles (AgNPs) from a silver oxalate precursor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible synthesis of size-controlled silver nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the role of a capping agent in the synthesis of silver nanoparticles from this compound?
A1: A capping agent, such as Polyvinyl Alcohol (PVA), is crucial for the formation and stabilization of silver nanoparticles.[1] It prevents the agglomeration of the nanoparticles as they form, thereby controlling their size and maintaining their dispersion in the solvent.[1] In the thermal decomposition of this compound, the absence of a capping agent may result in the failure to form stable nanoparticles.[1][2]
Q2: How does the concentration of the capping agent affect the size of the synthesized silver nanoparticles?
A2: The concentration of the capping agent has an inverse relationship with the size of the silver nanoparticles. An increase in the concentration of the polymer capping agent, like PVA, leads to a decrease in the size of the silver particles.[1][2]
Q3: What is the expected morphology and size range of silver nanoparticles synthesized by the thermal decomposition of this compound with PVA?
A3: Silver nanoparticles synthesized by this method are typically spherical in shape with a crystalline structure.[1][2] The size is generally below 10 nm and can be controlled by adjusting the concentration of the capping agent.[1][2]
Q4: At what temperature does this compound typically decompose to form silver nanoparticles?
A4: The thermal decomposition of this compound to form silver nanoparticles generally occurs at temperatures below 200°C.[3] When using oleylamine as a capping agent, the decomposition of the silver-oleylamine complex derived from this compound occurs at approximately 150°C.[4] For syntheses involving PVA in a solvent like water or ethylene glycol, the solution is typically refluxed.[2]
Q5: How can I confirm the formation of silver nanoparticles?
A5: The formation of silver nanoparticles can be initially observed by a color change in the solution to yellow or brown.[5] For confirmation and characterization, UV-Visible spectroscopy is used to detect the surface plasmon resonance (SPR) peak, which is characteristic of silver nanoparticles and typically appears in the range of 409–427 nm for this synthesis method.[2] Further characterization of size and morphology can be done using Transmission Electron Microscopy (TEM).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No nanoparticle formation (solution remains colorless) | Insufficient heating or reaction time. | Ensure the solution is heated to the appropriate refluxing temperature and the reaction is allowed to proceed for the recommended duration (e.g., 3 hours).[2] |
| Absence or insufficient concentration of the capping agent. | A capping agent like PVA is essential for nanoparticle formation.[1][2] Ensure it is added at an appropriate concentration. | |
| Formation of a black precipitate instead of a colloidal solution | Aggregation of nanoparticles due to insufficient capping agent. | Increase the concentration of the capping agent (e.g., PVA) to provide better stabilization.[6] |
| Air oxidation of the silver nanoparticles. | Conduct the reaction under an inert atmosphere (e.g., by purging with nitrogen) to prevent the formation of silver oxide.[6] | |
| Nanoparticles are too large or have a broad size distribution | Low concentration of the capping agent. | Increase the weight ratio of the capping agent to the this compound precursor.[1][2] |
| Non-uniform heating of the reaction mixture. | Use an oil bath and magnetic stirring to ensure uniform heating and temperature distribution throughout the synthesis. | |
| UV-Vis spectrum shows a very broad peak or multiple peaks | Polydispersity (wide range of particle sizes) or aggregation of nanoparticles. | Optimize the capping agent concentration and ensure uniform reaction conditions. A broad peak suggests a wide size distribution, while multiple peaks can indicate aggregation. |
| Low yield of nanoparticles | Incomplete decomposition of the this compound precursor. | Ensure the reaction temperature and time are sufficient for complete decomposition. |
| Loss of product during purification. | Optimize the centrifugation speed and duration to effectively separate the nanoparticles without significant loss. |
Experimental Protocols
Protocol 1: Synthesis of Silver Nanoparticles by Thermal Decomposition of this compound in an Aqueous Solution with PVA
This protocol is based on the method described by Navaladian et al. (2006).[1][2]
Materials:
-
This compound (Ag₂C₂O₄)
-
Polyvinyl alcohol (PVA, MW = 125,000)
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Oil bath
-
Centrifuge
Procedure:
-
Preparation of the Reaction Mixture:
-
Add 40 mL of deionized water to a round-bottom flask.
-
Add the desired amount of PVA to the water and stir until fully dissolved. The amount of PVA will determine the final nanoparticle size (see Table 1).
-
Add the this compound precursor to the PVA solution. A common starting point is a 1:5 weight ratio of this compound to PVA.
-
Stir the mixture for 10 minutes.
-
-
Inert Atmosphere:
-
Purge the flask with nitrogen gas for a few minutes to remove oxygen.
-
-
Thermal Decomposition:
-
Heat the mixture in an oil bath to the refluxing temperature of the solution while stirring continuously.
-
Maintain the reflux for 3 hours. A color change to yellow indicates the formation of silver nanoparticles.
-
-
Purification:
-
After cooling to room temperature, centrifuge the resulting solution for 5 minutes at 1,000 rpm to separate the silver nanoparticles.
-
Decant the supernatant and wash the nanoparticle pellet with deionized water. Repeat the centrifugation and washing steps twice to remove any unreacted reagents.
-
Resuspend the final nanoparticle pellet in a suitable solvent for storage and characterization.
-
Data Presentation
Table 1: Effect of this compound to PVA Weight Ratio on Silver Nanoparticle Size
| This compound : PVA Weight Ratio | Average Particle Size (nm) | Observations |
| 1 : 1 | ~8-10 | Spherical nanoparticles with some aggregation. |
| 1 : 5 | ~3-5 | Well-dispersed, smaller spherical nanoparticles. |
| 1 : 10 | < 5 | Further decrease in particle size with higher polymer concentration. |
Data estimated from the findings of Navaladian et al. (2006).[2]
Visualizations
Experimental Workflow for Silver Nanoparticle Synthesis
Caption: Workflow for the synthesis of silver nanoparticles from this compound.
Logical Relationship of Synthesis Parameters to Nanoparticle Size
Caption: Influence of PVA concentration on nanoparticle properties.
References
improving the conductivity of silver films derived from silver oxalate
Technical Support Center: Silver Films from Silver Oxalate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for improving the electrical conductivity of silver films derived from this compound precursors.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind forming conductive silver films from this compound?
Silver films are created through a Metal-Organic Decomposition (MOD) process. A precursor ink is formulated by complexing this compound with a ligand, typically an amine, in a solvent system. This ink is then deposited onto a substrate and heated. The heat causes the thermal decomposition of the silver-amine complex, reducing the silver ions to elemental silver nanoparticles.[1][2] These nanoparticles then sinter—or fuse together—to form a continuous, electrically conductive film.[1][3]
Q2: Why is the choice of amine complexing agent so important for the ink formulation?
The type of amine used as a complexing agent is a critical factor in determining the thermal decomposition temperature of the silver complex in the ink.[1] Different amines can significantly lower the required sintering temperature. For instance, studies have shown that butylamine can help formulate inks that produce conductive films at temperatures as low as 100-130°C, making them suitable for temperature-sensitive flexible substrates like polyethylene terephthalate (PET) and polyimide (PI).[1][4]
Q3: What are the primary factors that determine the final conductivity of the silver film?
Three main factors are responsible for the conductivity of the produced silver films:
-
Decomposition Degree: The completeness of the thermal decomposition of the silver-amine complex into pure silver. Incomplete decomposition leaves insulating organic residues.[1]
-
Contact Area of Silver Nanoparticles: The effectiveness of the sintering process. Higher temperatures and longer durations generally lead to better "necking" and fusion between silver nanoparticles, creating a denser film with more conductive pathways.[1][5]
-
Residual Organics: The amount of residual organic solvents or ligands trapped within the film, which can impede electrical flow.[1]
Q4: Can additives be used to improve film quality and conductivity?
Yes, additives can have a positive impact. For example, adding polyvinylpyrrolidone (PVP) to the ink has been shown to improve the surface morphology and nucleation of silver during sintering, leading to higher conductivity.[6] In other applications, adding this compound to silver flake-based pastes helps produce fine silver particles that fill voids, increasing the packing density and connectivity of the film.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication of silver films from this compound-based inks.
| Problem | Possible Causes | Recommended Solutions |
| High Electrical Resistivity / Low Conductivity | 1. Incomplete Decomposition: Sintering temperature is too low or duration is too short to fully decompose the silver-amine complex.[1] 2. Poor Sintering: Insufficient heat to cause necking and fusion between the generated silver nanoparticles, resulting in a porous film.[1][6] 3. Residual Organics: Solvents or ligands from the ink formulation are trapped in the film.[1] 4. Film Cracking/Defects: Stress from rapid solvent evaporation or decomposition causes physical breaks in the conductive path.[7] | 1. Optimize Sintering: Systematically increase the sintering temperature and/or time. Refer to the data tables below for typical ranges. A temperature of 130°C is often a good starting point.[1] 2. Use a Two-Stage Process: Employ an initial low-temperature heating step (e.g., 90°C for 1 min) to slowly evaporate solvents before ramping to the final sintering temperature (e.g., 120°C for 3 min).[8] 3. Change Amine Ligand: Use a ligand like butylamine, which forms a complex with a lower decomposition temperature.[1] 4. Consider Additives: Adding this compound to silver flake pastes can improve packing density.[5] |
| Poor Film Uniformity (Pores, Voids, Cracks) | 1. Rapid Heating: Fast evaporation of solvents and rapid decomposition of the ink can lead to a non-uniform, porous film structure.[6][8] 2. "Coffee Ring" Effect: Uneven evaporation of the solvent during drying causes solute material to accumulate at the edges of the deposited ink.[1] 3. Inappropriate Ink Viscosity: Ink that is too thin may not coat evenly. | 1. Implement a Gradual Heating Profile: Use a multi-step sintering process with a slow temperature ramp-up to allow for controlled solvent evaporation.[8] 2. Modify Ink Formulation: Adjusting the solvent system or adding rheological modifiers like cellulose can improve printing and drying characteristics.[9] Adding PVP can also lead to a more uniform microstructure.[6] |
| Poor Adhesion to Substrate | 1. Substrate Incompatibility: The ink formulation may not be optimized for the surface energy of the chosen substrate. 2. Insufficient Sintering: The film has not been heated enough to form a strong bond with the substrate. | 1. Substrate Surface Treatment: Use a surface treatment (e.g., plasma cleaning) to improve wettability and adhesion. 2. Hybrid Curing: A hybrid thermal-photonic curing approach has been shown to substantially improve both electrical properties and substrate adhesion.[10][11] |
Experimental Data and Protocols
Data Presentation: Conductivity vs. Sintering Parameters
The following tables summarize quantitative data from studies on this compound-based films. These values can serve as a baseline for experimental design.
Table 1: Effect of Sintering Temperature on Film Resistivity (Sintering Time: 60 minutes, Ink: this compound + Butylamine on PI substrate)
| Sintering Temperature (°C) | Resulting Resistivity (μΩ·cm) | Reference |
| 100 | 36.29 | [1][4] |
| 115 | 21.65 | [1] |
| 130 | 15.72 | [1][4] |
| 145 | 11.23 | [1] |
| 160 | 9.85 | [1] |
Table 2: Effect of this compound Additive on Silver Paste Resistivity (Curing Temperature: 225°C, Time: 5 minutes)
| This compound Content (wt%) | Resulting Resistivity (μΩ·cm) | Reference |
| 0 | 180.1 | [5] |
| 3 | 55.6 | [5] |
| 10 | 31.9 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor This protocol is adapted from published methods.[1][8]
-
Prepare Solutions:
-
Solution A: Dissolve oxalic acid (0.45g) and sodium hydroxide (0.4g) in 10ml of deionized water each. Mix the two solutions and stir for 30 minutes at room temperature.
-
Solution B: Dissolve silver nitrate (1.7g) in 10ml of deionized water.
-
-
Precipitation: Slowly add Solution B (silver nitrate) to Solution A while stirring in the absence of light.
-
Reaction: Continue stirring the mixture for 1 hour, protected from light. A white precipitate of this compound will form.
-
Collection and Washing: Collect the precipitate by vacuum filtration. Wash the collected solid three times with deionized water and twice with ethanol.
-
Drying: Dry the this compound powder in an oven at 40-60°C for 8 hours.
-
Storage: Store the final powder in a dark vial to prevent decomposition by light exposure.[11]
Protocol 2: Formulation of Silver-Amine Ink and Film Deposition This protocol describes a general method for creating a particle-free MOD ink.[1]
-
Complex Formation: In a sealed vial, dissolve the synthesized this compound powder in a solvent system containing an amine complexing agent (e.g., butylamine). The silver content is typically around 10 wt%. The Ag/amine molar ratio should be controlled, with 1:2.5 being a common starting point.[1]
-
Deposition: Deposit the formulated ink onto a cleaned substrate (e.g., polyimide, PET, glass) using a suitable method such as spin-coating, inkjet printing, or drop-coating.[1][10]
-
Sintering/Curing: Transfer the coated substrate to a hotplate or oven.
-
Recommended Method: Use a two-stage heating process. First, a pre-heating step at a lower temperature (e.g., 90°C) for 1-5 minutes to slowly evaporate solvents.[8]
-
Then, ramp up to the final sintering temperature (e.g., 130-160°C) and hold for the desired duration (e.g., 20-60 minutes).[1][6] The entire process should be carried out in a well-ventilated area.
-
Visualizations and Workflows
The following diagrams illustrate the key processes and logical relationships in fabricating and troubleshooting silver films.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Thermal decomposition as route for silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. High-conductivity flexible Ag films formed by low-temperature and short-time sintering of PVP-modified this compound composite ink - ProQuest [proquest.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. repository.rit.edu [repository.rit.edu]
- 9. A water-based screen printable silver metal–organic decomposition ink for low-temperature curing of high precision conductive patterns - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Silver Oxalate Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of silver oxalate, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to larger-scale production.
| Problem | Potential Cause | Recommended Solution |
| Poor Yield | Incomplete reaction due to insufficient mixing or localized pH variations. | - Optimize agitator design and stirring speed (e.g., 10-500 rpm) to ensure homogeneity throughout the reactor.- Ensure uniform addition of reactant solutions. |
| Loss of product during filtration and washing due to fine particles. | - Control reaction parameters (pH ≤ 5, temperature 40-60°C) to produce larger, non-sticky particles that are easier to filter. | |
| Product Discoloration (Yellowish/Brownish Tint) | Thermal decomposition of this compound. | - Maintain the reaction temperature below 80°C, ideally between 40°C and 60°C. |
| Photochemical decomposition due to light sensitivity. | - Conduct the synthesis in a dark or amber-colored reaction vessel to protect the this compound from light. | |
| Sticky Precipitate, Difficult to Filter and Handle | Formation of very fine particles. | - Adjust the reaction pH to be no more than 5 using an inorganic or organic acid like nitric acid.- Increase the reaction temperature to the optimal range of 40-60°C to promote the growth of larger crystals. |
| Inconsistent Particle Size Distribution | Non-uniform reaction conditions (temperature, pH, concentration gradients) within the reactor. | - Ensure efficient stirring to eliminate concentration and pH non-uniformities as quickly as possible.- Control the rate of addition of reactant solutions to maintain consistent conditions. |
| Formation of Impurities (e.g., Silver Chloride) | Use of inappropriate acid for pH adjustment. | - Avoid using acids that form insoluble silver salts, such as hydrochloric acid. Nitric acid is the preferred choice for pH adjustment. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control when scaling up this compound synthesis?
The most critical parameters are pH, temperature, and stirring. Maintaining a pH of no more than 5 is crucial for obtaining a precipitate with good handling characteristics. The recommended temperature range is between 40°C and 60°C to ensure the formation of larger particles and prevent thermal decomposition. Efficient stirring is essential to ensure homogeneity and avoid localized variations in concentration and pH, which can affect particle size and purity.
2. How can I control the particle size of this compound during synthesis?
Controlling the particle size is primarily achieved by managing the reaction's pH and temperature. A lower pH (≤ 5) and a temperature range of 40-60°C favor the formation of a non-sticky precipitate with a larger particle diameter. This is advantageous for subsequent filtration, washing, and handling steps.
3. What are the main safety concerns when working with this compound, especially at a larger scale?
This compound is a heat- and light-sensitive material that can decompose. It is also harmful if swallowed or in contact with skin. When scaling up, it is crucial to have robust temperature control to prevent thermal decomposition, which can lead to discoloration and potentially uncontrolled reactions. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should always be worn. Ensure adequate ventilation and avoid dust formation. In case of a spill, it should be collected and disposed of according to regulations, avoiding release into the environment.
4. Can I use any acid to adjust the pH of the reaction mixture?
No. It is important to use an acid that does not form an insoluble salt with silver. For example, using hydrochloric acid should be avoided as it will lead to the formation of silver chloride, an impurity. Nitric acid is the most recommended acid for pH adjustment in this compound synthesis.
5. How does the purity of the starting materials affect the final product?
The purity of the silver salt (e.g., silver nitrate) and the oxalic acid or oxalate salt is critical. Impurities in the starting materials can be incorporated into the final product, affecting its properties and performance in downstream applications. For instance, halide impurities can lead to the formation of silver halide precipitates. It is essential to use high-purity reagents for the synthesis.
Experimental Protocols
Key Experiment: Controlled Precipitation of this compound
This protocol is based on methods described in patents for producing this compound with a large particle size, suitable for scaling up.
Materials:
-
Silver nitrate (AgNO₃)
-
Potassium oxalate (K₂C₂O₄) or Oxalic Acid (H₂C₂O₄)
-
Nitric acid (HNO₃) for pH adjustment
-
Deionized water
Equipment:
-
Jacketed reaction vessel with temperature control
-
Mechanical stirrer
-
pH meter
-
Two separate dropping funnels or metering pumps for reactant solutions
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of silver nitrate. The concentration can range from 0.1 to 6 N. Adjust the pH of the silver nitrate solution to between 1 and 4 with nitric acid.
-
Prepare an aqueous solution of potassium oxalate or oxalic acid with a similar normality to the silver nitrate solution (0.1 to 6 N).
-
-
Reaction Setup:
-
Add deionized water to the reaction vessel and adjust the initial pH to between 1 and 4 with nitric acid.
-
Heat the water in the reactor to the desired reaction temperature, preferably between 40°C and 60°C.
-
Begin stirring the water in the reactor at a speed sufficient to ensure homogeneity (e.g., 10-500 rpm).
-
-
Precipitation:
-
Simultaneously and slowly add the silver nitrate solution and the potassium oxalate/oxalic acid solution to the stirred, heated water in the reactor. The addition should be controlled to maintain a constant pH and temperature. A typical addition time is about 1 hour, depending on the scale.
-
Monitor the pH throughout the addition and adjust with nitric acid if necessary to keep it at or below 5.
-
-
Post-Precipitation (Optional pH Adjustment):
-
After the addition of the reactants is complete and the this compound has substantially precipitated, the pH of the reaction system can be adjusted to a value higher than 4 to minimize the solubility of this compound.
-
-
Filtration and Washing:
-
Once the reaction is complete, turn off the stirrer and allow the precipitate to settle.
-
Filter the this compound precipitate using a Büchner funnel.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
-
Drying:
-
Dry the washed this compound precipitate in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for controlled precipitation of this compound.
Logical Relationship of Key Synthesis Parameters
Caption: Interplay of parameters in this compound synthesis.
Technical Support Center: Synthesis of Stable Silver Nanoparticles from Silver oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of silver nanoparticles (AgNPs) from silver oxalate. Our goal is to help you overcome common challenges, with a primary focus on preventing particle agglomeration.
Frequently Asked Questions (FAQs)
Q1: Why are my silver nanoparticles aggregating during synthesis from this compound?
A1: Agglomeration of silver nanoparticles during synthesis from this compound is a common issue that can arise from several factors. The primary reason is the absence or insufficient concentration of a suitable capping agent. Capping agents, such as polyvinyl alcohol (PVA), adsorb to the surface of the newly formed nanoparticles, providing a protective layer that prevents them from sticking together.[1][2][3] Other contributing factors can include suboptimal reaction temperature, improper heating rate, and incorrect pH of the reaction medium.
Q2: What is the role of a capping agent in preventing agglomeration?
A2: Capping agents, also known as stabilizers, play a critical role in controlling the growth and preventing the agglomeration of nanoparticles. During the thermal decomposition of this compound, as silver atoms form and begin to nucleate, capping agents bind to their surface. This binding provides a steric or electrostatic barrier that repels other nanoparticles, thus maintaining their dispersion in the solvent.[1][3] In the synthesis from this compound, it has been observed that AgNPs do not form in the absence of a capping agent like PVA, highlighting its essential role.[1][2][3]
Q3: Which capping agents are most effective for the synthesis of AgNPs from this compound?
A3: For the thermal decomposition of this compound, polymers are commonly used as effective capping agents. Polyvinyl alcohol (PVA) has been successfully employed to synthesize stable, single-crystalline silver nanoparticles with sizes below 10 nm.[1][2][3] Another effective capping agent is oleylamine, which forms a complex with this compound and, upon thermal decomposition, yields stable AgNPs.[4]
Q4: How does the concentration of the capping agent affect the size and stability of the silver nanoparticles?
A4: The concentration of the capping agent has a direct impact on the final size and stability of the synthesized silver nanoparticles. Generally, an increase in the concentration of the capping agent, such as PVA, leads to a decrease in the particle size of the AgNPs.[1][2][3] This is because a higher concentration of the capping agent provides more molecules to cap the nanoparticles at an earlier stage of their growth, thus limiting their final size. An optimal concentration is crucial; too little may not provide sufficient stabilization, leading to agglomeration, while too much can sometimes affect the purity of the final product.
Q5: What is the ideal temperature for the thermal decomposition of this compound to form stable AgNPs?
A5: The thermal decomposition of this compound to form silver nanoparticles typically occurs at temperatures around 140-150°C.[4] The reaction temperature plays a key role in both the decomposition of the precursor and the nucleation and growth of the nanoparticles. It is important to maintain a stable and uniform temperature during the synthesis to ensure a controlled reaction rate and promote the formation of monodispersed nanoparticles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate Agglomeration and Precipitation | Insufficient or no capping agent. | Ensure a suitable capping agent like PVA is used at an adequate concentration. Studies show no nanoparticle formation without it.[1][2][3] Increase the concentration of the capping agent to enhance stability. |
| Large and Polydisperse Nanoparticles | Reaction temperature is too high or heating is too rapid. | Optimize the reaction temperature. Higher temperatures can accelerate particle growth, leading to larger sizes.[5] Employ a slower, more controlled heating rate to promote uniform nucleation. |
| Low concentration of capping agent. | Increase the concentration of the capping agent. A higher concentration can lead to smaller and more uniform nanoparticles.[1][6] | |
| Broad UV-Vis Absorbance Peak | Wide particle size distribution. | This is often a result of non-uniform nucleation and growth. Review and stabilize the reaction temperature and ensure homogenous mixing of the reactants. A seeded-growth approach can also be employed for better size control. |
| Agglomeration of nanoparticles. | The presence of a secondary peak or a very broad peak can indicate agglomeration. Confirm with Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM). To resolve, optimize the capping agent concentration and ensure proper dispersion during synthesis (e.g., adequate stirring). | |
| Low Yield of Nanoparticles | Incomplete decomposition of this compound. | Ensure the reaction is carried out at the optimal decomposition temperature (around 140-150°C) for a sufficient duration. The reaction time can influence the completeness of the conversion. |
| Loss of material during purification. | During centrifugation and washing steps to remove excess reagents, nanoparticles can be lost. Optimize the centrifugation speed and time to pellet the nanoparticles effectively without causing irreversible aggregation. Resuspension in a suitable solvent, sometimes with a small amount of the capping agent, can help.[7] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of silver nanoparticles from this compound via thermal decomposition.
| Parameter | Value | Effect on Nanoparticles | Reference |
| Precursor | This compound (Ag₂C₂O₄) | Source of silver for nanoparticle formation. | [1][3] |
| Capping Agent | Polyvinyl Alcohol (PVA) | Prevents agglomeration; concentration affects size. | [1][2][3] |
| Solvent | Water, Ethylene Glycol | Medium for the reaction. | [1][3] |
| Decomposition Temperature | ~140-150 °C | Initiates the formation of silver atoms. | [4] |
| PVA Concentration | Increasing concentration | Leads to a decrease in nanoparticle size. | [1][2][3] |
| Resulting Nanoparticle Size | < 10 nm | Dependent on capping agent concentration. | [1][2][3] |
| Heating Time | Variable | Affects the extent of reaction and particle growth. Longer times can lead to larger particles.[8][9] | [8][9] |
Experimental Protocols
Detailed Methodology for Synthesis of Stable AgNPs from this compound
This protocol details the synthesis of silver nanoparticles by the thermal decomposition of this compound using Polyvinyl Alcohol (PVA) as a capping agent.
1. Preparation of this compound:
-
Dissolve silver nitrate (AgNO₃) in deionized water to prepare a solution (e.g., 0.5 M).
-
Dissolve oxalic acid (H₂C₂O₄) in deionized water to prepare a solution of the same concentration.
-
Slowly add the oxalic acid solution to the silver nitrate solution while stirring continuously.
-
A white precipitate of this compound (Ag₂C₂O₄) will form.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted ions.
-
Dry the this compound precipitate in an oven at a low temperature (e.g., 60°C) and store it in a dark container.
2. Synthesis of Silver Nanoparticles:
-
In a flask, dissolve a specific amount of Polyvinyl Alcohol (PVA) in a suitable solvent like deionized water or ethylene glycol with stirring. The concentration of PVA can be varied to control the nanoparticle size.
-
Add the prepared this compound powder to the PVA solution.
-
Heat the mixture to the decomposition temperature of this compound (approximately 140-150°C) under constant stirring.
-
Maintain this temperature for a set period (e.g., 1-3 hours). The solution will typically change color, indicating the formation of silver nanoparticles.
-
After the reaction is complete, allow the solution to cool down to room temperature.
-
The resulting colloidal solution contains PVA-capped silver nanoparticles.
3. Characterization:
-
UV-Visible Spectroscopy: To confirm the formation of AgNPs by observing the characteristic surface plasmon resonance (SPR) peak.
-
Transmission Electron Microscopy (TEM): To analyze the size, shape, and morphology of the synthesized nanoparticles and to check for agglomeration.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in the colloidal solution.
Visualizations
Caption: Factors causing agglomeration and their preventive measures.
Caption: Experimental workflow for stable AgNP synthesis.
References
- 1. Thermal decomposition as route for silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of Temperature in the Growth of Silver Nanoparticles Through a Synergetic Reduction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Poly(vinylpyrrolidone) concentration on properties of silver nanoparticles manufactured by modified thermal treatment method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Heating Time Duration on Synthesis of Colloidal Silver Nanoparticles | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Thermal Decomposition of Silver Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of silver oxalate.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway for this compound?
A1: The thermal decomposition of this compound (Ag₂C₂O₄) is a solid-state reaction that primarily yields solid metallic silver (Ag) and gaseous carbon dioxide (CO₂). The balanced chemical equation for this reaction is:
Ag₂C₂O₄(s) → 2Ag(s) + 2CO₂(g)
This decomposition is an exothermic process.[1][2]
Q2: How does the atmosphere influence the thermal decomposition of this compound?
A2: The surrounding atmosphere significantly affects the thermal decomposition of this compound.
-
Inert atmospheres (e.g., nitrogen, argon) tend to accelerate the decomposition process.
-
Oxidizing atmospheres (e.g., air, oxygen) act as strong inhibitors, slowing down the decomposition reaction.[2]
-
Decomposition in a vacuum also proceeds readily.
Q3: At what temperature range does this compound typically decompose?
A3: The thermal decomposition of this compound generally begins at approximately 200°C and is typically complete before 250°C.[1] The exact temperature range can vary depending on factors such as the heating rate and the surrounding atmosphere. A characteristic exothermic peak is often observed around 225°C in Differential Scanning Calorimetry (DSC) analysis, indicating the crystallization of the resulting silver.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or incomplete decomposition at expected temperatures. | Atmosphere: Presence of oxygen (air) can inhibit the reaction. | Ensure a pure inert atmosphere (e.g., high-purity nitrogen or argon) or a vacuum is used. Purge the furnace thoroughly before starting the experiment. |
| Heating Rate: A very high heating rate might not allow sufficient time for the reaction to complete at lower temperatures. | Use a slower heating rate (e.g., 5-10°C/min) to ensure the sample has enough time to decompose fully. | |
| Sample Preparation: The method of this compound preparation can affect its reactivity. | Be consistent with the synthesis method of this compound. Note that this compound prepared with an excess of oxalate ions tends to decompose more rapidly. | |
| Explosive or very rapid decomposition. | Heating Rate: A high heating rate can lead to a rapid, uncontrolled release of gaseous products. | Reduce the heating rate to allow for a more controlled decomposition. |
| Sample Mass: A large sample mass can lead to significant heat buildup from the exothermic reaction, causing an accelerated, almost explosive, decomposition. | Use a smaller sample size (typically 1-5 mg for TGA). | |
| Unexpected weight loss or gain in TGA. | Buoyancy Effect: Apparent weight gain can be caused by changes in the density of the purge gas with temperature. | Perform a blank run with an empty crucible under the same experimental conditions and subtract the blank curve from the sample curve. |
| Reaction with Crucible: The sample may react with the crucible material at elevated temperatures. | Use an inert crucible material such as alumina (Al₂O₃) or platinum. | |
| Contaminated Purge Gas: Impurities in the purge gas can react with the sample. | Ensure the use of high-purity purge gas. | |
| Baseline drift or noise in TGA/DSC curve. | Instrument Instability: The instrument may not be properly equilibrated. | Allow the instrument to stabilize at the initial temperature before starting the heating program. |
| Gas Flow Rate: Fluctuations in the purge gas flow rate can cause baseline noise. | Ensure a constant and stable gas flow rate. Check for leaks in the gas lines. | |
| Contamination: Residue from previous experiments can contaminate the furnace or sample holder. | Clean the furnace and sample holder according to the manufacturer's instructions. |
Data Presentation
Table 1: Influence of Atmosphere on this compound Thermal Decomposition
| Atmosphere | Onset Temperature (°C) | Peak Temperature (°C) | End Temperature (°C) | Enthalpy of Decomposition (ΔH) |
| Air | ~210 | ~230 | ~245 | Exothermic |
| Nitrogen | ~200 | ~225 | ~240 | Exothermic |
| Argon | ~198 | ~223 | ~238 | Exothermic |
| Vacuum | ~195 | ~220 | ~235 | Exothermic |
Note: These are typical values and may vary depending on the specific experimental conditions such as heating rate and sample preparation.
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
This protocol outlines the general procedure for analyzing the thermal decomposition of this compound using a thermogravimetric analyzer.
1. Instrument Preparation:
- Ensure the TGA instrument is clean and calibrated according to the manufacturer's guidelines. Calcium oxalate monohydrate is often used as a standard for TGA calibration.[3][4]
- Select an appropriate crucible, typically alumina (Al₂O₃) or platinum, that is inert to the sample and decomposition products.[5]
2. Sample Preparation:
- Weigh approximately 1-5 mg of finely powdered this compound directly into the TGA crucible.
- Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.
3. Experimental Setup:
- Place the crucible in the TGA furnace.
- Set the desired atmosphere (e.g., nitrogen, argon, or air) with a constant flow rate, typically between 20-50 mL/min.[5]
- Purge the furnace with the selected gas for a sufficient time (e.g., 15-30 minutes) to ensure a stable and pure atmosphere.
4. Thermal Program:
- Set the initial temperature to ambient (e.g., 25°C) and allow the instrument to equilibrate.
- Program a linear heating ramp, typically between 5°C/min to 20°C/min, up to a final temperature of approximately 300°C to ensure complete decomposition.
- Record the mass loss as a function of temperature.
5. Data Analysis:
- Plot the percentage of weight loss versus temperature.
- Determine the onset, peak, and end temperatures of the decomposition from the thermogram and its derivative (DTG) curve.[3]
- If a blank run was performed, subtract the blank data from the sample data to correct for buoyancy effects.
Visualizations
Caption: Experimental workflow for TGA of this compound.
Caption: Influence of atmosphere on decomposition.
References
Technical Support Center: Safe Disposal of Silver Oxalate Waste
This guide provides detailed information and procedures for the safe handling and disposal of silver oxalate waste. It is intended for researchers, scientists, and drug development professionals who may encounter this hazardous material in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a hazardous compound with several primary risks:
-
Explosive Instability: It is sensitive to shock, friction, and heat. It can decompose explosively when heated to around 140°C, releasing silver nanoparticles and carbon dioxide.[1]
-
Toxicity: Like most silver salts, this compound is toxic if ingested or absorbed through the skin.[2]
-
Environmental Hazard: Silver is a heavy metal and an environmental contaminant in wastewater.[3] Improper disposal can harm aquatic life.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No. Under no circumstances should this compound or any other heavy metal waste be disposed of down the drain.[4][5] This practice is illegal in many jurisdictions and can lead to the formation of explosive heavy metal azides in drain lines if it comes into contact with other chemicals. It also causes significant environmental contamination.
Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?
A3: When handling this compound waste, it is crucial to wear appropriate PPE to minimize exposure. This includes:
-
Safety goggles (or a face shield in addition to goggles)
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
All handling of dry this compound should be conducted in a well-ventilated fume hood.[2]
Q4: How should I store this compound waste before disposal?
A4: this compound waste should be stored in a clearly labeled, sealed, and compatible container.[4][6] The container should be kept in a cool, dry, and dark place, away from heat sources and incompatible materials. It is also advisable to store it in a secondary container to prevent spills.
Troubleshooting Guide
Problem: I have generated a small amount of this compound as a byproduct in my experiment. What is the safest way to handle it for disposal?
Solution:
-
Stabilize the Waste: If the this compound is in a solution, keep it wet. Do not allow it to dry out, as the dry powder is more sensitive to shock and friction.
-
Containerize: Carefully transfer the wet this compound waste into a designated hazardous waste container. Ensure the container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and quantity.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal. They are trained to handle and dispose of hazardous materials like this compound safely and in compliance with regulations.
Problem: I accidentally spilled a small amount of dry this compound powder in the fume hood.
Solution:
-
Do Not Panic: Keep calm and ensure the fume hood sash is lowered to a safe working height.
-
Avoid Dry Wiping: Do not use a dry brush or cloth to wipe up the spill, as this can create dust and increase the risk of explosion due to friction.
-
Wet the Spill: Carefully moisten the spilled powder with a fine mist of water or an inert solvent like mineral oil to form a slurry.
-
Gently Collect: Using a soft, non-metallic spatula, gently scoop the slurry into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the area with a wet cloth, and dispose of the cloth as hazardous waste.
-
Inform EHS: Report the spill to your EHS department, even if it is small, to ensure proper cleanup and documentation.
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Chemical Formula | Ag₂C₂O₄ |
| Molar Mass | 303.76 g/mol |
| Appearance | White, crystalline solid |
| Density | 5.029 g/cm³ |
| Melting Point | Decomposes at ~140 °C |
| Solubility in Water | 0.0034 g/100 mL at 20°C |
| Solubility Product (Ksp) | 5.4 x 10⁻¹² |
Experimental Protocols for Waste Treatment
Disclaimer: The following protocols are for informational purposes only and should only be performed by trained personnel in a controlled laboratory setting and with the explicit approval of your institution's EHS department. The preferred and safest method of disposal is always through a certified hazardous waste disposal service.
Protocol 1: Controlled Thermal Decomposition in Aqueous Slurry
This method aims to decompose the this compound into metallic silver, which is less hazardous and can be collected for recycling.
Materials:
-
This compound waste
-
Distilled water
-
Heating mantle with a stirrer
-
Large beaker (at least 10 times the volume of the waste)
-
Fume hood
-
Appropriate PPE
Procedure:
-
In a fume hood, create a dilute slurry of the this compound waste in a large volume of distilled water (e.g., 1 gram of waste in at least 100 mL of water).
-
Place the beaker in a heating mantle with a magnetic stirrer.
-
Slowly heat the slurry with constant stirring.
-
Maintain the temperature just below boiling (around 90-95°C) to facilitate a controlled decomposition. The explosive decomposition temperature is around 140°C, so staying well below this is crucial.
-
Observe for the formation of a black or grey precipitate (metallic silver) and the cessation of gas evolution (carbon dioxide).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the silver particles by filtration.
-
The collected silver can be sent for recycling. The filtrate should be tested for residual silver and disposed of as hazardous waste if necessary.
Protocol 2: Conversion to Silver Chloride
This protocol converts this compound into the more stable and less hazardous silver chloride.
Materials:
-
This compound waste
-
Dilute nitric acid (e.g., 1 M)
-
Sodium chloride (NaCl) solution (e.g., 1 M)
-
Stir plate and stir bar
-
Beaker
-
Fume hood
-
Appropriate PPE
Procedure:
-
In a fume hood, suspend the this compound waste in a beaker of water.
-
Slowly add dilute nitric acid dropwise while stirring to dissolve the this compound. This will form a solution of silver nitrate.
-
Once the this compound is dissolved, add an excess of the sodium chloride solution to the silver nitrate solution.
-
A white precipitate of silver chloride (AgCl) will form.
-
Continue stirring for about 30 minutes to ensure complete precipitation.
-
Allow the precipitate to settle.
-
Collect the silver chloride precipitate by filtration.
-
The silver chloride can then be disposed of as hazardous waste. It is significantly more stable than this compound.
-
The filtrate should be neutralized and disposed of according to your institution's guidelines.
Logical Workflow for this compound Waste Disposal
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. echemi.com [echemi.com]
- 3. actenviro.com [actenviro.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
troubleshooting inconsistent results in silver oxalate precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during silver oxalate precipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent precipitate yield in this compound synthesis?
A1: Inconsistent yields in this compound precipitation can stem from several factors. Key among them are variations in pH, temperature, reagent concentration, and the rate of reagent addition. The solubility of this compound is highly dependent on these parameters, directly impacting the amount of precipitate recovered. For instance, precipitating from a hot solution can increase the solubility of this compound, potentially leading to lower yields if the solution is not adequately cooled before filtration.[1]
Q2: How does pH affect the precipitation of this compound?
A2: The pH of the reaction medium significantly influences the solubility of this compound and, consequently, the precipitation process. This compound is more soluble in acidic solutions. A process patent suggests that maintaining a pH of not more than 5, and preferably between 1 and 4, can lead to the formation of larger, more easily filterable crystals.[2][3][4] Inadequate pH control can lead to incomplete precipitation or the formation of very fine particles that are difficult to filter, resulting in yield loss.
Q3: Can the order and rate of adding reagents impact the final product?
A3: Absolutely. The order and rate of reagent addition are critical for controlling particle size and purity. It is generally recommended to add the precipitating agent (e.g., sodium oxalate or oxalic acid) slowly and with constant stirring to a dilute solution of the silver salt (e.g., silver nitrate).[1][5] This method helps to keep the degree of supersaturation low, which favors the growth of larger, purer crystals over the formation of many small, potentially impure nuclei.[1][6] A rapid addition can lead to localized high supersaturation, resulting in the formation of fine, amorphous precipitates that are difficult to handle.
Q4: My this compound precipitate is discolored (e.g., gray or black). What is the likely cause?
A4: Discoloration of the this compound precipitate, which should be a white solid, is often due to decomposition.[7] this compound is sensitive to light and heat, and can decompose into metallic silver (which appears dark) and carbon dioxide.[8] Exposure to strong light during the experiment or drying at excessively high temperatures (above 140°C) can induce this decomposition.[7][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound precipitation experiments.
Issue 1: Low or Inconsistent Precipitate Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Ensure the pH of the reaction mixture is maintained below 5, ideally between 1 and 4, using an appropriate acid like nitric acid for adjustment.[2][3][4] | Increased and more consistent precipitate yield due to reduced solubility of this compound. |
| High Reaction Temperature | While precipitation from a hot solution can improve crystal structure, ensure the solution is allowed to cool completely (e.g., in an ice bath) before filtration to minimize solubility losses.[1] | Maximization of precipitate recovery. |
| Incomplete Precipitation | After the initial precipitation, test the supernatant for any remaining silver ions by adding a few drops of the oxalate solution. If more precipitate forms, continue adding the precipitating agent until no more precipitate is observed.[5] | Ensures all silver has been precipitated from the solution. |
| Loss During Washing | Wash the precipitate with a solution that minimizes its solubility. Using a dilute solution of the precipitating agent (the common ion effect) can reduce solubility losses compared to washing with pure water.[9] | Minimized loss of precipitate during the washing step, leading to a higher final yield. |
Issue 2: Precipitate is Difficult to Filter (Fine Particles)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Supersaturation | Precipitate from dilute solutions by adding the precipitating reagent slowly and with vigorous, constant stirring.[1][5] This keeps the relative supersaturation low. | Formation of larger, more easily filterable crystals. |
| Rapid Nucleation | Perform the precipitation from a hot solution. This increases the solubility of the precipitate, which can favor crystal growth over nucleation.[1] | Larger and better-formed crystals that are retained by the filter medium. |
| Inadequate Digestion | Allow the precipitate to "digest" by letting it stand in the mother liquor, sometimes with gentle heating, for a period. This process allows smaller particles to dissolve and redeposit onto larger ones.[6] | Improved filterability and purity of the precipitate. |
Issue 3: Impure Precipitate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-precipitation of Impurities | Ensure the purity of your initial reagents. Wash the precipitate thoroughly with an appropriate washing liquid to remove any soluble impurities.[10] Reprecipitation, which involves dissolving the precipitate and then precipitating it again, can also be effective in removing occluded impurities.[6] | A final product with higher purity. |
| Surface Adsorption | Digestion of the precipitate can reduce the surface area available for adsorption of impurities.[6] Washing with a volatile electrolyte solution can help remove adsorbed ions. | Reduced surface contamination of the precipitate. |
| Post-precipitation | Avoid prolonged standing times in the mother liquor if other sparingly soluble substances are present that could precipitate over time. | Prevention of contamination from secondary precipitation events. |
Quantitative Data Summary
Table 1: Solubility of this compound at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 18 | 0.0034[7] |
| 21 | 0.00378[7] |
| 25 | 0.00416[7] |
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
| Molar Mass | 303.755 g/mol [7] |
| Solubility Product (Ksp) at 25°C | 5.4 x 10⁻¹²[8] |
| Decomposition Temperature | ~140 °C[7][8] |
| Appearance | White solid/powder[7][8] |
Experimental Protocols
Detailed Methodology for this compound Precipitation (Gravimetric Analysis)
This protocol is designed for the quantitative precipitation of this compound.
-
Sample Preparation: Accurately weigh a sample containing a known amount of silver and dissolve it in a suitable solvent (e.g., deionized water for silver nitrate).
-
pH Adjustment: Adjust the pH of the silver salt solution to be between 1 and 4 using dilute nitric acid.
-
Precipitation:
-
Slowly add a dilute solution of oxalic acid or a soluble oxalate salt (e.g., sodium oxalate) dropwise while constantly and vigorously stirring the silver salt solution.
-
Continue adding the precipitating agent until no more precipitate forms. To check for completion, allow the precipitate to settle, and then add a drop of the precipitating agent to the clear supernatant. If no more precipitate forms, the precipitation is complete.
-
Digestion: Keep the solution hot (without boiling) for a period of time (e.g., 30-60 minutes) to allow the precipitate to digest. This will encourage the formation of larger, purer crystals.
-
Cooling: Allow the solution to cool to room temperature, and then place it in an ice bath to minimize the solubility of this compound.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible or appropriate filter paper. Use a rubber policeman to ensure all the precipitate is transferred from the beaker.
-
Washing: Wash the precipitate with several small portions of a cold, dilute solution of the precipitating agent to remove any adsorbed impurities. Follow this with a final wash with a small amount of cold deionized water to remove the excess precipitating agent.
-
Drying: Dry the precipitate in an oven at a temperature below its decomposition point (e.g., 100-110°C) until a constant weight is achieved.
-
Weighing: Cool the crucible containing the precipitate in a desiccator to prevent moisture absorption and then weigh it accurately.
-
Calculation: From the final weight of the pure this compound, calculate the amount of silver in the original sample.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound precipitation.
Caption: Experimental workflow for this compound precipitation.
References
- 1. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- 2. US4746749A - Process for producing this compound - Google Patents [patents.google.com]
- 3. EP0254935B1 - Process for producing this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. msesupplies.com [msesupplies.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]
Validation & Comparative
A Comparative Guide to Silver Oxalate and Silver Nitrate as Precursors for Silver Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of silver nanoparticles (AgNPs) with controlled size, shape, and stability is paramount for their successful application in diverse fields, including drug delivery, diagnostics, and antimicrobial therapies. The choice of the silver precursor is a critical determinant of the final nanoparticle characteristics. This guide provides an objective comparison of two common precursors, silver oxalate (Ag₂C₂O₄) and silver nitrate (AgNO₃), supported by experimental data to inform precursor selection for tailored AgNP synthesis.
Performance Comparison: this compound vs. Silver Nitrate
Silver nitrate is the most extensively used precursor for AgNP synthesis due to its high solubility in water and the relative ease of reduction of silver ions (Ag⁺) to metallic silver (Ag⁰). In contrast, this compound is an insoluble salt that typically requires thermal decomposition to yield AgNPs. This fundamental difference in the synthesis approach influences the resulting nanoparticle properties.
| Parameter | This compound (Ag₂C₂O₄) | Silver Nitrate (AgNO₃) | Key Considerations |
| Synthesis Method | Primarily thermal decomposition.[1][2] | Predominantly chemical reduction in solution.[3][4] | This compound's method is less common and requires higher temperatures. Silver nitrate offers a wider variety of synthesis routes at milder conditions. |
| Typical Particle Size | < 10 nm to ~11 nm.[1][2][5] | 5 nm to >100 nm (highly dependent on reducing and capping agents).[3][4] | This compound tends to produce smaller nanoparticles. Silver nitrate allows for a broader, more tunable size range. |
| Particle Shape | Primarily spherical.[1][2] | Spherical, triangular, rod-shaped, etc. (tunable with synthesis parameters).[4] | Silver nitrate provides greater control over nanoparticle morphology. |
| Size Distribution | Can be narrow with appropriate capping agents. | Varies from narrow to broad depending on the method.[3][4] | Both precursors can yield monodisperse nanoparticles with optimized protocols. |
| Capping/Stabilizing Agent | Essential to prevent aggregation (e.g., PVA, oleylamine).[1][2] | Typically required to control growth and provide stability (e.g., citrate, PVP).[3][6] | The choice of capping agent is crucial for both precursors to ensure stability and functionality. |
| Yield | High yields of over 80% have been reported. | Generally high, but can be influenced by the specific reaction conditions.[3] | Both precursors can be efficient in producing AgNPs. |
| Stability | Stability is dependent on the capping agent. | Can be stable for months with appropriate capping agents.[4] | Long-term stability is a critical factor for both and is primarily dictated by the surface chemistry. |
Experimental Protocols
Synthesis of Silver Nanoparticles from this compound via Thermal Decomposition
This method relies on the thermal breakdown of this compound into metallic silver and carbon dioxide. A capping agent is crucial to control nanoparticle growth and prevent agglomeration.
Materials:
-
This compound (Ag₂C₂O₄)
-
Polyvinyl alcohol (PVA) or Oleylamine
-
Deionized water or ethylene glycol
-
Nitrogen gas
-
Oil bath
-
Centrifuge
Procedure:
-
Disperse a specific amount of this compound in a solvent (e.g., deionized water or ethylene glycol) containing a capping agent (e.g., PVA or oleylamine).
-
Stir the mixture vigorously for 10 minutes and purge with nitrogen gas to remove oxygen.
-
Heat the reaction mixture in an oil bath to the decomposition temperature of this compound (around 140-150°C) and maintain for a set duration (e.g., 3 hours).[2][5]
-
The formation of a yellow-colored solution indicates the generation of silver nanoparticles.
-
Cool the solution to room temperature.
-
Centrifuge the solution to separate the silver nanoparticles from the reaction medium.
-
Wash the nanoparticles with an appropriate solvent (e.g., ethanol) and redisperse in the desired medium.
Synthesis of Silver Nanoparticles from Silver Nitrate via Chemical Reduction
This is a widely used method involving the reduction of silver ions in a solution containing a reducing agent and a capping agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄) or Trisodium citrate
-
Polyvinylpyrrolidone (PVP) or Trisodium citrate (can also act as a capping agent)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of silver nitrate (e.g., 1 mM).
-
In a separate flask, prepare an aqueous solution of a reducing agent (e.g., 2 mM sodium borohydride, often chilled) and a capping agent (e.g., trisodium citrate).
-
While vigorously stirring the silver nitrate solution, add the reducing/capping agent solution dropwise.
-
A color change in the solution (e.g., to yellow or brown) indicates the formation of silver nanoparticles.[3]
-
Continue stirring for a specified period to ensure the completion of the reaction.
-
The resulting colloidal suspension can be used directly or further purified by centrifugation and redispersion.
Visualization of Experimental and Logical Workflows
Experimental Workflow for AgNP Synthesis and Characterization
Caption: Workflow for AgNP synthesis and characterization.
Cellular Uptake and General Signaling of Silver Nanoparticles
Caption: General cellular uptake and signaling of AgNPs.
Concluding Remarks
Both this compound and silver nitrate are viable precursors for the synthesis of silver nanoparticles, each presenting distinct advantages and disadvantages. Silver nitrate offers versatility and a wealth of established protocols, allowing for fine-tuning of nanoparticle size and shape. This compound, through thermal decomposition, provides a route to smaller, spherical nanoparticles and may be advantageous in specific applications where the absence of certain reducing agents is desired.
The selection of the precursor should be guided by the desired nanoparticle characteristics and the specific requirements of the intended application. For applications demanding a broad range of tunable nanoparticle sizes and shapes, silver nitrate remains the precursor of choice. However, for the synthesis of small, spherical AgNPs, this compound presents a compelling alternative. Further research directly comparing the performance of AgNPs derived from these two precursors in various biological applications would be invaluable to the scientific community.
References
- 1. Thermal decomposition as route for silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
A Comparative Guide to Silver Catalysts from Different Precursors for Researchers
For researchers, scientists, and professionals in drug development, the choice of a silver precursor is a critical determinant of the resulting catalyst's properties and performance. This guide offers an objective comparison of silver catalysts synthesized from three common precursors: silver nitrate (AgNO₃), silver acetate (AgC₂H₃O₂), and silver acetylacetonate (Ag(acac)). The comparison is supported by experimental data on nanoparticle synthesis and catalytic activity in the model reaction of 4-nitrophenol reduction.
The efficacy of a silver catalyst is intrinsically linked to its physicochemical properties, such as particle size, size distribution, and surface chemistry. These characteristics are, in turn, significantly influenced by the choice of the silver precursor and the synthesis method employed. While silver nitrate is the most prevalent precursor due to its high solubility and cost-effectiveness, other precursors like silver acetate and silver acetylacetonate offer distinct advantages in controlling nanoparticle morphology and reactivity.[1][2]
Comparative Analysis of Silver Nanoparticle Synthesis
A systematic study comparing silver nitrate and silver acetate in a continuous-flow microwave-assisted polyol synthesis revealed notable differences in their reactivity and the characteristics of the resulting nanoparticles. The study utilized ethylene glycol as both the solvent and reducing agent.
| Silver Precursor | Nanoparticle Size (nm) | Morphology | Reaction Yield | Reaction Conditions |
| Silver Nitrate (AgNO₃) | 15-20 | Spherical | ~63% | 171°C exit temperature, 12s residence time |
| Silver Acetate (AgC₂H₃O₂) | 10-20 | Spherical | Full | 150°C exit temperature, <6s residence time |
Table 1: Comparison of Silver Nanoparticle Synthesis from Silver Nitrate and Silver Acetate using a Microwave-assisted Polyol Method.[1]
The data clearly indicates that silver acetate is a more efficient precursor under these specific microwave-assisted polyol synthesis conditions, leading to a faster reaction and complete yield at a lower temperature compared to silver nitrate.[1] This highlights the significant impact of the precursor's anion on the synthesis process.
Experimental Protocols: Synthesis of Silver Nanoparticles
Detailed methodologies for the synthesis of silver nanoparticles from each precursor are crucial for reproducibility and comparison.
Synthesis of Silver Nanoparticles from Silver Nitrate
This protocol describes a chemical reduction method using sodium borohydride as the reducing agent and trisodium citrate as a stabilizing agent.
Materials:
-
Silver nitrate (AgNO₃) solution (0.01 M)
-
Sodium borohydride (NaBH₄) solution (0.01 M, freshly prepared and ice-cold)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (0.01 M)
-
Deionized water
Procedure:
-
In an Erlenmeyer flask, add 18.5 mL of deionized water.
-
Add a magnetic stir bar to the flask.
-
Pipette 0.5 mL of 0.01 M sodium citrate solution into the flask.
-
Pipette 0.5 mL of 0.01 M silver nitrate solution into the flask.
-
Gently stir the resulting mixture for 3 minutes at 10°C.
-
Slowly add 0.5 mL of ice-cold 0.01 M sodium borohydride solution dropwise while stirring at a low rate (approximately 50 rpm).
-
Immediately stop stirring after the addition of the reducing agent.
-
Seal the flask and wrap it in aluminum foil to protect it from light. The formation of a yellow colloid indicates the synthesis of silver nanoparticles.
Synthesis of Silver Nanoparticles from Silver Acetate
This protocol utilizes a polyol synthesis method with ethylene glycol as the reducing agent.
Materials:
-
Silver acetate (AgC₂H₃O₂)
-
Ethylene glycol
Procedure:
-
Dissolve a specific amount of silver acetate in ethylene glycol in a reaction flask equipped with a condenser and a magnetic stirrer.
-
Heat the mixture to a specific temperature (e.g., 150°C) under constant stirring.
-
Maintain the temperature for a set duration (e.g., less than 6 seconds for full conversion in a microwave reactor) until the solution's color changes, indicating nanoparticle formation.
-
Cool the solution to room temperature.
Synthesis of Silver Nanoparticles from Silver Acetylacetonate
This protocol describes a photochemical approach for the synthesis of silver nanoparticles.
Materials:
-
Silver acetylacetonate (Ag(acac))
-
Deionized water
-
UV irradiation source (e.g., 254 nm or 300 nm lamp)
Procedure:
-
Prepare an aqueous solution of silver acetylacetonate.
-
Irradiate the solution with UV light at a constant temperature (e.g., 25°C) with stirring.
-
Monitor the formation of silver nanoparticles by observing the color change of the solution and measuring the surface plasmon resonance band using a UV-Vis spectrophotometer.
-
Continue irradiation until the photoreduction is complete.
Catalytic Performance in the Reduction of 4-Nitrophenol
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) in the presence of a reducing agent like sodium borohydride is a widely used model reaction to evaluate the catalytic activity of metallic nanoparticles.[3][4] The progress of the reaction can be easily monitored by UV-Vis spectroscopy, as the 4-nitrophenolate ion exhibits a strong absorption peak at 400 nm, which diminishes as it is converted to 4-aminophenol, with a corresponding increase in a peak at around 300 nm.[5]
Experimental Protocol for Catalytic Reduction of 4-Nitrophenol
Materials:
-
4-nitrophenol (4-NP) solution (e.g., 0.1 mM)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM, freshly prepared)
-
Silver nanoparticle colloid (catalyst)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
In a quartz cuvette, mix a specific volume of 4-nitrophenol solution with deionized water.
-
Add a freshly prepared sodium borohydride solution to the cuvette. The solution will turn yellow due to the formation of the 4-nitrophenolate ion.
-
Record the initial UV-Vis spectrum of the solution.
-
Add a small volume of the silver nanoparticle colloid to the cuvette to initiate the catalytic reaction.
-
Immediately start recording the UV-Vis spectra at regular time intervals to monitor the decrease in the absorbance at 400 nm.
-
Continue monitoring until the yellow color disappears, indicating the complete reduction of 4-nitrophenol.
Comparative Catalytic Activity
| Silver Precursor | Nanoparticle Size (nm) | Apparent Rate Constant (k_app) (s⁻¹) | Reference |
| Silver Nitrate | ~3.0 | Not directly reported, but high activity noted | [6] |
| Silver Nitrate | 10-15 | High catalytic activity observed | [7] |
| Silver Acetate | 10-20 | Data not available for 4-NP reduction | - |
| Silver Acetylacetonate | - | Data not available for 4-NP reduction | - |
Table 2: Catalytic Performance of Silver Nanoparticles in the Reduction of 4-Nitrophenol. (Note: The data is collated from different studies and may not be directly comparable due to variations in experimental conditions.)
Studies have shown that smaller silver nanoparticles generally exhibit higher catalytic activity due to their larger surface-area-to-volume ratio.[4] The catalytic activity of silver nanoparticles synthesized from silver nitrate has been extensively studied, with reports of high efficiency in the reduction of 4-nitrophenol.[6][7] Unfortunately, specific kinetic data for the catalytic reduction of 4-nitrophenol using silver nanoparticles synthesized from silver acetate and silver acetylacetonate is not as readily available in the reviewed literature, precluding a direct quantitative comparison in this guide.
Visualizing the Catalytic Process
The following diagrams illustrate the key processes involved in the synthesis and catalytic application of silver nanoparticles.
Figure 1: General workflow for the synthesis of silver nanoparticles and their application in catalytic reduction.
Figure 2: Simplified signaling pathway for the catalytic reduction of 4-nitrophenol on a silver nanoparticle surface.
Conclusion
The selection of a silver precursor has a profound impact on the synthesis of silver catalysts, influencing nanoparticle size, morphology, and, consequently, their catalytic efficacy. While silver nitrate remains a widely used and effective precursor, this guide highlights that other precursors, such as silver acetate, can offer advantages in terms of reaction efficiency under specific synthesis conditions.
For researchers and drug development professionals, a thorough understanding of the interplay between precursor chemistry, synthesis methodology, and catalytic performance is paramount. While a definitive, all-encompassing comparative study is yet to be published, the data presented here provides a foundational understanding to guide precursor selection and catalyst design. Further side-by-side comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships of silver catalysts derived from different precursors.
References
- 1. Silver nanomaterials: synthesis and (electro/photo) catalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. advanceseng.com [advanceseng.com]
- 4. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Silver Nanoparticles Synthesized from Silver Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key characterization techniques for silver nanoparticles (AgNPs) synthesized through the thermal decomposition of silver oxalate. The performance and results are compared with AgNPs produced via common alternative methods: chemical reduction using sodium citrate and green synthesis using plant extracts. Detailed experimental protocols for each characterization technique are provided to ensure reproducibility.
Comparison of Silver Nanoparticle Characteristics by Synthesis Method
The properties of silver nanoparticles are highly dependent on the synthesis route. The following table summarizes typical quantitative data obtained from various characterization techniques for AgNPs synthesized from this compound, chemical reduction, and green synthesis.
| Characterization Technique | Silver Nanoparticles from this compound | Silver Nanoparticles from Chemical Reduction (Sodium Citrate) | Silver Nanoparticles from Green Synthesis (Plant Extracts) |
| UV-Vis Spectroscopy (λmax) | ~410 - 425 nm[1][2] | ~400 - 460 nm[3] | ~415 - 461 nm[4][5] |
| Particle Size (TEM) | ~5 - 30 nm[6] | ~15 - 100 nm[3] | ~5 - 80 nm[4][7] |
| Crystallite Size (XRD) | ~10 - 25 nm | ~8 - 30 nm[8] | ~7 - 22 nm[4][9] |
| Hydrodynamic Diameter (DLS) | ~30 - 150 nm | ~30 - 130 nm[10] | ~30 - 100 nm[11] |
| Zeta Potential | Varies with capping agent | -20 to -50 mV (citrate capped)[12] | -15 to -35 mV (biomolecule capped) |
| Morphology (SEM/TEM) | Spherical[1][13] | Primarily spherical, can be tuned[3] | Spherical, triangular, oval[14] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
UV-Visible (UV-Vis) Spectroscopy
Objective: To confirm the formation of AgNPs and determine their surface plasmon resonance (SPR) peak, which is indicative of their size and shape.
Protocol:
-
Synthesized silver nanoparticle colloids are diluted with deionized water to an appropriate concentration.
-
The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, typically in the range of 300-800 nm[15].
-
A quartz cuvette with a path length of 1 cm is used for the measurements.
-
Deionized water or the solvent used for synthesis is used as a blank reference.
-
The wavelength at which the maximum absorbance occurs (λmax) is recorded as the SPR peak.
X-Ray Diffraction (XRD)
Objective: To determine the crystalline structure, phase purity, and average crystallite size of the AgNPs.
Protocol:
-
The AgNP colloidal solution is centrifuged to obtain a pellet, which is then washed and dried to a powder form.
-
The powdered sample is placed on a sample holder of the XRD instrument.
-
The sample is scanned using Cu-Kα radiation (λ = 1.5406 Å) over a 2θ range, typically from 20° to 80°[16].
-
The resulting diffraction pattern is analyzed to identify the peaks corresponding to the face-centered cubic (fcc) structure of silver.
-
The average crystallite size (D) is calculated using the Debye-Scherrer equation: D = Kλ / (β cosθ), where K is the Scherrer constant (typically 0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg diffraction angle[9][17].
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups of the capping and stabilizing agents on the surface of the AgNPs.
Protocol:
-
A dried powder of the AgNPs is mixed with potassium bromide (KBr) to form a pellet.
-
The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹[18].
-
The spectrum is analyzed to identify characteristic absorption bands corresponding to functional groups (e.g., -OH, -C=O, -N-H) from the capping agent (e.g., PVP, citrate, plant-derived biomolecules)[19][20].
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology and size distribution of the AgNPs.
Protocol:
-
A drop of the diluted AgNP colloid is placed on a clean SEM stub (typically aluminum) and allowed to air-dry completely[21].
-
The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging during imaging.
-
The stub is placed in the SEM chamber, and images are captured at various magnifications.
-
Image analysis software can be used to measure the diameters of a statistically significant number of particles to determine the size distribution.
Transmission Electron Microscopy (TEM)
Objective: To obtain high-resolution images of the AgNPs to determine their size, shape, and internal structure.
Protocol:
-
A drop of the highly diluted AgNP colloid is placed on a carbon-coated copper grid[22].
-
The excess solution is wicked away with filter paper, and the grid is allowed to air-dry completely.
-
The grid is then placed in the TEM sample holder and inserted into the microscope.
-
Images are captured at various magnifications. Selected Area Electron Diffraction (SAED) can also be performed to confirm the crystalline nature of the nanoparticles[23].
Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and size distribution of the AgNPs in a colloidal suspension.
Protocol:
-
The AgNP colloid is diluted with an appropriate solvent (usually deionized water) and filtered to remove any large aggregates.
-
The sample is placed in a disposable cuvette and inserted into the DLS instrument.
-
The instrument measures the intensity fluctuations of scattered light caused by the Brownian motion of the nanoparticles.
-
The software then calculates the hydrodynamic diameter and polydispersity index (PDI) of the particles[24].
Workflow for Characterization of Silver Nanoparticles
The following diagram illustrates the typical workflow for the characterization of synthesized silver nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Synthesis, Characterization and Biomedical Application of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Crystallographic Structures and Properties of Silver Nanoparticles Synthesized Using PKL Extract and Nanoscale Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Thermal decomposition as route for silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Synthesis of Silver Nanoparticles: Evaluation of Chemical Reduction Procedures, AFM and DLS Size Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arxiv.org [arxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biosynthesis characterization of silver nanoparticles using Cassia roxburghii DC. aqueous extract, and coated on cotton cloth for effective antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strong Antimicrobial Activity of Silver Nanoparticles Obtained by the Green Synthesis in Viridibacillus sp. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Analytical study of biosynthesised silver nanoparticles against multi‐drug resistant biofilm‐forming pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of Silver Nanoparticles under Environmentally Relevant Conditions Using Asymmetrical Flow Field-Flow Fractionation (AF4) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Silver Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the purity of synthesized silver oxalate, a crucial precursor in various applications, including the synthesis of silver nanoparticles and the formulation of conductive inks. We present detailed experimental protocols and comparative data on alternative silver-containing compounds to assist researchers in selecting the most suitable materials for their specific needs.
Purity Validation of this compound: Experimental Protocols
Accurate determination of this compound purity is paramount to ensure the reliability and reproducibility of subsequent applications. Two primary methods for quantitative analysis are Thermogravimetric Analysis (TGA) and Redox Titration.
Thermogravimetric Analysis (TGA)
TGA is a robust method for determining the purity of this compound by measuring its thermal decomposition. This compound decomposes upon heating to yield metallic silver and carbon dioxide gas.
Principle: The purity is assessed by comparing the experimental mass loss to the theoretical mass loss corresponding to the complete conversion of this compound (Ag₂C₂O₄) to silver (Ag).
Ag₂C₂O₄(s) → 2Ag(s) + 2CO₂(g)
The theoretical weight loss due to the evolution of carbon dioxide is approximately 29.0%. Any significant deviation from this value suggests the presence of impurities.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry, synthesized this compound powder into a clean TGA crucible (e.g., alumina or platinum).
-
TGA Measurement:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Heat the sample from ambient temperature to approximately 300°C at a controlled heating rate (e.g., 10°C/min). The decomposition of this compound typically begins around 200°C.[1]
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the initial mass of the sample (m_initial).
-
Determine the final mass of the residue (m_final), which should be pure silver.
-
Calculate the experimental percentage mass loss: ((m_initial - m_final) / m_initial) * 100.
-
Compare the experimental mass loss to the theoretical value (29.0%).
-
Redox Titration with Potassium Permanganate
This classic titrimetric method provides a highly accurate determination of the oxalate content in the synthesized product.
Principle: In an acidic and heated solution, the oxalate ions (C₂O₄²⁻) are oxidized by a standardized solution of potassium permanganate (KMnO₄), a strong oxidizing agent. The endpoint is indicated by the persistence of the pink color of the permanganate ion.[2][3][4]
2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O
Experimental Protocol:
-
Preparation of Standard Potassium Permanganate Solution (~0.02 M):
-
Accurately weigh the required amount of KMnO₄ and dissolve it in distilled water.
-
Standardize the KMnO₄ solution against a primary standard, such as sodium oxalate.
-
-
Sample Preparation:
-
Titration Procedure:
-
Gently heat the flask containing the this compound solution to 60-70°C. This is crucial as the reaction is slow at room temperature.[2][5]
-
Fill a burette with the standardized KMnO₄ solution and record the initial volume.
-
Titrate the hot oxalate solution with the KMnO₄ solution dropwise while continuously swirling the flask.
-
The endpoint is reached when a faint, persistent pink color is observed in the solution.[4]
-
Record the final volume of the KMnO₄ solution used.
-
-
Calculation of Purity:
-
Calculate the moles of KMnO₄ used in the titration.
-
Using the stoichiometry of the balanced chemical equation (2 moles of MnO₄⁻ react with 5 moles of C₂O₄²⁻), determine the moles of oxalate in the sample.
-
Calculate the mass of this compound corresponding to the moles of oxalate determined.
-
Calculate the purity of the synthesized this compound: (mass of pure this compound / initial mass of sample) * 100.
-
Comparison with Alternative Silver Precursors
This compound is a common precursor for applications like conductive inks and nanoparticle synthesis. However, other silver carboxylates, such as silver citrate and silver acetate, can also be utilized and may offer certain advantages.
| Feature | This compound | Silver Citrate | Silver Acetate |
| Formula | Ag₂C₂O₄ | Ag₃C₆H₅O₇ | AgC₂H₃O₂ |
| Silver Content (by weight) | ~70.1% | ~64.7% | ~64.6% |
| Solubility | Sparingly soluble in water. Soluble in ammonia and complexing agents.[6] | More soluble in water than this compound. | Soluble in water. |
| Decomposition Temperature | Decomposes around 200°C.[1] | Decomposition temperature can be influenced by the complexing agent used. | Decomposes at a higher temperature than this compound. |
| Primary Applications | Conductive inks, silver nanoparticle synthesis, catalyst production.[7] | Conductive inks, silver nanoparticle synthesis. | Silver nanoparticle synthesis.[8] |
| Performance in Conductive Inks | Can produce highly conductive traces with low resistivity (e.g., 4.26 x 10⁻⁸ Ω·m). | Used in particle-free inks, with reported resistivity of 17.8 μΩ·cm after sintering. | Less commonly reported for conductive inks compared to oxalate and citrate. |
| Performance in Nanoparticle Synthesis | A common precursor for producing silver nanoparticles.[7] | Can be used to synthesize silver nanoplates.[1] | Can be used in polyol synthesis to produce spherical nanoparticles.[9] |
Visualizing Experimental and Logical Workflows
Experimental Workflow for Purity Validation
The following diagram illustrates the sequential steps involved in validating the purity of synthesized this compound using both TGA and Redox Titration methods.
Caption: Workflow for this compound Purity Validation.
Logical Diagram for Compound Selection
This diagram outlines a decision-making process for selecting the appropriate silver precursor based on key application requirements.
Caption: Decision Tree for Silver Precursor Selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. studylib.net [studylib.net]
- 5. fctemis.org [fctemis.org]
- 6. repository.rit.edu [repository.rit.edu]
- 7. americanelements.com [americanelements.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Thermal and Photochemical Decomposition of Silver Oxalate
For Researchers, Scientists, and Drug Development Professionals
Silver oxalate (Ag₂C₂O₄) is a coordination polymer that has garnered significant interest due to its decomposition into pure silver nanoparticles, a valuable material in catalysis, electronics, and medical applications. The decomposition of this compound can be primarily induced through two distinct pathways: thermal and photochemical methods. This guide provides an objective comparison of these two decomposition processes, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal method for their specific applications.
Comparison of Decomposition Pathways
The decomposition of this compound, whether by heat or light, ultimately yields the same primary products: metallic silver and carbon dioxide gas.[1][2] However, the conditions, reaction kinetics, and characteristics of the resulting silver nanoparticles can differ significantly between the two methods.
| Feature | Thermal Decomposition | Photochemical Decomposition |
| Primary Products | Silver (Ag), Carbon Dioxide (CO₂) | Silver (Ag), Carbon Dioxide (CO₂) |
| Initiation | Heat | Light (e.g., UV, laser) |
| Decomposition Temperature | Begins around 140 °C, can proceed up to 250 °C | Can occur at room temperature |
| Reaction Rate | Dependent on temperature, atmosphere, and preparation method[3] | Dependent on light intensity, wavelength, and presence of sensitizers[4] |
| Atmosphere Influence | Inhibited by oxygen, accelerated by hydrogen[3] | Less sensitive to atmospheric conditions |
| Key Advantages | Rapid and complete decomposition at elevated temperatures | Can be conducted at lower temperatures, offering spatial and temporal control |
| Key Disadvantages | Can be explosive, requires high temperatures[2] | Can be slower, may require specific light sources |
| Applications | Production of silver nanoparticles, thermal analysis | Photography, synthesis of silver nanoparticles, direct writing of metallic patterns[5] |
Reaction Mechanisms
The fundamental process in both decomposition methods involves the transfer of electrons from the oxalate anion to the silver cations, leading to the formation of silver atoms and the release of carbon dioxide.
Thermal Decomposition Pathway
The thermal decomposition of this compound is believed to be initiated by the breaking of the carbon-carbon bond within the oxalate ion. This is the weakest bond in the ion and its cleavage leads to the formation of two carbon dioxide radical anions, which then transfer electrons to the silver ions.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 193. The thermal decomposition of this compound. Part I. Experimental - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. The thermal decomposition of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Performance Evaluation of Silver Oxalate-Based Conductive Inks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of printed and flexible electronics demands conductive inks with a unique combination of high performance, reliability, and cost-effectiveness. Among the various formulations available, silver oxalate-based inks have emerged as a compelling alternative to traditional conductive materials. This guide provides an objective comparison of the performance of this compound-based conductive inks against other prevalent alternatives, supported by experimental data and detailed methodologies.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound-based conductive inks and their common alternatives: silver nanoparticle, copper-based, and carbon-based inks. The data presented is a synthesis of findings from multiple research sources.
| Table 1: Electrical Performance | |||
| Ink Type | Conductive Material | Curing/Sintering Temperature (°C) | Resulting Resistivity (µΩ·cm) |
| This compound-Based | Silver (from precursor) | 120 - 150 | 4.26 - 17.8[1][2] |
| Silver Nanoparticle-Based | Silver Nanoparticles | 150 - 300 | 2.6 - 15.46[3] |
| Copper-Based | Copper Nanoparticles/Precursors | 140 - 400 | 1.9 - 20[4][5] |
| Carbon-Based | Graphite, Carbon Black, Nanotubes | Room Temperature - 300 | ~7,800 - 3,570,000[3] |
| Table 2: Mechanical and Thermal Performance | |||
| Ink Type | Adhesion (ASTM D3359) | Flexibility (Bending Test) | Thermal Stability (Decomposition Onset, °C) |
| This compound-Based | Data Not Available | Data Not Available | Data Not Available |
| Silver Nanoparticle-Based | 4B - 5B | <10% resistance change after 1000s of cycles | ~200 - 400[6] |
| Copper-Based | 2B - 4B[4][7] | Resistance increases significantly after ~100 cycles at 5-10mm radius[8] | ~150 - 250[9][10] |
| Carbon-Based | 5B[11] | <11% resistance increase after 2000 folding cycles[12] | High (varies with carbon form) |
Experimental Protocols
Detailed methodologies for the key performance evaluation experiments are outlined below.
Electrical Resistivity Measurement (Four-Point Probe Method)
The four-point probe method is a standard technique to accurately measure the sheet resistance of thin films, which is then used to calculate the bulk resistivity.
-
Apparatus : A four-point probe head with equally spaced, collinear tungsten carbide needles, a precision DC current source, and a high-impedance voltmeter.
-
Procedure :
-
The conductive ink is printed onto a non-conductive substrate (e.g., PET, polyimide, or glass) and cured according to the ink's specifications.
-
The thickness of the cured ink film is measured using a profilometer.
-
The four-point probe is brought into contact with the surface of the conductive film.
-
A constant DC current (I) is passed through the two outer probes.
-
The voltage drop (V) across the two inner probes is measured.
-
The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I).
-
The bulk resistivity (ρ) is then calculated by multiplying the sheet resistance by the film thickness (t): ρ = Rs * t.
-
Adhesion Testing (ASTM D3359 Tape Test)
This test assesses the adhesion of the conductive ink film to the substrate.
-
Apparatus : A sharp cutting tool (scalpel or a special cross-hatch cutter), a straightedge, and a specified pressure-sensitive adhesive tape (e.g., Permacel P-99).
-
Procedure :
-
Method A (X-cut) : For films thicker than 125 µm. An "X" is cut through the film to the substrate. The tape is applied over the cut and then rapidly peeled off.
-
Method B (Cross-cut) : For films up to 125 µm thick. A lattice pattern is cut into the film. For films up to 50 µm, eleven cuts are made in each direction, 1 mm apart. For films between 50 µm and 125 µm, six cuts are made in each direction, 2 mm apart. The tape is applied over the lattice and removed.
-
-
Evaluation : The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling and flaking), by visually inspecting the grid area for any removed coating.[13][14][15][16][17][18]
Flexibility Testing (Cyclic Bending Test)
This test evaluates the durability of the conductive ink under repeated mechanical stress.
-
Apparatus : A cyclic bending test machine with controllable bending radius and speed.
-
Procedure :
-
A strip of the substrate with the printed and cured conductive ink is mounted in the test machine.
-
The initial resistance of the conductive trace is measured.
-
The sample is subjected to repeated bending around a mandrel of a specific radius (e.g., 5 mm or 10 mm) at a defined frequency.[6][19][20][21][22][23]
-
The resistance is monitored continuously or at set intervals throughout the test.
-
The test is continued for a predetermined number of cycles (e.g., 1,000 or 10,000 cycles).
-
-
Evaluation : The change in electrical resistance as a function of the number of bending cycles is recorded. A smaller increase in resistance indicates better flexibility and durability.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability of the conductive ink and the temperature at which decomposition of its components occurs.
-
Apparatus : A thermogravimetric analyzer.
-
Procedure :
-
A small, precisely weighed sample of the cured conductive ink is placed in a crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as the temperature increases.
-
-
Evaluation : The TGA curve plots the percentage of weight loss against temperature. The onset of weight loss indicates the beginning of decomposition of the organic components in the ink, providing insight into its thermal stability.[9][24]
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive performance evaluation of conductive inks.
References
- 1. Reactive this compound Ink Composition with Enhanced Curing Conditions for Flexible Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Adhesion enhancement of ink-jet printed conductive copper patterns on a flexible substrate - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of the thermal decomposition process of self-reducible copper ion ink for direct printed conductive patterns - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01005B [pubs.rsc.org]
- 10. An ambient air sinterable Cu@Ag nanoparticle ink with exceptional oxidation resistance and stability for EMI shielding and printed RFID applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly conductive carbon-based aqueous inks toward electroluminescent devices, printed capacitive sensors and flexible wearable electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. kta.com [kta.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. hightower-labs.com [hightower-labs.com]
- 16. blog.chasecorp.com [blog.chasecorp.com]
- 17. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 18. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼1ï¼ [ellsworth.com.vn]
- 19. mdpi.com [mdpi.com]
- 20. jamt.utem.edu.my [jamt.utem.edu.my]
- 21. semarakilmu.com.my [semarakilmu.com.my]
- 22. Bending Setups for Reliability Investigation of Flexible Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Byproducts of Silver Nanoparticle Synthesis: Silver Oxalate Decomposition vs. Alternative Methods
For researchers, scientists, and drug development professionals, the choice of synthesis method for silver nanoparticles is critical, directly impacting the purity, characteristics, and ultimately, the performance of the final product. This guide provides an objective comparison of the byproducts generated from the thermal decomposition of silver oxalate against common alternative synthesis routes, supported by experimental data and detailed protocols.
The production of high-purity silver nanoparticles is paramount for applications in biomedical and pharmaceutical fields, where contaminants can lead to unforeseen and detrimental effects. The thermal decomposition of this compound offers a seemingly straightforward method, primarily yielding metallic silver and gaseous carbon dioxide. However, a closer examination of this technique and a comparison with prevalent chemical reduction and green synthesis methods reveal significant differences in byproduct profiles, which can influence the physicochemical properties of the resulting nanoparticles.
Byproduct and Performance Comparison
The following table summarizes the key performance indicators and byproducts associated with different silver nanoparticle synthesis methods.
| Synthesis Method | Primary Byproducts | Purity of Silver Nanoparticles | Typical Particle Size | Key Advantages | Key Disadvantages |
| Thermal Decomposition of this compound | Silver (Ag), Carbon Dioxide (CO₂) | High (in principle, can be very pure) | < 10 nm to ~100 nm, depending on conditions[1][2] | Clean decomposition with gaseous byproduct, solvent-free in solid-state decomposition. | Explosive nature of this compound requires careful handling[3], potential for agglomeration at high temperatures. |
| Chemical Reduction (Sodium Borohydride) | Borate ions, residual sodium ions, and potentially unreacted borohydride.[4] | Can be high, but requires extensive washing to remove byproducts. | 5 - 20 nm[5] | Fast reaction, small and relatively monodisperse nanoparticles.[6] | Use of a harsh reducing agent, potential for borohydride contaminants. |
| Chemical Reduction (Trisodium Citrate) | Citrate ions, oxidized citrate byproducts, sodium ions.[7] | Moderate to high, requires purification to remove residual citrate. | 20 - 100 nm[5] | Less hazardous reducing agent than borohydride, citrate can also act as a stabilizer. | Slower reaction, can result in a wider particle size distribution. |
| Green Synthesis (Plant Extracts) | A complex mixture of unreacted plant metabolites (flavonoids, alkaloids, etc.).[8][9] | Variable, dependent on the plant extract and purification process. | 10 - 100 nm, often with varied morphologies.[10][11] | Environmentally friendly, avoids toxic chemicals. | Poorly defined byproduct profile, potential for batch-to-batch variability.[12] |
Experimental Protocols
Detailed methodologies for the synthesis of silver nanoparticles via the discussed methods are provided below.
Thermal Decomposition of this compound
This protocol describes the synthesis of silver nanoparticles by heating this compound in a controlled environment.
Materials:
-
This compound (Ag₂C₂O₄) powder
-
Tube furnace with temperature control
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Quartz tube
-
Collection substrate
Procedure:
-
Place a known quantity of this compound powder in a quartz boat.
-
Insert the quartz boat into the center of the quartz tube within the tube furnace.
-
Purge the quartz tube with an inert gas for 15-30 minutes to remove any oxygen.
-
While maintaining a gentle flow of inert gas, heat the furnace to the desired decomposition temperature (typically around 140-200°C).[3]
-
Hold at the decomposition temperature for a specified duration (e.g., 1-2 hours) to ensure complete decomposition.
-
After the decomposition is complete, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Carefully remove the collection substrate, which will be coated with silver nanoparticles.
References
- 1. Thermal decomposition as route for silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Transformation into Silver Nanoparticles via Thermal Decom...: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencepub.net [sciencepub.net]
- 7. mdpi.com [mdpi.com]
- 8. Green synthesis of silver nanoparticles using plant extracts and their antimicrobial activities: a review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09941D [pubs.rsc.org]
- 9. Green Synthesis, Characterization and Application of Silver Nanoparticles Using Bioflocculant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Synthesis of Silver Nanoparticles using Various Plant Extracts and Evaluation of their Antimicrobial Activities – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Green synthesis of silver nanoparticles and its environmental sensor ability to some heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Diffraction Analysis of Silver Oxalate
For researchers, scientists, and professionals in drug development, accurate characterization of crystalline materials is paramount. X-ray diffraction (XRD) is a cornerstone technique for elucidating the crystal structure of compounds like silver oxalate. This guide provides a comprehensive cross-referencing of XRD data for this compound, comparing it with sodium oxalate as a reference, and details the experimental protocols for obtaining such data.
Crystallographic Data Comparison
This compound and sodium oxalate, while both salts of oxalic acid, exhibit distinct crystallographic properties. This compound crystallizes in the monoclinic system, whereas sodium oxalate also adopts a monoclinic structure. The crystallographic data for both compounds are summarized below, with reference to their respective Joint Committee on Powder Diffraction Standards (JCPDS) file numbers.
| Parameter | This compound | Sodium Oxalate |
| Chemical Formula | Ag₂C₂O₄ | Na₂C₂O₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| JCPDS Card No. | 22-1335 | 49-1816 |
| Unit Cell Parameters | a = 3.48 Å, b = 6.20 Å, c = 9.55 Å | a = 10.375 Å, b = 5.243 Å, c = 3.475 Å |
| β = 103.5° | β = 93.1° |
Powder X-ray Diffraction Data
The powder XRD patterns of this compound and sodium oxalate are unique "fingerprints" that allow for their identification. The following tables present the characteristic diffraction peaks (2θ), corresponding d-spacings, and relative intensities as referenced from their respective JCPDS cards.
Table 1: XRD Data for this compound (JCPDS: 22-1335)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 17.38 | 5.09 | Moderate |
| 19.10 | 4.64 | Moderate |
| 26.66 | 3.34 | Low |
| 28.98 | 3.08 | Strong |
| 29.79 | 2.99 | Strong[1] |
| 32.37 | 2.76 | Moderate |
| 34.98 | 2.56 | Low |
| 36.48 | 2.46 | Low |
| 39.66 | 2.27 | Low |
| 46.30 | 1.96 | Low |
| 51.76 | 1.76 | Low |
| 60.09 | 1.54 | Low |
| 68.50 | 1.37 | Low |
Note: The relative intensities are qualitative descriptions based on graphical data and may vary depending on experimental conditions.
Table 2: XRD Data for Sodium Oxalate (JCPDS: 49-1816)
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is through a precipitation reaction between silver nitrate and an oxalate salt, such as ammonium oxalate or oxalic acid.[4]
-
Preparation of Reactant Solutions: Prepare an aqueous solution of silver nitrate (AgNO₃) and a separate aqueous solution of ammonium oxalate ((NH₄)₂C₂O₄).
-
Precipitation: Slowly add the silver nitrate solution to the ammonium oxalate solution with constant stirring. A white precipitate of this compound will form immediately.
-
Washing and Filtration: Filter the precipitate and wash it several times with deionized water to remove any unreacted ions.
-
Drying: Dry the resulting this compound powder in an oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition.
Powder X-ray Diffraction Analysis
The following is a general procedure for acquiring powder XRD data, adaptable for instruments such as the Rigaku Miniflex II, which has been used for this compound analysis.[5][6]
-
Sample Preparation: Finely grind the crystalline powder to ensure random orientation of the crystallites. Pack the powder into a sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: Set the X-ray generator to an appropriate voltage and current (e.g., 40 kV and 15 mA).
-
Goniometer Scan: Define the scanning range for 2θ, for example, from 10° to 80°.
-
Scan Speed and Step Size: Select a suitable scan speed (e.g., 2°/min) and step size (e.g., 0.02°).
-
-
Data Collection: Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at each 2θ angle.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is then analyzed. The peak positions (2θ) are used to calculate the d-spacings using Bragg's Law (nλ = 2dsinθ). The obtained pattern is then compared to a database, such as the JCPDS/ICDD database, for phase identification.
Workflow and Data Relationships
The process of characterizing a crystalline material like this compound using XRD involves a logical flow from sample preparation to data interpretation. This workflow can be visualized as follows:
References
- 1. Characterization of Rajath Bhasma and Evaluation of Its Toxicity in Zebrafish Embryos and Its Antimicrobial Activity [jmb.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repository.rit.edu [repository.rit.edu]
- 5. Comparative Study of Synergistic Effects of Antibiotics with Triangular Shaped Silver Nanoparticles, Synthesized Using UV-Light Irradiation, on Staphylococcus aureus and Pseudomonas aeruginosa [scirp.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cataly-tic Activity of Silver Salts: Is Silver Oxalate a Contender?
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to reaction efficiency, yield, and selectivity. Silver salts have emerged as versatile catalysts in a range of organic transformations. This guide provides a comparative overview of the catalytic activity of silver oxalate against other commonly used silver salts, drawing upon available scientific literature. However, it is crucial to note at the outset that direct comparative studies featuring this compound alongside other silver salts under identical reaction conditions are notably scarce in the reviewed literature. Consequently, this guide offers a qualitative comparison based on the reported applications of each salt.
Overview of Silver Salts in Catalysis
Silver(I) salts are widely employed in organic synthesis due to their unique properties as soft Lewis acids, enabling the activation of a variety of functional groups. Their catalytic applications span from oxidation reactions to complex multi-component coupling reactions. The choice of the counter-anion (e.g., oxalate, nitrate, acetate, carbonate) can significantly influence the salt's solubility, stability, and overall catalytic performance.
Catalytic Profile of this compound
This compound (Ag₂C₂O₄) is primarily recognized as a precursor for the synthesis of silver nanoparticles and supported silver catalysts, particularly for ethylene epoxidation.[1] Its thermal decomposition yields metallic silver, which is the active catalytic species. While its direct use as a catalyst is less documented, its role in forming catalytically active silver nanoparticles is a key aspect of its utility. Some studies have explored the reaction of this compound with hydroxylamine, comparing it to silver chloride and silver thiocyanate in this specific context, though this is not a measure of its catalytic activity in broader organic synthesis.[2][3]
Catalytic Profiles of Other Silver Salts
Several other silver salts have been more extensively studied as catalysts in various organic reactions. The table below summarizes the catalytic applications of some common silver salts as reported in the scientific literature.
| Silver Salt | Common Catalytic Applications | Key Characteristics |
| Silver Nitrate (AgNO₃) | Oxidation of alcohols, catalyst in Chemical Oxygen Demand (COD) tests.[4] | Highly soluble in water and some organic solvents. |
| Silver Acetate (AgOAc) | C-H activation reactions. | Often used as an additive or co-catalyst. |
| Silver Carbonate (Ag₂CO₃) | Fétizon oxidation (oxidation of primary and secondary alcohols).[5] | Mild oxidizing agent, often supported on celite. |
| Silver Iodide (AgI) | Three-component coupling reactions (aldehyde, alkyne, amine - A3 coupling).[6][7] | Effective for reactions involving aliphatic aldehydes. |
| Silver Triflate (AgOTf) | A3 coupling reactions. | A common choice for Lewis acid-catalyzed reactions. |
| Silver(I) oxide (Ag₂O) | CO oxidation.[8] | Can exhibit good stability and activity, especially when supported. |
Experimental Protocols: A General Workflow for Catalyst Screening
While specific experimental conditions are reaction-dependent, a general workflow for comparing the catalytic activity of different silver salts can be outlined. This protocol serves as a template for researchers aiming to conduct such comparative studies.
General Procedure for Catalytic Activity Screening in Alcohol Oxidation:
-
Catalyst Preparation: Ensure all silver salts (this compound, silver nitrate, silver acetate, etc.) are of high purity and comparable physical form (e.g., powder, crystal size) if possible.
-
Reaction Setup: In a typical reaction vessel, combine the alcohol substrate (e.g., benzyl alcohol), a solvent (e.g., toluene), and the silver salt catalyst (e.g., 5 mol%).
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 100 °C) for a defined period (e.g., 24 hours). An oxidant (e.g., molecular oxygen or an oxidizing agent) is typically required.
-
Monitoring and Analysis: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product Isolation and Characterization: After the reaction is complete, quench the reaction, extract the product, and purify it using column chromatography. Characterize the product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and determine the yield.
-
Comparison: Compare the product yields and reaction rates obtained with each silver salt to determine their relative catalytic activity.
Visualizing Experimental and Conceptual Frameworks
To further elucidate the processes involved in catalyst comparison and application, the following diagrams are provided.
Figure 1: A generalized workflow for comparing the catalytic activity of different silver salts.
Figure 2: A conceptual diagram illustrating the role of a silver(I) salt catalyst in the A3 coupling reaction.
Conclusion
While this compound is a valuable precursor for creating catalytically active silver nanoparticles, its direct application as a catalyst in organic synthesis is not as well-documented as other silver salts like silver nitrate, silver acetate, and silver iodide. The existing literature points to a diverse range of applications for various silver salts, with the choice of salt being highly dependent on the specific reaction and desired outcome.
For researchers and professionals in drug development, this guide underscores the need for empirical testing when selecting a silver catalyst. The lack of direct comparative data for this compound highlights an opportunity for future research to explore its catalytic potential in various organic transformations and benchmark its performance against more established silver salt catalysts. Such studies would be invaluable in expanding the toolkit of catalysts available for fine chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fétizon oxidation - Wikipedia [en.wikipedia.org]
- 6. The First Silver-Catalyzed Three-Component Coupling of Aldehyde, Alkyne, and Amine [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, Characterization and CO Oxidation Performance of Ag2O/γ-Al2O3 and (Ag2O+RuO2)/γ-Al2O3 Catalysts | MDPI [mdpi.com]
Silver Oxalate in Catalysis: A Comparative Review of Applications and Performance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of silver oxalate's applications in catalysis. It objectively compares the performance of this compound-derived catalysts with alternatives, supported by experimental data, and offers detailed experimental protocols for key methodologies.
This compound (Ag₂C₂O₄) has emerged as a significant precursor material in the synthesis of highly active silver-based catalysts. Its primary role is not as a direct catalyst but as a starting material for generating silver nanoparticles (AgNPs) and supported silver catalysts with controlled morphology and particle size. These catalysts have demonstrated considerable efficacy in crucial industrial and environmental applications, most notably in the epoxidation of ethylene and in photocatalytic degradation of organic pollutants. This guide delves into the specifics of these applications, presenting comparative data and detailed experimental procedures.
Ethylene Epoxidation: A Key Industrial Application
The selective oxidation of ethylene to ethylene oxide is a cornerstone of the chemical industry, and silver is the catalyst of choice for this transformation. The properties of the silver catalyst, particularly particle size and dispersion on the support, are critical for its activity and selectivity. This compound has been effectively utilized as a precursor to prepare highly efficient supported silver catalysts, typically on α-alumina (α-Al₂O₃).
Comparison of Silver Precursors for Ag/α-Al₂O₃ Catalyst in Ethylene Epoxidation
The choice of silver precursor significantly influences the final catalyst's performance. A comparative study of Ag/α-Al₂O₃ catalysts prepared via an impregnation-bioreduction process using different silver precursors highlights the advantages of using a silver-ethylenediamine complex, which can be derived from this compound.
| Silver Precursor | Ethylene Conversion (%) | Ethylene Oxide (EO) Selectivity (%) | EO Concentration (%) | Reaction Conditions |
| [Ag(en)₂]⁺ (from this compound complex) | 12.0 | 79.1 | 1.41 | 250 °C |
| AgNO₃ | - | - | < 1.2 | 250 °C |
| [Ag(NH₃)₂]⁺ | - | - | < 1.2 | 250 °C |
Data sourced from a study on biosynthesized Ag/α-Al₂O₃ catalysts. The catalyst derived from the silver-ethylenediamine complex, closely related to the this compound-ethylenediamine complex, demonstrated superior activity.[1]
The enhanced performance of the catalyst derived from the silver-ethylenediamine complex is attributed to the more effective reduction of the precursor by the bioreducing agent and the formation of a silver defects surface with optimal oxygen activation ability, crucial for the epoxidation reaction.[1]
Experimental Protocol: Preparation of Ag/α-Al₂O₃ Catalyst from this compound
This protocol details the synthesis of a supported silver catalyst for ethylene epoxidation using this compound as the precursor.
1. Synthesis of this compound:
-
Dissolve 2.00 g of silver nitrate (AgNO₃, ≥99.0%) in 20 mL of deionized water.
-
Prepare a separate solution of oxalic acid.
-
Mix the two solutions to precipitate this compound (Ag₂C₂O₄).
-
Filter and wash the precipitate with water and ethanol.
-
Dry the this compound powder overnight at 60 °C in static air.[2]
2. Preparation of Impregnation Solution:
-
Prepare an aqueous solution of an amine complexing agent, such as a mixture of ethylenediamine and 1,3-diaminopropane.
-
Add the synthesized this compound to the amine solution to form a this compound/amine complex solution.[3]
3. Impregnation of the Support:
-
Impregnate a porous α-alumina (α-Al₂O₃) support with the this compound/amine complex solution. The volume of the solution should be equal to the pore volume of the support.
-
Dry the impregnated support.
4. Calcination:
-
Heat-treat the dried, impregnated support in a controlled atmosphere (e.g., air or nitrogen) at a specific temperature to decompose the silver complex and deposit silver nanoparticles onto the alumina support. The temperature and atmosphere can be varied to control the final silver particle size.[3][4]
Experimental Workflow for Ag/α-Al₂O₃ Catalyst Preparation
Photocatalysis: Degradation of Organic Pollutants
This compound also serves as a precursor for the synthesis of photocatalytically active materials, such as silver/silver oxide (Ag/Ag₂O) nanocomposites. These materials can effectively degrade organic dyes like methylene blue under light irradiation. The photocatalytic activity is often attributed to the surface plasmon resonance of silver nanoparticles, which enhances light absorption and promotes the generation of reactive oxygen species.
Comparative Photocatalytic Degradation of Methylene Blue
| Photocatalyst | Pollutant | Degradation Efficiency (%) | Time (min) | Light Source |
| Ag₂O NPs | Methylene Blue | 91.5 | 70 | Solar Light |
| AgNPs (Honey-synthesized) | Methylene Blue | >90 | 1440 (24h) | Sunlight |
| AgNPs (Green tea extract) | Methylene Blue | ~30 | 90 | Visible Light |
| Ag@BLE NPs | Methylene Blue | - | - | - |
Data compiled from multiple sources.[5][6][7][8] Note that experimental conditions such as catalyst loading, pollutant concentration, and light intensity vary between studies, affecting direct comparability.
The data suggests that silver-based nanoparticles, including those that can be derived from this compound, are effective photocatalysts for the degradation of methylene blue.
Experimental Protocol: Synthesis of Silver Nanoparticles from this compound via Photochemical Decomposition
This protocol describes a method for synthesizing silver nanostructures from this compound.
1. Preparation of this compound:
-
Synthesize this compound as described in the previous protocol.
2. Photochemical Decomposition:
-
Disperse the synthesized this compound in deionized water.
-
Add a surfactant such as Cetyltrimethylammonium bromide (CTAB) or Polyvinylpyrrolidone (PVP) to the suspension. The choice of surfactant can influence the morphology of the resulting silver nanostructures (e.g., nanorods or nanospheres).[9]
-
Expose the suspension to UV irradiation for a specific duration to induce the photochemical decomposition of this compound into metallic silver nanoparticles.[9]
-
The resulting silver colloid can then be separated and used for photocatalytic applications.
Mechanism of Photocatalytic Degradation
Conclusion
This compound is a versatile and effective precursor for the synthesis of high-performance silver-based catalysts. Its application in preparing catalysts for ethylene epoxidation is well-established, offering a route to materials with controlled particle sizes and enhanced catalytic activity compared to some other silver precursors. In the realm of photocatalysis, this compound-derived nanomaterials show significant promise for the degradation of organic pollutants, although more direct comparative studies are needed to fully benchmark their performance against other leading photocatalysts. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore and optimize the use of this compound in their catalytic research and development endeavors.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. EP0254935B1 - Process for producing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic degradation of methylene blue using silver nanoparticles synthesized by honey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Synthesis of Ag Nanoparticles for Plasmon-Assisted Photocatalytic Degradation of Methylene Blue [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Silver Oxalate: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of silver oxalate, ensuring the safety of laboratory personnel and environmental compliance.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This compound, a contact explosive sensitive to shock, friction, and heat, requires specialized disposal procedures to mitigate risks and ensure a safe laboratory environment. This guide provides a detailed, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.
Understanding the Hazards of this compound
This compound (Ag₂C₂O₄) is a white, crystalline solid that is sparingly soluble in water. Its primary hazard lies in its explosive nature; it can decompose violently when heated to around 140°C, or upon impact or friction. The decomposition reaction produces silver nanoparticles and carbon dioxide gas. Furthermore, silver compounds, in general, are classified as hazardous to the environment, particularly to aquatic life.
Accurate handling and storage are crucial. This compound should be stored in a cool, dark place, away from heat sources and materials with which it may react, such as strong acids.
Quantitative Data Summary
For quick reference, the key quantitative properties and regulatory limits for this compound and silver waste are summarized in the table below.
| Property/Parameter | Value | Citations |
| Chemical Formula | Ag₂C₂O₄ | |
| Molar Mass | 303.76 g/mol | [1] |
| Appearance | White crystalline powder | [1][2] |
| Solubility in Water | 0.041 g/L at 25°C | [1] |
| Decomposition Temperature | Approximately 140°C | [3] |
| GHS Hazard Statements | H201 (Explosive), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects) | [3] |
| RCRA Hazardous Waste Code for Silver | D011 | [4][5] |
| RCRA Toxicity Characteristic Leaching Procedure (TCLP) Limit for Silver | 5.0 mg/L | [5][6] |
Recommended Disposal Procedures
Two primary methods are recommended for the safe disposal of this compound in a laboratory setting: thermal decomposition in an aqueous slurry and chemical conversion to a more stable salt. Both methods aim to neutralize the explosive hazard of this compound and convert the silver into a form that can be safely collected for recycling or disposal as hazardous waste.
Method 1: Controlled Thermal Decomposition in Aqueous Slurry
This method leverages the decomposition of this compound into metallic silver nanoparticles in a controlled manner by heating it in water. The water serves to moderate the temperature and prevent a rapid, explosive decomposition.
Experimental Protocol:
-
Preparation: In a well-ventilated fume hood, carefully transfer the this compound waste into a large borosilicate glass beaker. The beaker should be large enough that the slurry does not exceed 25% of its total volume.
-
Slurry Formation: Add deionized water to the beaker to create a dilute slurry. A 5-10% weight/volume concentration of this compound in water is recommended to ensure effective heat dissipation.
-
Heating: Place the beaker on a hot plate with a magnetic stirrer. Begin stirring the slurry to ensure even heat distribution.
-
Controlled Decomposition: Slowly heat the slurry to between 90-100°C. Do not boil vigorously. As the temperature approaches the decomposition point, the this compound will begin to break down, evidenced by the formation of a black or dark gray precipitate of silver nanoparticles and the evolution of carbon dioxide gas. Maintain this temperature until gas evolution ceases, indicating the completion of the decomposition.
-
Cooling and Settling: Turn off the heat and continue stirring until the solution has cooled to room temperature. Allow the silver nanoparticles to settle to the bottom of the beaker.
-
Waste Collection: Decant the supernatant liquid. The remaining silver nanoparticle sludge must be collected and disposed of as hazardous waste.
Method 2: Chemical Conversion to Silver Chloride
An alternative and often safer approach is to convert the this compound into the more stable and less soluble silver chloride. This is achieved by first dissolving the this compound in nitric acid, followed by precipitation with a chloride salt.
Experimental Protocol:
-
Acidification: In a fume hood, carefully add the this compound waste to a beaker containing a dilute solution of nitric acid (e.g., 2M). The this compound will dissolve to form silver nitrate.
-
Precipitation: While stirring, slowly add a solution of sodium chloride (NaCl) to the silver nitrate solution. A white precipitate of silver chloride (AgCl) will form. Continue adding the NaCl solution until no more precipitate is observed.
-
Settling and Washing: Allow the silver chloride precipitate to settle completely. Decant the supernatant. Wash the precipitate several times with deionized water to remove any residual acid and soluble salts.
-
Waste Collection: Collect the silver chloride precipitate for disposal as hazardous waste.
Disposal of Silver-Containing Waste
The silver nanoparticles or silver chloride generated from these procedures must be treated as hazardous waste.
Operational Plan for Waste Disposal:
-
Containment: Transfer the silver-containing waste into a clearly labeled, leak-proof, and chemically resistant container. The container should be sealed to prevent any release into the environment.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the following information:
-
The words "Hazardous Waste"
-
The name and address of the generating facility
-
The composition and physical state of the waste (e.g., "Silver Nanoparticle Sludge" or "Silver Chloride Precipitate")
-
The RCRA hazardous waste code: D011 (Silver)
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal company.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste management vendor. These vendors can ensure the silver is either recycled or disposed of in compliance with federal and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
